molecular formula C7H9NO B091911 1-(4-methyl-1H-pyrrol-3-yl)ethanone CAS No. 18818-30-9

1-(4-methyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B091911
CAS No.: 18818-30-9
M. Wt: 123.15 g/mol
InChI Key: CBTWAEGIWMBHTC-UHFFFAOYSA-N
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Description

1-(4-methyl-1H-pyrrol-3-yl)ethanone is a natural product found in Penicillium citreonigrum with data available.

Properties

IUPAC Name

1-(4-methyl-1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-8-4-7(5)6(2)9/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTWAEGIWMBHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351381
Record name 1-(4-methyl-1H-pyrrol-3-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18818-30-9
Record name 1-(4-methyl-1H-pyrrol-3-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18818-30-9
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-methyl-1H-pyrrol-3-yl)ethanone (CAS: 18818-30-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-methyl-1H-pyrrol-3-yl)ethanone is a pyrrole derivative with the CAS number 18818-30-9. This technical guide provides a comprehensive overview of its chemical properties, potential synthesis strategies, and known biological significance. Notably, this compound has been identified as a secondary metabolite of the fungus Eupenicillium hirayamae and is suggested to possess antitumor properties. This document aims to consolidate the available information for researchers and professionals in drug discovery and development, highlighting both the known data and areas requiring further investigation.

Chemical and Physical Properties

PropertyValueSource
CAS Number 18818-30-9N/A
Molecular Formula C₇H₉NON/A
Molecular Weight 123.15 g/mol N/A
Boiling Point 240.6 °C at 760 mmHg[1]
Purity (typical) ≥95%[1]
Appearance Not specified (likely a solid or oil)N/A
Solubility Not specifiedN/A
Storage 2-8°C[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following table provides predicted and analogous data for characterization purposes. Researchers are advised to obtain experimental data upon synthesis or acquisition of the compound.

TechniquePredicted/Analogous Data
¹H NMR Predicted shifts would include signals for the pyrrole ring protons, the methyl group on the pyrrole ring, and the acetyl methyl group. The chemical shifts and coupling constants would be characteristic of a 3-acetyl-4-methyl-1H-pyrrole structure.
¹³C NMR Expected signals would include those for the carbonyl carbon of the acetyl group, the carbons of the pyrrole ring, and the two methyl carbons.
IR Spectroscopy A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected, likely in the range of 1650-1700 cm⁻¹. N-H stretching of the pyrrole ring would also be present.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z = 123.15. Fragmentation patterns would likely involve the loss of the acetyl group.

Synthesis Methodologies

Hypothetical Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3][4]

Experimental Protocol (Hypothetical):

  • Reaction Setup: A solution of a suitable 1,4-dicarbonyl precursor, such as 3-methylhexane-2,5-dione, would be dissolved in an appropriate solvent (e.g., ethanol, acetic acid).

  • Reagent Addition: An ammonia source, such as ammonium acetate or ammonia in ethanol, would be added to the solution. A catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) may be required.

  • Reaction Conditions: The reaction mixture would be heated to reflux for a period of time, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield this compound.

G cluster_synthesis Hypothetical Paal-Knorr Synthesis Workflow 1_4_Dicarbonyl 3-Methylhexane-2,5-dione Reaction Reaction in Solvent (e.g., Ethanol, Acetic Acid) with Heat 1_4_Dicarbonyl->Reaction Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Hypothetical workflow for the Paal-Knorr synthesis.

Hypothetical Friedel-Crafts Acylation

Friedel-Crafts acylation is a standard method for introducing an acyl group onto an aromatic ring.[5][6] This would involve the acylation of 3-methylpyrrole.

Experimental Protocol (Hypothetical):

  • Reactant Preparation: 3-methylpyrrole would be dissolved in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) under an inert atmosphere.

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), would be added portion-wise at a low temperature (e.g., 0 °C).

  • Acylating Agent Addition: An acylating agent, such as acetyl chloride or acetic anhydride, would be added dropwise to the reaction mixture.

  • Reaction and Monitoring: The reaction would be stirred at a controlled temperature, and its progress monitored by TLC.

  • Quenching and Work-up: The reaction would be quenched by the slow addition of ice-water, followed by extraction with an organic solvent.

  • Purification: The crude product would be purified by column chromatography to isolate this compound.

G cluster_acylation Hypothetical Friedel-Crafts Acylation Workflow 3_Methylpyrrole 3-Methylpyrrole Reaction Reaction in Anhydrous Solvent (e.g., DCM) at Low Temp. 3_Methylpyrrole->Reaction Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction Acylating_Agent Acylating Agent (e.g., Acetyl Chloride) Acylating_Agent->Reaction Quenching Quenching with Ice-Water Reaction->Quenching Purification Column Chromatography Quenching->Purification Product This compound Purification->Product

Caption: Hypothetical workflow for Friedel-Crafts acylation.

Biological Activity and Potential Applications

The primary reported biological activity of this compound is its potential as an antitumor agent. This finding stems from its identification as a secondary metabolite of the fungus Eupenicillium hirayamae. Fungal secondary metabolites are a rich source of bioactive compounds with diverse therapeutic applications, including anticancer agents.[7][8]

Antitumor Activity

While the compound is cited as having antitumor activity, specific quantitative data such as IC₅₀ values against various cancer cell lines are not available in the reviewed literature. The general workflow for evaluating the cytotoxic effects of a novel compound is outlined below.

General Experimental Protocol for Cytotoxicity Assay (e.g., MTT Assay):

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a series of dilutions. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G cluster_bioassay General Cytotoxicity Assay Workflow Cell_Culture Cancer Cell Line Culture Seeding Seeding in 96-well Plates Cell_Culture->Seeding Treatment Treatment with Compound Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis

Caption: General workflow for a cytotoxicity assay.

Signaling Pathways

There is no specific information in the public domain regarding the signaling pathways modulated by this compound. Further research would be required to elucidate its mechanism of action.

Conclusion and Future Directions

This compound is a pyrrole derivative of interest due to its natural origin and potential antitumor activity. However, there is a significant lack of detailed experimental data in the scientific literature. To fully assess its potential as a therapeutic agent or a research tool, further studies are warranted. Key areas for future investigation include:

  • Development and optimization of a reliable synthetic route.

  • Full spectroscopic characterization (NMR, IR, MS).

  • Comprehensive evaluation of its cytotoxic activity against a panel of cancer cell lines.

  • Elucidation of its mechanism of action and identification of the cellular signaling pathways it modulates.

This technical guide serves as a starting point for researchers interested in this compound, providing a summary of the available information and a roadmap for future research.

References

An In-depth Technical Guide to the Physical Properties of 1-(4-methyl-1H-pyrrol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-methyl-1H-pyrrol-3-yl)ethanone, a substituted pyrrole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a core component of numerous biologically active molecules, including pharmaceuticals and natural products.[1][2] Understanding the physical properties of this compound is fundamental for its application in drug design, synthesis, and formulation, as these properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for physicochemical characterization.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and formulation. The available data is summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₉NO[3][4]
Molecular Weight 123.15 g/mol [3]
CAS Number 18818-30-9[5][6]
Appearance White to off-white solid[N/A]
Melting Point 117 °C[N/A]
Boiling Point 240.6 °C at 760 mmHg[3]
Storage Temperature 2-8°C[3]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized for organic compounds and are applicable to this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material (2-3 mm in height) is packed into the closed end.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (117 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (≤ 1 °C).

Boiling Point Determination (Micro Method)

Given that the compound is a solid at room temperature, its boiling point is determined at atmospheric pressure. A microscale method is suitable for small sample quantities.

Apparatus:

  • Thiele tube or a small beaker with high-boiling mineral oil

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube.

  • Apparatus Setup: The test tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Fusion Tube: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

  • Heating: The Thiele tube or beaker is heated gently. As the temperature rises, the sample will melt, and the air trapped in the capillary tube will expand and bubble out.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

  • Measurement: The liquid will begin to cool and contract. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Profile

Determining the solubility in various solvents is essential for purification, reaction chemistry, and formulation.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Measurement:

    • A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

    • A measured volume of the solvent (e.g., 1 mL) is added.

    • The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

    • The mixture is visually inspected for dissolution. If the solid dissolves completely, it is recorded as "soluble." If it remains undissolved, it is "insoluble." If some dissolves, it is "partially soluble."

    • The process can be repeated with gentle heating to assess temperature effects on solubility.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Data Acquisition (Illustrative Parameters):

  • ¹H NMR: 300 or 500 MHz spectrometer, pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

  • ¹³C NMR: 75 or 125 MHz spectrometer, proton-decoupled, pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule.

Sample Preparation:

  • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Characteristic peaks for C=O stretching (ketone), N-H stretching (pyrrole), C-H stretching (methyl and aromatic), and C-N stretching are expected.

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for determining the physical properties of this compound and a representative signaling pathway that could be targeted by such a molecule, based on the known biological activities of pyrrole derivatives.

G Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Spectroscopic Characterization cluster_3 Data Analysis and Reporting start Obtain Sample of this compound purity Assess Purity (e.g., TLC, HPLC) start->purity melting_point Melting Point Determination purity->melting_point boiling_point Boiling Point Determination purity->boiling_point solubility Solubility Profiling purity->solubility nmr NMR Spectroscopy (¹H, ¹³C) melting_point->nmr ms Mass Spectrometry boiling_point->ms ftir FT-IR Spectroscopy solubility->ftir analysis Analyze and Tabulate Data nmr->analysis ftir->analysis ms->analysis report Generate Technical Report analysis->report

Caption: Workflow for the physicochemical characterization of a compound.

G Hypothetical Inhibition of a Kinase Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) ligand->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Phosphorylation transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (Proliferation, Angiogenesis) gene_expression->cellular_response inhibitor This compound (Hypothetical Inhibitor) inhibitor->receptor Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrrole derivative.

Biological Context and Significance

Pyrrole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Many of these activities are attributed to their ability to interact with specific biological targets, such as enzymes and receptors. For instance, substituted pyrroles have been developed as inhibitors of protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation.[7] The Hedgehog signaling pathway, implicated in some cancers, has also been a target for pyrrole-based inhibitors.[8]

The ethanone substituent on the pyrrole ring can play a significant role in target binding through hydrogen bonding and other non-covalent interactions. Therefore, a thorough understanding of the physical properties of this compound is a prerequisite for its rational design and development as a potential therapeutic agent. The data and protocols presented in this guide serve as a foundational resource for researchers in this endeavor.

References

Spectroscopic Profile of 1-(4-methyl-1H-pyrrol-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-methyl-1H-pyrrol-3-yl)ethanone, a heterocyclic ketone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimentally derived spectra in public databases, this guide presents high-quality predicted data for ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside predicted mass spectrometry data. Detailed, generalized experimental protocols for obtaining such spectra are also provided to facilitate laboratory work.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and serve as a reliable reference for spectral interpretation and compound verification.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-2~7.2 - 7.4Broad Singlet1H
H-5~6.5 - 6.7Triplet1H
NH~8.0 - 9.0Broad Singlet1H
CH₃ (acetyl)~2.4Singlet3H
CH₃ (ring)~2.1Singlet3H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon AtomChemical Shift (ppm)
C=O~195 - 198
C-5~125 - 128
C-2~122 - 125
C-3~118 - 121
C-4~115 - 118
CH₃ (acetyl)~27 - 30
CH₃ (ring)~12 - 15
Predicted IR Data

Table 3: Predicted Infrared Spectroscopy Peaks

Frequency (cm⁻¹)Functional GroupVibrational Mode
~3300 - 3500N-HStretching
~3100 - 3150C-H (aromatic)Stretching
~2850 - 3000C-H (aliphatic)Stretching
~1640 - 1670C=O (ketone)Stretching
~1550 - 1600C=C (ring)Stretching
Predicted Mass Spectrometry Data

Table 4: Predicted m/z Peaks for Various Adducts [1]

AdductPredicted m/z
[M+H]⁺124.0757
[M+Na]⁺146.0576
[M-H]⁻122.0611
[M+NH₄]⁺141.1022
[M+K]⁺162.0316

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters:

      • Pulse Program: Standard single-pulse (zg30).

      • Number of Scans: 16-32.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

    • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Parameters:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Spectral Width: 0 to 220 ppm.

    • Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, solid sample of this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Instrument: FTIR Spectrometer with a diamond or germanium ATR accessory.

    • Parameters:

      • Scan Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Processing: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

    • Parameters:

      • Ionization Mode: Positive and/or negative ESI.

      • Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 100-150 °C.

      • Mass Range: m/z 50-500.

    • Processing: The data system will acquire the mass spectrum, displaying the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like this compound.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product MS Mass Spectrometry (MS) - Confirm Molecular Weight Purification->MS Pure Sample IR Infrared (IR) Spectroscopy - Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Structure_Elucidation Structure Elucidation - Combine all data MS->Structure_Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation Final_Compound Verified Structure of This compound Structure_Elucidation->Final_Compound Confirmation

Workflow for Spectroscopic Analysis

References

An In-Depth Technical Guide to the Synthesis of 1-(4-methyl-1H-pyrrol-3-yl)ethanone from Simple Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(4-methyl-1H-pyrrol-3-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the construction of the pyrrole core via the Paal-Knorr reaction, followed by a regioselective acylation to introduce the acetyl group. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms to facilitate understanding and replication in a laboratory setting.

I. Synthetic Strategy Overview

The synthesis of this compound is approached in a two-step sequence. The initial step involves the synthesis of the key intermediate, 4-methyl-1H-pyrrole, through the Paal-Knorr pyrrole synthesis. This classic reaction utilizes a 1,4-dicarbonyl compound, in this case, 3-methyl-2,5-hexanedione, and a nitrogen source, typically ammonia or an ammonia precursor, to construct the pyrrole ring.

The second step is the introduction of the acetyl group at the C-3 position of the 4-methyl-1H-pyrrole ring. This is achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation or a related reaction. The regioselectivity of this step is a critical consideration, as acylation of substituted pyrroles can potentially yield a mixture of isomers. The choice of acylating agent, catalyst, and reaction conditions plays a pivotal role in directing the substitution to the desired position.

II. Experimental Protocols

Step 1: Synthesis of 4-methyl-1H-pyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds.[1][2] In this protocol, 3-methyl-2,5-hexanedione is condensed with an excess of ammonia to yield 4-methyl-1H-pyrrole.

Precursor Synthesis: 3-methyl-2,5-hexanedione

A detailed, high-yield protocol for the synthesis of 3-methyl-2,5-hexanedione is crucial for the overall efficiency of the synthetic route. While several methods exist for the synthesis of 1,4-diketones, a common approach involves the alkylation of a suitable dione precursor.

Paal-Knorr Reaction Protocol

This protocol is adapted from general procedures for the Paal-Knorr synthesis.[3][4]

  • Materials:

    • 3-methyl-2,5-hexanedione

    • Ammonium carbonate or aqueous ammonia

    • Glacial acetic acid (optional, as a catalyst)

    • Ethanol or other suitable solvent

    • Dichloromethane or diethyl ether for extraction

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-2,5-hexanedione in a suitable solvent such as ethanol.

    • Add an excess of the nitrogen source, such as ammonium carbonate or aqueous ammonia. A weak acid like glacial acetic acid can be added to catalyze the reaction.[1]

    • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform a liquid-liquid extraction. Partition the mixture between water and an organic solvent like dichloromethane or diethyl ether.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 4-methyl-1H-pyrrole.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound via Acylation

The introduction of the acetyl group onto the 4-methyl-1H-pyrrole ring can be achieved through electrophilic acylation. The Vilsmeier-Haack reaction is a viable method for the formylation and, in some cases, acetylation of electron-rich aromatic compounds.[5][6][7]

Vilsmeier-Haack Acetylation Protocol

This protocol is based on general procedures for the Vilsmeier-Haack reaction.[8][9]

  • Materials:

    • 4-methyl-1H-pyrrole

    • N,N-Dimethylacetamide (DMA)

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

    • Aqueous sodium bicarbonate or sodium hydroxide solution

    • Brine

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add N,N-dimethylacetamide to anhydrous dichloromethane.

    • Cool the solution in an ice-salt bath to 0-5 °C.

    • Add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

    • After the addition is complete, stir the mixture at room temperature for a designated period to ensure complete formation of the reagent.

    • Dissolve 4-methyl-1H-pyrrole in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the mixture with a cold aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography or recrystallization.

III. Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Notes
3-methyl-2,5-hexanedioneC₇H₁₂O₂128.17200.5 at 760 mmHgPrecursor for Paal-Knorr synthesis.
4-methyl-1H-pyrroleC₅H₇N81.12-Intermediate product.
This compoundC₇H₉NO123.15240.6 at 760 mmHgFinal product.[10]

Table 2: Summary of Reaction Conditions and Expected Outcomes

Reaction StepKey ReagentsSolventTemperature (°C)Reaction TimeExpected Yield (%)
Paal-Knorr Synthesis 3-methyl-2,5-hexanedione, Ammonium CarbonateEthanolReflux2-6 h>60[4]
Vilsmeier-Haack Acetylation 4-methyl-1H-pyrrole, DMA, POCl₃Dichloromethane0 - rt1-4 hModerate to Good

IV. Mandatory Visualizations

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Vilsmeier-Haack Acetylation 3-methyl-2,5-hexanedione 3-methyl-2,5-hexanedione Reaction1 Paal-Knorr Condensation 3-methyl-2,5-hexanedione->Reaction1 Ammonium Carbonate Ammonium Carbonate Ammonium Carbonate->Reaction1 4-methyl-1H-pyrrole 4-methyl-1H-pyrrole Reaction1->4-methyl-1H-pyrrole Reaction2 Vilsmeier-Haack Acetylation 4-methyl-1H-pyrrole->Reaction2 DMA_POCl3 N,N-Dimethylacetamide POCl3 DMA_POCl3->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Diagram 2: Paal-Knorr Reaction Mechanism

G Diketone 3-methyl-2,5-hexanedione Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + NH3 Ammonia NH3 Cyclized_Intermediate Cyclized Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Dehydration1 Dehydration Cyclized_Intermediate->Dehydration1 Iminium_Intermediate Iminium Intermediate Dehydration1->Iminium_Intermediate Dehydration2 Dehydration Iminium_Intermediate->Dehydration2 Product 4-methyl-1H-pyrrole Dehydration2->Product

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Diagram 3: Vilsmeier-Haack Acetylation Mechanism

G DMA N,N-Dimethylacetamide Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMA->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Sigma_Complex Sigma Complex Pyrrole 4-methyl-1H-pyrrole Pyrrole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Aromatization Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Product This compound Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack acetylation.

References

Theoretical Frontiers in Pyrrole Chemistry: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Theoretical and computational studies have become indispensable in unraveling the complex structure-activity relationships (SAR) of pyrrole derivatives, accelerating the design and discovery of novel therapeutic agents. This guide provides a comprehensive overview of the key theoretical approaches used to study pyrrole derivatives, complete with quantitative data, detailed computational protocols, and visual workflows to aid in the rational design of next-generation pharmaceuticals.

Understanding Pyrrole Derivatives through the Lens of Computational Chemistry

Computational chemistry offers a powerful toolkit to investigate the properties of pyrrole derivatives at the atomic and electronic levels. These methods can predict molecular geometries, electronic structures, reactivity, and interactions with biological targets, providing insights that are often difficult or impossible to obtain through experimental means alone.

Quantum Chemical Methods: Unveiling Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to study the intrinsic properties of pyrrole derivatives.[2][3][4] These methods provide a fundamental understanding of their chemical behavior.

A combined experimental and quantum chemical study of pyrrole 4-pyrazoline biheterocyclic derivatives utilized DFT calculations with the B3LYP functional and 6-311+G(d,p) basis set to analyze their structure, reactivity, and spectroscopic properties.[2][3] Theoretical investigations on thiophene-pyrrole copolymers also employed DFT at the B3LYP/6-311++G(d,p) level to optimize molecular geometry and predict vibrational frequencies.[4]

Key Applications of Quantum Chemistry in Pyrrole Research:

  • Geometric Optimization: Determining the most stable three-dimensional conformation of a molecule.

  • Electronic Property Calculation: Computing properties like HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity and electronic transitions.[4][5]

  • Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.[2][3]

  • Reactivity Indices: Calculating parameters such as chemical hardness, softness, and electrophilicity to predict the reactivity of different sites on the pyrrole ring.[6]

Molecular Modeling: Simulating Biological Interactions

Molecular modeling techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in drug discovery. These methods predict how pyrrole derivatives interact with biological macromolecules and what structural features are essential for their activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand (pyrrole derivative) when bound to a receptor (e.g., an enzyme or protein). The strength of this interaction is typically quantified by a docking score or binding energy. Several studies have successfully used molecular docking to investigate the potential of pyrrole derivatives as inhibitors for various targets.[7][8][9][10]

QSAR: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models help in identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the activity of pyrrole derivatives.[7][11]

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data from various theoretical studies on pyrrole derivatives, providing a comparative overview of their predicted biological activities and properties.

Table 1: Molecular Docking and Binding Energy of Pyrrole Derivatives

Compound/DerivativeTarget ProteinDocking Score/Binding EnergyReference
Oxadiazole-ligated pyrrole derivativesEnoyl-ACP (CoA) reductase (ENR)G-score provided in the study[7]
SR9009 (a synthetic pyrrole derivative)Human Epidermal Growth Factor Receptor 2 (HER2)-158.436 +/- 11.495 kJ/mol (Binding Energy)[8]
2-Amino-1-(4-Iodophenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl esterHIV-1 receptor (3MNW)-265.9 (Interaction Energy)[9]
2-Amino-1-(4-Fluoro-phenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl esterHIV-1 receptor (3MNW)-228.23 (Interaction Energy)[9]
2-Amino-1-(4-Methoxy-phenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl esterHIV-1 receptor (3MNW)-227.13 (Interaction Energy)[9]
Pyrrolyl pyrazole derivativesMycobacterium tuberculosis enoyl reductase (InhA)Predicted binding energies provided in the study[10]
Pyrrolo[3,2-d]pyrimidine derivative 9cEpidermal Growth Factor Receptor (EGFR)IC50 = 0.009 µM[12]

Table 2: QSAR Model Statistics for Pyrrole Derivatives

QSAR ModelStatistical ParameterValueReference
2D-QSAR for oxadiazole-ligated pyrroles0.9827[7]
2D-QSAR for oxadiazole-ligated pyrrolesq² (cross-validated r²)0.5754[7]
2D-QSAR for oxadiazole-ligated pyrrolespred_r² (external validation)0.8392[7]
4D-QSAR for antituberculosis pyrrole derivativesQ² (LOO-CV)0.875[13]
4D-QSAR for antituberculosis pyrrole derivativesRext²0.918[13]

Table 3: Quantum Chemical Properties of Pyrrole-Pyrazoline Derivatives

CompoundStatic First Hyperpolarizability (β₀) (x 10⁻³⁰ esu)Reference
4A16.97[2][3]
4B47.64[2][3]
4C65.40[2][3]
4D65.39[2][3]

Detailed Computational Protocols

This section provides a detailed, step-by-step guide to the key computational methodologies cited in the literature for the theoretical study of pyrrole derivatives.

Protocol for Molecular Docking

Molecular docking simulations are crucial for predicting the binding mode and affinity of a ligand to a protein.

Step 1: Preparation of the Receptor

  • The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the structure.

  • Hydrogen atoms are added to the protein, and the structure is energy minimized to relieve any steric clashes.

Step 2: Preparation of the Ligand

  • The 2D structure of the pyrrole derivative is drawn using a chemical drawing software.

  • The 2D structure is converted to a 3D structure.

  • The geometry of the ligand is optimized using a suitable force field or quantum mechanical method.

Step 3: Docking Simulation

  • A docking software (e.g., AutoDock, Surflex-Dock) is used to perform the simulation.[8][10]

  • The active site of the receptor is defined, often based on the position of a known co-crystallized ligand.

  • The docking algorithm explores different conformations and orientations of the ligand within the active site.

Step 4: Analysis of Results

  • The docking results are analyzed based on the docking score or binding energy.

  • The binding mode of the ligand, including hydrogen bonds and other non-covalent interactions with the receptor's amino acid residues, is visualized and analyzed.

Protocol for QSAR Model Development

QSAR modeling helps in understanding the relationship between the chemical structure and biological activity of a series of compounds.

Step 1: Data Set Preparation

  • A dataset of pyrrole derivatives with their corresponding biological activities (e.g., MIC, IC50) is collected.

  • The biological activity data is often converted to a logarithmic scale (e.g., pMIC).

Step 2: Descriptor Calculation

  • A variety of molecular descriptors (e.g., constitutional, topological, quantum chemical) are calculated for each molecule in the dataset.

Step 3: Model Building

  • A statistical method, such as Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN), is used to build a mathematical model that correlates the descriptors with the biological activity.[7]

Step 4: Model Validation

  • The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques.[7][11]

Protocol for DFT Calculations

DFT calculations provide detailed insights into the electronic structure and reactivity of molecules.

Step 1: Molecular Structure Input

  • The 3D coordinates of the pyrrole derivative are provided as input.

Step 2: Calculation Setup

  • A computational chemistry software package (e.g., Gaussian, Spartan) is used.

  • The level of theory (functional, e.g., B3LYP) and basis set (e.g., 6-31G*) are selected.

Step 3: Geometry Optimization

  • The geometry of the molecule is optimized to find the minimum energy structure.

Step 4: Property Calculation

  • Various electronic properties, such as orbital energies (HOMO, LUMO), Mulliken charges, and dipole moments, are calculated.

  • Vibrational frequencies can also be calculated to confirm that the optimized structure is a true minimum and to simulate IR spectra.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the theoretical study of pyrrole derivatives.

Molecular_Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation Receptor_PDB Obtain Receptor Structure (PDB) Clean_Receptor Clean Receptor (Remove Water, Ligands) Receptor_PDB->Clean_Receptor Add_Hydrogens_R Add Hydrogens Clean_Receptor->Add_Hydrogens_R Energy_Minimize_R Energy Minimize Add_Hydrogens_R->Energy_Minimize_R Docking Perform Docking Simulation Energy_Minimize_R->Docking Ligand_2D Draw 2D Structure Convert_3D Convert to 3D Ligand_2D->Convert_3D Optimize_Ligand Optimize Geometry Convert_3D->Optimize_Ligand Optimize_Ligand->Docking Analysis Analyze Results (Scoring & Pose) Docking->Analysis

Caption: Workflow for a typical molecular docking study.

QSAR_Development_Workflow Data_Collection Data Collection (Structures & Activities) Descriptor_Calc Calculate Molecular Descriptors Data_Collection->Descriptor_Calc Data_Split Split Data (Training & Test Sets) Descriptor_Calc->Data_Split Model_Building Build QSAR Model (e.g., MLR) Data_Split->Model_Building Model_Validation Validate Model (Internal & External) Model_Building->Model_Validation Prediction Predict Activity of New Compounds Model_Validation->Prediction

Caption: The process of developing a QSAR model.

DFT_Calculation_Logic cluster_outputs Key Outputs Input Input Molecular Structure Setup Select Functional & Basis Set Input->Setup Optimization Geometry Optimization Setup->Optimization Frequency Frequency Calculation Optimization->Frequency Properties Calculate Electronic Properties Optimization->Properties Spectra Simulated Spectra (IR, NMR) Frequency->Spectra HOMO_LUMO HOMO/LUMO Energies Properties->HOMO_LUMO Charges Atomic Charges Properties->Charges

Caption: Logical flow of a DFT calculation for a pyrrole derivative.

Conclusion and Future Directions

Theoretical and computational studies have significantly advanced our understanding of pyrrole derivatives and their therapeutic potential. By integrating quantum mechanics, molecular modeling, and bioinformatics, researchers can now design novel compounds with enhanced efficacy and selectivity. The continued development of more accurate and efficient computational methods, coupled with the ever-growing power of high-performance computing, promises to further accelerate the discovery of new pyrrole-based drugs to address a wide range of diseases. Future research will likely focus on the application of machine learning and artificial intelligence to analyze large datasets of pyrrole derivatives, leading to even more sophisticated predictive models for drug design.

References

An In-Depth Technical Guide to the Chemical Reactivity Profile of 1-(4-methyl-1H-pyrrol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-methyl-1H-pyrrol-3-yl)ethanone, a substituted pyrrole derivative, serves as a valuable building block in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical reactivity, covering its synthesis, key reactions, and spectroscopic profile. The document is intended to be a resource for researchers and professionals engaged in the design and execution of synthetic routes involving this versatile intermediate.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in numerous natural products and pharmacologically active compounds. The introduction of an acetyl group at the 3-position and a methyl group at the 4-position of the pyrrole ring, as in this compound, imparts a unique reactivity profile that allows for diverse chemical transformations. This guide will delve into the synthetic pathways to access this compound and explore its utility in further chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 18818-30-9[1][2]
Molecular Formula C₇H₉NO[3]
Molecular Weight 123.15 g/mol
Boiling Point 240.6°C at 760 mmHg

Synthesis of this compound

The synthesis of 3-acylpyrroles, such as the title compound, can be approached through several strategic routes. The most common methods include the Paal-Knorr synthesis and the Friedel-Crafts acylation of a pre-formed pyrrole ring.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and versatile method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4][5][6][7][8] For the synthesis of this compound, the required precursor would be a 3-methyl-2,5-hexanedione derivative.

Conceptual Experimental Protocol:

A 1,4-dicarbonyl precursor, 3-methyl-2,5-hexanedione, is reacted with a source of ammonia, such as ammonium acetate or ammonia gas, in a suitable solvent like acetic acid or ethanol. The reaction mixture is typically heated to reflux to facilitate the condensation and cyclization, followed by dehydration to yield the pyrrole ring.

Logical Workflow for Paal-Knorr Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Intermediate Steps cluster_end Product 1,4-Dicarbonyl 3-Methyl-2,5-hexanedione Mixing Mix in Solvent (e.g., Acetic Acid) 1,4-Dicarbonyl->Mixing Amine Ammonia Source (e.g., NH4OAc) Amine->Mixing Heating Heat to Reflux Mixing->Heating Condensation Condensation & Cyclization Heating->Condensation Dehydration Dehydration Condensation->Dehydration Product This compound Dehydration->Product

Caption: Paal-Knorr synthesis workflow.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of a pre-existing 3-methylpyrrole is another viable synthetic route.[9][10][11][12][13] Due to the high reactivity of the pyrrole ring towards electrophiles, direct acylation can sometimes lead to a mixture of products or polymerization. Therefore, the use of a protecting group on the pyrrole nitrogen is often employed to control the regioselectivity. Acylation of an N-protected 3-methylpyrrole at the C4-position, followed by deprotection, would yield the desired product.

Conceptual Experimental Protocol:

  • Protection: 3-methylpyrrole is reacted with a suitable protecting group, for example, a tosyl group, to form N-tosyl-3-methylpyrrole.

  • Acylation: The N-protected pyrrole is then subjected to Friedel-Crafts acylation using an acylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst. The choice of Lewis acid can influence the position of acylation.

  • Deprotection: The protecting group is subsequently removed under appropriate conditions to afford this compound.

Chemical Reactivity Profile

The chemical reactivity of this compound is characterized by the interplay of the electron-rich pyrrole ring, the deactivating effect of the acetyl group, and the activating effect of the methyl group.

Electrophilic Aromatic Substitution

The pyrrole ring is highly activated towards electrophilic aromatic substitution. The acetyl group at the 3-position is an electron-withdrawing group and directs incoming electrophiles to the C2 and C5 positions. The methyl group at the 4-position is an electron-donating group, further activating the ring, particularly at the adjacent C5 position. Therefore, electrophilic substitution is expected to occur predominantly at the C5-position.

Electrophilic Substitution Directing Effects

Caption: Directing effects in electrophilic substitution.

Reactions of the Acetyl Group

The carbonyl group of the acetyl moiety is susceptible to a range of nucleophilic additions and condensation reactions.

  • Reduction: The acetyl group can be reduced to an ethyl group using standard reduction methods like the Wolff-Kishner or Clemmensen reduction. Reduction to the corresponding alcohol can be achieved using hydride reagents such as sodium borohydride.

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions, such as aldol condensations, to form more complex molecular architectures.[14]

Reactions at the N-H Position

The nitrogen atom of the pyrrole ring is nucleophilic and can undergo various reactions.

  • N-Alkylation: The N-H proton can be removed by a base, followed by reaction with an alkyl halide to introduce an alkyl group on the nitrogen atom.[15][16]

  • N-Acylation: The nitrogen can be acylated using acylating agents, although this can sometimes be followed by rearrangement of the acyl group to the pyrrole ring (the "pyrrole dance").[10]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR - A broad singlet for the N-H proton. - Two distinct signals in the aromatic region for the pyrrole ring protons at C2 and C5. - A singlet for the methyl protons of the acetyl group. - A singlet for the methyl protons at the C4 position.
¹³C NMR - A signal for the carbonyl carbon of the acetyl group (~190-200 ppm). - Four signals for the pyrrole ring carbons. - A signal for the methyl carbon of the acetyl group. - A signal for the methyl carbon at the C4 position.
IR Spectroscopy - A characteristic N-H stretching band (~3300-3400 cm⁻¹). - A strong C=O stretching band for the ketone (~1650-1680 cm⁻¹). - C-H stretching and bending vibrations for the aromatic and methyl groups.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of acetyl-substituted pyrroles.

Applications in Drug Development and Medicinal Chemistry

3-Acylpyrrole derivatives have been investigated for a range of biological activities. Their structural motif is present in various compounds with potential therapeutic applications. The reactivity of this compound makes it a key intermediate for the synthesis of more complex molecules that could be screened for various biological targets. For instance, derivatives of 3-acylpyrroles have been explored in the context of developing novel therapeutic agents.

Potential Drug Development Workflow

G Start This compound Derivatization Chemical Synthesis (e.g., Condensation, N-Alkylation) Start->Derivatization Library Library of Pyrrole Derivatives Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical Candidate Lead->Candidate

References

Technical Guide: Solubility and Synthesis of 1-(4-methyl-1H-pyrrol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the organic compound 1-(4-methyl-1H-pyrrol-3-yl)ethanone. Due to a lack of specific quantitative solubility data in publicly available literature for this exact compound, this guide presents general principles and methodologies based on available information for structurally similar pyrrole derivatives. It also outlines a general experimental workflow for its synthesis.

Solubility of this compound in Organic Solvents

General Solubility Profile (Predicted)

Pyrrole derivatives, such as this compound, are generally expected to exhibit solubility in a range of organic solvents. The presence of the polar ketone group and the N-H group in the pyrrole ring allows for hydrogen bonding, which can influence solubility in protic and aprotic polar solvents. The methyl group and the pyrrole ring itself contribute to its nonpolar character, suggesting some solubility in less polar solvents.

A related, more complex compound, 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1H-pyrrol-3-yl]ethanone, has been studied for its solubility in solvents like methyl acetate, ethyl acetate, acetonitrile, propan-1-ol, and propan-2-ol.[1] This suggests that this compound would likely be soluble in similar polar aprotic and polar protic solvents.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is influenced by several factors, including:

  • Polarity of the Solvent: "Like dissolves like" is a fundamental principle. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are more likely to dissolve nonpolar solutes.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a compound with hydrogen bonding capabilities like the target molecule.

  • Molecular Size and Shape: While not a primary factor for this relatively small molecule, larger and more complex molecules can have lower solubility.

Below is a diagram illustrating the logical relationship between these factors and solubility.

G Factors Affecting Solubility Solubility Solubility of this compound Solute_Properties Solute Properties Solute_Properties->Solubility Polarity_Solute Polarity_Solute Solute_Properties->Polarity_Solute Polarity (Ketone, N-H) HBond_Solute HBond_Solute Solute_Properties->HBond_Solute Hydrogen Bonding Size_Shape Size_Shape Solute_Properties->Size_Shape Molecular Size/Shape Solvent_Properties Solvent Properties Solvent_Properties->Solubility Polarity_Solvent Polarity_Solvent Solvent_Properties->Polarity_Solvent Polarity HBond_Solvent HBond_Solvent Solvent_Properties->HBond_Solvent Hydrogen Bonding Capacity External_Factors External Factors External_Factors->Solubility Temperature Temperature External_Factors->Temperature Pressure Pressure External_Factors->Pressure

Caption: Logical diagram of factors influencing solubility.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature water bath or shaker

  • Syringe filters (0.45 µm)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature water bath or shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish or vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once all the solvent has evaporated, allow the dish or vial to cool to room temperature in a desiccator.

    • Weigh the dish or vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the dish/vial minus the initial pre-weighed mass.

    • Solubility can be expressed in various units, such as g/100 mL or mol/L, by dividing the mass of the solute by the volume of the solvent used.

Synthesis of this compound: An Experimental Workflow

While a specific, detailed synthesis protocol for this compound was not found in the initial search, a general workflow for the synthesis of pyrrole derivatives can be conceptualized. The Paal-Knorr synthesis is a common method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.

The following diagram illustrates a generalized experimental workflow for the synthesis of a pyrrole derivative.

G General Workflow for Pyrrole Derivative Synthesis Start Start Reactants Combine 1,4-Dicarbonyl Compound and Amine/Ammonia in a Solvent Start->Reactants Reaction Heat the Reaction Mixture (Reflux) Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., by TLC) Reaction->Monitoring Workup Aqueous Workup (e.g., Extraction) Monitoring->Workup Reaction Complete Purification Purify the Crude Product (e.g., Column Chromatography) Workup->Purification Characterization Characterize the Final Product (e.g., NMR, MS, IR) Purification->Characterization End End Characterization->End

References

An In-depth Technical Guide to the Stability and Storage of Acetylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of stability and storage for acetylpyrrole compounds. Acetylpyrroles are significant heterocyclic motifs found in natural products and serve as vital intermediates in the synthesis of pharmaceuticals.[1] Understanding their stability is paramount for ensuring the integrity, potency, and safety of active pharmaceutical ingredients (APIs) and drug products throughout their lifecycle.[2] This document details the factors influencing their degradation, recommended storage conditions, and standardized protocols for stability assessment.

Physicochemical Properties and General Stability

2-Acetylpyrrole, a common parent compound in this class, is typically a beige solid with an aromatic odor.[3] It is stable under normal, recommended storage conditions.[3] However, like many pyrrole derivatives, its stability can be compromised by a variety of environmental factors. The pyrrole ring, while aromatic, is electron-rich and susceptible to oxidation.[4] Furthermore, the acetyl group can influence the reactivity and degradation pathways of the molecule. The stability of substituted pyrroles is highly dependent on the nature and position of the substituents on the ring.[5][6][7]

Key Factors Influencing Acetylpyrrole Stability

The intrinsic stability of an acetylpyrrole can be compromised by several external factors, leading to the formation of degradation products.[2][8] These factors must be carefully controlled during synthesis, formulation, and storage.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[9] Thermal stress studies are a key component of forced degradation testing to understand the thermal lability of these compounds.[2][4]

  • pH and Hydrolysis: Acetylpyrroles can be susceptible to pH-dependent degradation. Studies on related pyrrole derivatives have shown they can be labile in acidic media and are often extremely unstable in alkaline (basic) conditions.[10][11] Hydrolysis of functional groups on the pyrrole or its substituents is a potential degradation pathway.[4]

  • Oxidation: Due to the electron-rich nature of the pyrrole ring, oxidation is a primary degradation pathway.[4] Contact with strong oxidizing agents must be avoided.[3][12] Forced degradation studies typically use agents like hydrogen peroxide to assess oxidative stability.[4][11]

  • Light (Photostability): Exposure to light, particularly UV radiation, can induce photodegradation.[4][11] Pyrrole compounds readily polymerize when exposed to light, often turning brown.[13] Photostability testing is a mandatory part of stability studies as per ICH guidelines.[14]

  • Moisture: For solid-form acetylpyrroles, exposure to humidity can increase degradation, especially in combination with high temperatures.[15]

Below is a diagram illustrating the relationship between stress factors and the degradation of acetylpyrroles.

G cluster_factors Stress Factors cluster_products Degradation Products Heat Thermal Stress (Heat) Molecule Acetylpyrrole (API / Intermediate) Heat->Molecule Light Photolytic Stress (Light) Light->Molecule pH Hydrolytic Stress (Acid/Base) pH->Molecule Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Molecule Oxidized Oxidized Products Hydrolyzed Hydrolysis Products Polymerized Polymers Other Other Degradants Molecule->Oxidized Molecule->Hydrolyzed Molecule->Polymerized Molecule->Other

Caption: Factors influencing the stability of acetylpyrrole compounds.

Recommended Storage and Handling

Proper storage is essential to maintain the integrity of acetylpyrrole compounds. General guidelines are summarized from safety data sheets and best practices.

ParameterRecommendationRationaleCitations
Temperature Store in a cool, dry place.To minimize thermal degradation.[1][3][12]
Atmosphere Keep container tightly closed. Store in a well-ventilated area.To prevent contact with moisture and atmospheric oxygen.[3][12]
Light Exposure Protect from sunlight.To prevent photolytic degradation and polymerization.[1][13]
Incompatibilities Avoid strong oxidizing agents, acids, and acid chlorides.To prevent chemical reactions leading to degradation.[3][13]
Container Use original, tightly sealed containers. Glass is often recommended.To ensure an inert storage environment and prevent contamination.[13]
Handling Use appropriate Personal Protective Equipment (PPE) such as gloves and goggles. Avoid contact with skin and eyes.To ensure personnel safety during handling.[1][3]

Experimental Protocols for Stability Testing

Stability testing for pharmaceutical substances is guided by the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline.[15] The process involves long-term studies under intended storage conditions and accelerated studies under exaggerated conditions to predict shelf-life. A critical preliminary step is the forced degradation study.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][8][14] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the degradants from the parent compound.[16]

The diagram below outlines a typical workflow for a forced degradation study.

G cluster_conditions Stress Conditions start API / Drug Substance (Acetylpyrrole) stress Expose to Stress Conditions (Parallel Experiments) start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stress->base oxid Oxidation (e.g., 3% H₂O₂) stress->oxid therm Thermal (e.g., 80°C, Solid & Solution) stress->therm photo Photolytic (ICH Q1B Light Exposure) stress->photo analysis Analyze Stressed Samples & Unstressed Control via Stability-Indicating Method (e.g., HPLC, LC-MS) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis evaluation Evaluate Results analysis->evaluation pathways Identify Degradation Products & Elucidate Degradation Pathways evaluation->pathways Characterize Peaks method_dev Confirm/Develop Stability- Indicating Analytical Method evaluation->method_dev Assess Specificity

Caption: General experimental workflow for a forced degradation study.

Detailed Methodologies:

  • Acid Hydrolysis:

    • Prepare a solution of the acetylpyrrole compound in a suitable solvent (e.g., acetonitrile or methanol).[4]

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).[4]

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[4]

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase for analysis.[4]

  • Base Hydrolysis:

    • Prepare a solution of the acetylpyrrole compound in a suitable solvent.[4]

    • Add an equal volume of 0.1 M sodium hydroxide (NaOH).[4]

    • Incubate at a controlled temperature (e.g., 60°C).[4]

    • At time intervals, withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.[4]

  • Oxidative Degradation:

    • Prepare a solution of the acetylpyrrole compound.[4]

    • Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).[4]

    • Incubate the mixture at room temperature, protected from light.[4]

    • At time intervals, withdraw aliquots and dilute with the mobile phase for analysis.[4]

  • Thermal Degradation:

    • Place the solid acetylpyrrole compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[4]

    • Simultaneously, prepare a solution of the compound and place it in the same oven to assess stability in solution.[4]

    • After a specified period, cool the samples. Dissolve the solid sample and dilute the solution sample with the mobile phase for analysis.[4]

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14]

    • Keep a control sample protected from light under the same temperature conditions.[4]

    • After the exposure period, prepare the samples for analysis and compare them against the dark control.[4]

Formal Stability Studies (ICH Guidelines)

Following forced degradation, formal stability studies are conducted on at least three primary batches to establish a re-test period or shelf life.[15]

Study TypeStorage ConditionMinimum Duration at SubmissionTesting FrequencyCitations
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[15][17]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsA minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[15]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsA minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[15][17]

Note: RH = Relative Humidity. Intermediate testing is performed if significant changes occur during accelerated testing.

Analytical Techniques

The development of a stability-indicating analytical method is a primary goal of these studies.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase with UV or photodiode array (PDA) detection, is the most common technique for stability testing. It is used to separate and quantify the parent acetylpyrrole from its degradation products.[10][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification and structural elucidation of unknown degradation products formed during stress testing.[4][19]

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to characterize the structure of isolated degradation products and confirm degradation pathways.[11][20]

Conclusion

The stability of acetylpyrroles is a multifaceted issue critical to their application in research and drug development. These compounds are primarily susceptible to degradation via oxidation, hydrolysis (especially in alkaline conditions), heat, and light. A systematic approach to stability testing, beginning with forced degradation studies and followed by formal long-term and accelerated studies under ICH guidelines, is essential. This process not only establishes safe storage conditions and shelf life but also validates the analytical methods used for quality control. By understanding and controlling the factors that affect their stability, researchers and developers can ensure the quality, efficacy, and safety of products containing acetylpyrrole moieties.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Relevance of 1-(4-methyl-1H-pyrrol-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-containing scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The derivative, 1-(4-methyl-1H-pyrrol-3-yl)ethanone, serves as a key intermediate in the synthesis of a variety of molecules with potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents. This document provides detailed protocols for the synthesis of this compound and its derivatives, alongside an exploration of their biological significance, particularly as modulators of inflammatory signaling pathways.

Synthesis of this compound Derivatives

The synthesis of the target compound and its derivatives can be efficiently achieved through established heterocyclic chemistry reactions, most notably the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.

General Synthetic Workflow

The overall strategy for the synthesis of this compound derivatives is depicted in the workflow diagram below. The core pyrrole structure is first assembled, followed by diversification at the N-1 position.

G cluster_synthesis Synthesis of this compound Core cluster_derivatization Derivatization start 3-Methylpentane-2,4-dione reaction Paal-Knorr Condensation start->reaction reagents Ammonia or Primary Amine (R-NH2) reagents->reaction product This compound (or N-substituted derivative) reaction->product core_product This compound alkylation Alkylation/Arylation at N-1 core_product->alkylation derivatives Diverse N-substituted Derivatives alkylation->derivatives reagents2 Alkyl/Aryl Halides reagents2->alkylation

Caption: General workflow for the synthesis of the this compound core and its subsequent derivatization.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of this compound

This protocol describes the synthesis of the parent compound using 3-methylpentane-2,4-dione and an ammonia source.

Materials:

  • 3-Methylpentane-2,4-dione

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • To a 100 mL round-bottom flask, add 3-methylpentane-2,4-dione (1 equivalent) and ammonium acetate (1.5 equivalents).

  • Add glacial acetic acid (20 mL) and ethanol (20 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water (100 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

Protocol 2: Synthesis of N-Substituted this compound Derivatives

This protocol outlines the synthesis of N-substituted derivatives by reacting the parent pyrrole with various electrophiles.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

  • Ammonium chloride (saturated aqueous solution)

  • Standard laboratory glassware for an inert atmosphere reaction

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous DMF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the corresponding alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired N-substituted derivative.

Data Presentation

The following table summarizes representative quantitative data for a series of synthesized this compound derivatives.

Compound IDR-Group (at N-1)Molecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
1a HC₇H₉NO123.1575>98
1b CH₃C₈H₁₁NO137.1882>99
1c CH₂CH₃C₉H₁₃NO151.2178>98
1d BenzylC₁₄H₁₅NO213.2885>99
1e 4-FluorobenzylC₁₄H₁₄FNO231.2780>97

Biological Applications and Signaling Pathways

Derivatives of this compound have shown promise as anti-inflammatory agents. A key mechanism of action for many anti-inflammatory compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1]

Certain pyrrole derivatives have been shown to inhibit this pathway at various points, such as by preventing the degradation of IκBα or by directly inhibiting the DNA binding of NF-κB.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / IL-1β TNFR Receptor TNFa->TNFR Binds IKK IKK complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) Proteasome Proteasome IkBa->Proteasome Degradation p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) IkBa_p65_p50->p65_p50 Release Pyrrole_derivative 1-(4-methyl-1H-pyrrol-3-yl) ethanone Derivative Pyrrole_derivative->IKK Inhibits DNA DNA (κB site) p65_p50_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Inflammatory_response Pro-inflammatory Genes (Cytokines, Chemokines, etc.) Transcription->Inflammatory_response

Caption: Proposed mechanism of NF-κB signaling pathway inhibition by a this compound derivative.

Conclusion

The synthetic protocols provided herein offer a robust and versatile platform for the generation of a library of this compound derivatives. The established link between pyrrole-containing compounds and the inhibition of key inflammatory pathways, such as NF-κB, underscores the potential of these derivatives as starting points for the development of novel therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the anti-inflammatory potency and pharmacokinetic properties of this promising class of compounds.

References

Application Notes: Paal-Knorr Synthesis for Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Paal-Knorr synthesis is a cornerstone reaction in organic chemistry for the synthesis of substituted pyrroles, a key heterocyclic motif found in numerous pharmaceuticals, natural products, and functional materials.[1][2] First reported independently by Carl Paal and Ludwig Knorr in 1884, this method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[2][3] The reaction's enduring utility in research and development is due to its operational simplicity, broad substrate scope, and generally good to excellent yields.[1][4]

The pyrrole ring is a fundamental structural component in a vast array of biologically active molecules.[5] A notable example is Atorvastatin (Lipitor®), a blockbuster drug for lowering cholesterol, which features a central pyrrole ring often constructed via a Paal-Knorr or related synthesis.[4] The versatility of the Paal-Knorr synthesis allows for the creation of diverse libraries of substituted pyrroles, which are essential for screening against various biological targets in the discovery of new therapeutic agents.[4][6] Modern advancements have introduced milder and more efficient reaction conditions, including the use of microwave irradiation, various catalysts, and green solvents like water, further enhancing its applicability in medicinal chemistry.[2][4][7]

Reaction Mechanism

The accepted mechanism for the Paal-Knorr pyrrole synthesis involves the initial nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[1][8] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[2][4] This ring-closing step is often the rate-determining step of the reaction.[7] The final aromatic pyrrole ring is then formed through the dehydration of this cyclic intermediate.[2][8]

Paal_Knorr_Mechanism R1 1,4-Dicarbonyl Compound I1 Hemiaminal R1->I1 + R'-NH2 R2 Primary Amine (R'-NH2) R2->I1 I2 Cyclic Intermediate (2,5-Dihydroxytetrahydropyrrole) I1->I2 P Substituted Pyrrole I2->P Dehydration (-2 H2O) Paal_Knorr_Workflow node_style node_style final_node_style final_node_style A 1. Mix 1,4-Dicarbonyl Compound and Primary Amine B 2. Add Catalyst/Solvent and Apply Heat (Conventional or Microwave) A->B C 3. Quench Reaction and Perform Aqueous Workup B->C D 4. Extract with Organic Solvent C->D E 5. Dry, Concentrate, and Purify (Chromatography/Recrystallization) D->E F Substituted Pyrrole E->F

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(4-methyl-1H-pyrrol-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling reactions involving derivatives of 1-(4-methyl-1H-pyrrol-3-yl)ethanone. This methodology facilitates the synthesis of diverse aryl- and heteroaryl-substituted pyrroles, which are key structural motifs in numerous biologically active compounds and pharmaceutical candidates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] The application of this reaction to functionalized pyrroles, such as those bearing a keto-functionalized side chain like this compound, opens avenues for the creation of complex molecular architectures. The presence of the acetyl group, an electron-withdrawing substituent, on the pyrrole ring can influence the reactivity of the heterocyclic core. Additionally, the acidic N-H proton of the pyrrole may necessitate the use of a suitable protecting group to prevent interference with the catalytic cycle.

This document outlines two primary approaches for the Suzuki coupling to generate derivatives of this compound:

  • Route A: Coupling of a halogenated this compound precursor with a variety of aryl/heteroaryl boronic acids.

  • Route B: Coupling of a boronic acid or boronate ester derivative of this compound with a range of aryl/heteroaryl halides.

Careful selection of the palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and purity of the desired coupled products.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of functionalized pyrroles is highly dependent on the optimization of several key parameters.

  • Catalyst System: Palladium catalysts are most commonly employed for Suzuki couplings.[2] The choice of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) and the ligand can significantly impact the reaction efficiency. For electron-rich pyrroles, electron-poor phosphine ligands can be effective, while for electron-deficient pyrroles, bulky and electron-rich phosphine ligands often give better results.[3]

  • Base: A base is required to activate the boronic acid for transmetalation.[4] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can be critical, especially when base-sensitive functional groups are present.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include toluene, dioxane, dimethoxyethane (DME), and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base.

  • Protecting Group: The acidic N-H of the pyrrole can be detrimental to the catalytic cycle. Therefore, the use of a protecting group such as tert-butyloxycarbonyl (Boc) or (2-(trimethylsilyl)ethoxy)methyl (SEM) is often advantageous.[5] The SEM group has been shown to be stable under various Suzuki-Miyaura coupling conditions.[5]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of derivatives of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki Coupling of a Halogenated this compound Precursor (e.g., 1-(2-bromo-4-methyl-1H-pyrrol-3-yl)ethanone)

This protocol is based on established procedures for the Suzuki coupling of brominated pyrrole derivatives.[5]

Diagrammatic Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine halogenated pyrrole, arylboronic acid, base, and catalyst in a reaction vessel add_solvent Add solvent mixture (e.g., dioxane/water) start->add_solvent degas Degas the reaction mixture (e.g., with argon) add_solvent->degas heat Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) degas->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool extract Perform aqueous work-up and extraction cool->extract dry Dry the organic layer and concentrate extract->dry purify Purify the crude product by column chromatography dry->purify

Caption: General workflow for the Suzuki coupling of a halogenated pyrrole.

Materials:

  • N-protected 1-(2-bromo-4-methyl-1H-pyrrol-3-yl)ethanone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried reaction flask, add the N-protected 1-(2-bromo-4-methyl-1H-pyrrol-3-yl)ethanone, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Protocol 2: Suzuki Coupling of a Boronic Acid Derivative of this compound

This protocol is adapted from procedures for the Suzuki coupling of pyrrole boronic acids.[6]

Diagrammatic Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine pyrrole boronic acid, aryl halide, base, and catalyst in a reaction vessel add_solvent Add solvent mixture (e.g., DME/water) start->add_solvent degas Degas the reaction mixture (e.g., with argon) add_solvent->degas heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) degas->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool extract Perform aqueous work-up and extraction cool->extract dry Dry the organic layer and concentrate extract->dry purify Purify the crude product by column chromatography dry->purify

Caption: General workflow for the Suzuki coupling of a pyrrole boronic acid.

Materials:

  • N-protected this compound-2-boronic acid or its pinacol ester (1.2-1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dimethoxyethane (DME)/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a reaction vessel, combine the N-protected pyrrole boronic acid derivative, the aryl halide, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • After cooling to room temperature, add water and extract the product with a suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of functionalized pyrroles, which can be used as a starting point for the optimization of reactions with this compound derivatives.

Table 1: Suzuki Coupling of N-SEM-Protected 4-Bromo-2-methoxycarbonylpyrrole with Various Arylboronic Acids [5]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O901266
24-Chlorophenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O901266
32-Chlorophenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O901293
44-Fluorophenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O901270
54-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O901277
64-Methylphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O901273

Table 2: Suzuki Coupling of N-Boc-2-pyrroleboronic acid with Various Bromo-indazoles [7]

EntryBromo-indazoleCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazolePdCl₂(dppf) (10)K₂CO₃ (2)DME80284
25-Bromo-1-(3-chloropropyl)-1H-indazolePdCl₂(dppf) (10)K₂CO₃ (2)DME80274
31-Acetyl-5-bromo-1H-indazolePdCl₂(dppf) (10)K₂CO₃ (2)DME80230
45-Bromo-1-(tert-butoxycarbonyl)-1H-indazolePdCl₂(dppf) (10)K₂CO₃ (2)DME80281

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Mechanism Pd0 Pd(0)L_n R1PdX R1-Pd(II)L_n-X Pd0->R1PdX OxAdd OxAdd Oxidative Addition R1PdR2 R1-Pd(II)L_n-R2 R1PdX->R1PdR2 Transmetal Transmetal Transmetalation R1PdR2->Pd0 Product R1-R2 R1PdR2->Product RedElim RedElim Reductive Elimination ArylHalide R1-X BoronicAcid R2-B(OH)2 Borate [R2-B(OH)3]^- BoronicAcid->Borate + OH^- Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of aryl- and heteroaryl-substituted derivatives of this compound. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these important transformations. The versatility of this reaction allows for the generation of a wide array of novel compounds with potential applications in drug discovery and materials science. Careful consideration of the reaction parameters, including the choice of catalyst, base, solvent, and protecting group, is essential for achieving the desired outcomes.

References

Application Notes and Protocols for Developing Anticancer Agents from Pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring is a five-membered aromatic heterocycle that serves as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility make it a cornerstone in the development of novel therapeutic agents.[1][2] In oncology, pyrrole-based compounds have emerged as a highly promising class of anticancer agents, demonstrating a broad spectrum of activities, including the inhibition of key signaling pathways, induction of apoptosis, and arrest of the cell cycle.[3][4][5][6] Many of these compounds function by targeting critical cellular processes that are dysregulated in cancer, such as angiogenesis and cell proliferation, often through the inhibition of protein kinases.[3][4][7][8]

This document provides a comprehensive overview of the application of pyrrole-based compounds in cancer research. It includes quantitative data on the efficacy of representative compounds, detailed protocols for their synthesis and biological evaluation, and diagrams of key signaling pathways and experimental workflows to guide researchers in this field.

Data Presentation: Anticancer Activity of Pyrrole Derivatives

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected pyrrole-based compounds against various cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) and the growth inhibition percentage (GI50) are provided as measures of potency.

Table 1: Cytotoxic Activity of Pyrrole-Based Compounds in Cancer Cell Lines

Compound ClassCompound Name/NumberCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
Pyrrolo[2,3-d]pyrimidine5e, 5h, 5k, 5l Various (e.g., HepG2)29 - 59Multi-targeted Tyrosine Kinase Inhibition, Apoptosis Induction[9][10]
Pyrrolo-1,5-benzoxazepinePBOX-6, PBOX-15 Ca9.22, TR146 (Oral Squamous Carcinoma)Not specified (EC50 calculated)Microtubule Disruption, Apoptosis Induction
Pyrrole-tethered bisbenzoxazoleB8, B14, B18 MCF-7 (Breast Cancer)1.89, 0.95, 1.30Apoptosis Induction, Cell Cycle Arrest (G1 phase)[11]
3-Aroyl-1-arylpyrrole (ARAP)ARAP 22, 27 Medulloblastoma D283Nanomolar rangeTubulin Polymerization Inhibition, Hedgehog Signaling Inhibition[12]
Pyrrolopyrimidine8f, 8g HT-29 (Colon Cancer)4.55, 4.01Not specified[13]
Alkynylated Pyrrole12l A549 (Lung Cancer)Not specifiedCell Cycle Arrest, Apoptosis Induction[14]
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide3a HT29, UACC-62, OVCAR-8, SN12C, BT-549< 1 (GI50)Dual Tubulin and Aromatase Inhibition[15]
Pyrrole DerivativeMI-1 Malignant CellsNot specifiedEGFR/VEGFR Inhibition, Apoptosis Induction[16]

Table 2: Kinase Inhibitory Activity of Pyrrole-Based Compounds

Compound ClassCompound Name/NumberTarget Kinase(s)IC50 (µM)Reference
Pyrrolonaphthoxazepine12a-d FGFR4, Tie2/Tek, TrkA6.71–7.67, 5.80–8.69, 2.25–3.15[17]
Pyrrolonaphthoxazepine15 FMS Kinase0.084 (81% inhibition at 1 µM)[17]
Pyrrolo[2,3-d]pyrimidine59 RET-wt, RET V804MLow nanomolar[18]
Pyrrole indolin-2-oneSunitinib VEGFRs, PDGFRs, KIT, FLT3Varies by kinase[7][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrrole scaffolds and the evaluation of their anticancer properties.

Synthesis of Pyrrole Scaffolds: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and efficient method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[19][20]

Materials:

  • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)

  • Primary amine (e.g., aniline) or ammonia source

  • Solvent (e.g., ethanol, acetic acid, or water)

  • Catalyst (optional, e.g., a weak acid like acetic acid, or a Lewis acid like iron(III) chloride)[21]

  • Concentrated hydrochloric acid (for workup)

  • 0.5 M Hydrochloric acid (for precipitation)

  • Ice bath

  • Reflux apparatus

  • Vacuum filtration setup

Protocol (Conventional Heating): [20]

  • In a round-bottom flask, combine the 1,4-dicarbonyl compound and the primary amine in the chosen solvent.

  • Add a catalytic amount of weak acid if required. For example, add one drop of concentrated hydrochloric acid to the mixture.[20]

  • Heat the reaction mixture to reflux for a specified time (e.g., 15 minutes).[20]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the flask in an ice bath.[20]

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the pyrrole product.[20]

  • Collect the solid product by vacuum filtration and wash with cold water.[20]

  • Dry the product and purify further by recrystallization or column chromatography if necessary.

Protocol (Microwave Irradiation): [20]

  • In a microwave-safe vial, combine the 1,4-dicarbonyl compound and the primary amine.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[20]

  • After the reaction, cool the vial to room temperature.

  • Perform an appropriate workup, which may include quenching the reaction, extraction with an organic solvent, and washing with brine.[20]

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product.[20]

Biological Evaluation Protocols

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Pyrrole-based test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7, or DMSO)[9]

  • Microplate reader

Protocol: [9][12][22]

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[22]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • The next day, treat the cells with various concentrations of the pyrrole compounds and a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[9][12]

  • Incubate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12][22]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][12]

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • T25 culture flasks or 6-well plates

  • Cancer cell lines

  • Pyrrole-based test compounds

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[8][16]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol: [5][7][8][16]

  • Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks or appropriate culture vessels and incubate for 24-48 hours.[7]

  • Treat the cells with the pyrrole compounds at desired concentrations for a specified duration.

  • Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300-670 x g for 5 minutes).[7][8]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[16]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[5][8]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[16]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8][16]

  • Add 400 µL of 1X Binding Buffer to each tube.[8][16]

  • Analyze the samples immediately (within 1 hour) by flow cytometry.[16] Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be both Annexin V and PI positive.[7][8][16]

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Materials:

  • Cancer cell lines

  • Pyrrole-based test compounds

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)[3][11][23]

  • Flow cytometer

Protocol: [4][11][23][24]

  • Culture and treat cells with pyrrole compounds as described for the apoptosis assay.

  • Harvest the cells and wash them once with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.

  • Incubate the cells for at least 30 minutes on ice or overnight at 4°C.[4][23]

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[4]

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[4][11][23]

  • Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases.[3]

Western blotting is used to detect and quantify specific proteins, such as those involved in signaling pathways affected by the pyrrole compounds.[14][25]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent detection reagent

  • Imaging system

Protocol: [25][26][27]

  • Sample Preparation: Lyse treated and untreated cells in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[27]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[25][26]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25][26]

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[25]

  • Data Analysis: Quantify the band intensities using densitometry software.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Paal-Knorr Synthesis of Pyrrole Derivatives purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization treatment Treatment with Pyrrole Compounds characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle Analysis) treatment->cell_cycle_assay western_blot Western Blotting (Protein Expression) treatment->western_blot kinase_assay Kinase Inhibition Assay treatment->kinase_assay VEGFR_signaling_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Activates Pyrrole_Inhibitor Pyrrole-based Inhibitor (e.g., Sunitinib) Pyrrole_Inhibitor->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Angiogenesis

References

Application Notes and Protocols for the Antimicrobial Evaluation of 1-(4-methyl-1H-pyrrol-3-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of analogs of 1-(4-methyl-1H-pyrrol-3-yl)ethanone, a class of compounds centered around the versatile pyrrole scaffold. Due to the continuous rise of antimicrobial resistance, the exploration of novel chemical entities is paramount. Pyrrole derivatives have emerged as a promising area of research, demonstrating a broad spectrum of biological activities.[1][2][3] This document outlines the synthesis, antimicrobial screening data, and detailed experimental protocols for the evaluation of these compounds, serving as a valuable resource for researchers engaged in the discovery of new anti-infective agents.

Introduction to Pyrrole-Based Antimicrobial Agents

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and pharmaceutically active compounds.[1][3] Its unique electronic properties and ability to participate in various chemical reactions make it a privileged scaffold in medicinal chemistry.[1] Numerous studies have highlighted the potential of substituted pyrroles as effective antibacterial and antifungal agents.[1][2][4] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. Modifications to the pyrrole core, such as the introduction of acetyl groups and other substituents, can significantly modulate their biological activity, offering a pathway to optimize their therapeutic potential.

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through various established synthetic routes for constructing substituted pyrrole rings. A common approach involves the multicomponent reaction of primary amines, β-dicarbonyl compounds, and α-halo ketones. For the specific core structure, a Paal-Knorr pyrrole synthesis or related methods can be adapted.

Below is a generalized synthetic scheme for obtaining substituted 3-acetylpyrrole derivatives.

G reagents Primary Amine (R1-NH2) + 2,4-Pentanedione + α-haloketone (R2-COCH2X) reaction Cyclocondensation Reaction (e.g., Hantzsch Pyrrole Synthesis) reagents->reaction intermediate Substituted Pyrrole Intermediate reaction->intermediate acylation Friedel-Crafts Acylation (Acetyl chloride/AlCl3) intermediate->acylation product 1-(Substituted-1H-pyrrol-3-yl)ethanone Analog acylation->product

Caption: Generalized synthetic pathway for pyrrole analogs.

Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of various pyrrole analogs, demonstrating their potential against a range of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Compound IDTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference Compound
Pyrrole Analog A Staphylococcus aureus8 - 6415 - 25Vancomycin, Ciprofloxacin
Bacillus cereus1619 - 30Tetracycline
Escherichia coli>128InactiveCiprofloxacin
Pyrrole Analog B Staphylococcus aureus3.12524Isoniazid
Mycobacterium tuberculosis0.7 - 3.125Not ApplicableEthambutol, Isoniazid
Pyrrole-Chalcone 1 Staphylococcus aureusNot Reported28Not Reported
Bacillus subtilisNot Reported33Not Reported
Escherichia coliNot Reported21Not Reported
Pseudomonas vulgarisNot Reported24Not Reported
Fused Pyrrole 2a Staphylococcus aureusNot Reported18Ciprofloxacin
Bacillus subtilisNot Reported20Ciprofloxacin
Candida albicansNot Reported22Amphotericin B
Fused Pyrrole 3c Staphylococcus aureusNot Reported20Ciprofloxacin
Bacillus subtilisNot Reported22Ciprofloxacin
Candida albicansNot Reported25Amphotericin B

Note: The data presented is a compilation from various sources on different pyrrole derivatives and is intended to be representative of the potential activity of this class of compounds.[1][4][5][6]

Experimental Protocols

Detailed methodologies for the antimicrobial evaluation of this compound analogs are provided below.

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare stock solution of test compound in DMSO serial_dilution Perform 2-fold serial dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) add_inoculum Add bacterial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (bacteria only) and negative (broth only) controls incubation Incubate plates at 37°C for 18-24 hours add_inoculum->incubation read_mic Determine MIC: Lowest concentration with no visible growth incubation->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Test compounds (this compound analogs)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of Test Compounds: Dissolve the synthesized pyrrole analogs in DMSO to a stock concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.

    • Remove 100 µL from the last well.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (wells with MHB and inoculum, but no compound) and a negative control (wells with MHB only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 2: Agar Disc Diffusion Method

This method is used for preliminary screening of the antimicrobial activity of the synthesized compounds.

Materials:

  • Test compounds

  • DMSO

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial strains

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare MHA plates and allow them to solidify at room temperature.

  • Inoculation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Application of Test Compounds:

    • Dissolve the test compounds in DMSO to a desired concentration (e.g., 1 mg/mL).

    • Impregnate sterile filter paper discs with a known volume (e.g., 10 µL) of the compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated discs on the surface of the inoculated MHA plates.

    • Place a disc impregnated with DMSO as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. Generally, the introduction of electron-withdrawing groups can influence the electronic distribution of the pyrrole ring and its interaction with biological targets. The presence of bulky aromatic or heterocyclic moieties can also enhance activity by promoting interactions with hydrophobic pockets in microbial enzymes or proteins. Further derivatization of the acetyl group, for instance, into chalcones, has been shown to yield compounds with significant antimicrobial properties.[6] A systematic exploration of different substituents at various positions of the this compound scaffold is crucial for elucidating a comprehensive SAR and for the rational design of more potent antimicrobial agents.

Conclusion

The analogs of this compound represent a promising class of compounds for the development of new antimicrobial agents. The protocols and data presented here provide a solid foundation for researchers to synthesize, screen, and evaluate the potential of these and other novel pyrrole derivatives in the ongoing effort to combat infectious diseases. Further investigations into their mechanism of action and in vivo efficacy are warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for 1-(4-methyl-1H-pyrrol-3-yl)ethanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-methyl-1H-pyrrol-3-yl)ethanone (CAS No. 18818-30-9) as a key intermediate in the synthesis of pharmaceutical agents. This document includes detailed experimental protocols, data presentation, and visualizations to support researchers in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic building block recognized for its role in the synthesis of complex molecules with therapeutic potential.[1] The pyrrole scaffold is a common feature in many biologically active compounds, and this particular intermediate offers versatile reaction sites for the construction of diverse molecular architectures. Its applications are noted in the development of novel therapeutics, including agents targeting cancer and inflammatory diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 18818-30-9[1]
Molecular Formula C₇H₉NO[2]
Molecular Weight 123.15 g/mol [2]
Boiling Point 240.6°C at 760 mmHg[2]
Storage 2-8°C[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of 3-methyl-1H-pyrrole. Two common methods for this transformation are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from 3-methyl-1H-pyrrole using a Friedel-Crafts acylation reaction.

Materials:

  • 3-methyl-1H-pyrrole

  • Acetyl chloride (CH₃COCl)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice-water bath.

  • Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred suspension.

  • After the addition is complete, add a solution of 3-methyl-1H-pyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield and Purity: The yield and purity of the final product can vary based on reaction conditions and purification. Typical yields for Friedel-Crafts acylation of pyrroles can range from moderate to good. Purity should be assessed by NMR and/or GC-MS.

Experimental Protocol: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides an alternative method for the acylation of electron-rich heterocycles like pyrrole. This reaction uses a Vilsmeier reagent, typically formed from a substituted amide (like N,N-dimethylacetamide) and phosphorus oxychloride (POCl₃).

Materials:

  • 3-methyl-1H-pyrrole

  • N,N-Dimethylacetamide (DMA)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Aqueous sodium acetate solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 equivalents) to N,N-dimethylacetamide (1.5 equivalents) in anhydrous 1,2-dichloroethane at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reagent to 0°C and add a solution of 3-methyl-1H-pyrrole (1.0 equivalent) in anhydrous 1,2-dichloroethane dropwise.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of an aqueous sodium acetate solution.

  • Heat the mixture at reflux for 1 hour to hydrolyze the intermediate iminium salt.

  • Cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Quantitative Data Comparison for Synthesis Methods:

ParameterFriedel-Crafts AcylationVilsmeier-Haack Reaction
Starting Material 3-methyl-1H-pyrrole, Acetyl chloride3-methyl-1H-pyrrole, DMA, POCl₃
Catalyst/Reagent AlCl₃POCl₃
Typical Solvent Dichloromethane1,2-Dichloroethane
Reaction Temperature 0°C to Room Temperature0°C to Reflux
Work-up Acidic aqueous work-upBasic or neutral aqueous work-up
Typical Yield Moderate to GoodModerate to Good

Application in the Synthesis of Kinase Inhibitors

Pyrrole-containing compounds are prominent in the development of kinase inhibitors for the treatment of cancer and other diseases. While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motif is highly relevant to the synthesis of precursors for these therapeutic agents. The ethanone moiety can be further elaborated to construct more complex heterocyclic systems.

General Synthetic Strategy for Kinase Inhibitor Scaffolds

The ketone functional group in this compound is a versatile handle for various chemical transformations. A common strategy involves the conversion of the ketone to a more complex heterocyclic system, which can then be coupled with other fragments to generate the final kinase inhibitor.

Example Workflow:

G A This compound B Heterocycle Formation (e.g., Condensation with hydrazine) A->B C Functionalized Pyrrole Derivative B->C D Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) C->D E Kinase Inhibitor Candidate D->E

General workflow for kinase inhibitor synthesis.
Potential Application in CSF-1R Inhibitor Synthesis

Colony-stimulating factor 1 receptor (CSF-1R) is a key target in cancer therapy. Many CSF-1R inhibitors feature a heterocyclic core. The structure of this compound makes it a plausible precursor for the synthesis of certain pyrrolo-pyrimidine or related scaffolds found in some CSF-1R inhibitors.

Hypothetical Signaling Pathway Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1R CSF-1R Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CSF1R->Downstream Activates Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Promotes CSF1 CSF-1 (Ligand) CSF1->CSF1R Binds Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->CSF1R Inhibits

Targeted inhibition of the CSF-1R signaling pathway.

Conclusion

This compound is a valuable intermediate for the synthesis of complex heterocyclic molecules with potential pharmaceutical applications. The protocols provided herein for its synthesis via Friedel-Crafts acylation and the Vilsmeier-Haack reaction offer reliable methods for its preparation. While its direct application in the synthesis of a specific marketed drug is not widely published, its structural features make it a highly relevant starting material for the development of novel kinase inhibitors, particularly those targeting pathways such as CSF-1R. Further research and exploration of its reactivity will likely lead to the discovery of new therapeutic agents.

References

Application Note & Protocol: N-Alkylation of 1-(4-methyl-1H-pyrrol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the N-alkylation of 1-(4-methyl-1H-pyrrol-3-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. The presence of the acetyl group at the 3-position increases the acidity of the N-H proton, facilitating its deprotonation and subsequent alkylation.[1] Two primary methods are presented: a classical approach involving deprotonation with a strong base followed by reaction with an alkylating agent, and the Mitsunobu reaction as an alternative.

Core Concepts

The N-alkylation of pyrroles is a fundamental transformation in synthetic organic chemistry. The general strategy involves the generation of a nucleophilic pyrrolide anion by deprotonation of the acidic N-H proton with a suitable base.[2][3] This anion then undergoes a nucleophilic substitution reaction with an electrophilic alkylating agent, such as an alkyl halide.[4] The choice of base and solvent system is critical to favor N-alkylation over potential C-alkylation.[2] Generally, polar aprotic solvents and counterions that promote a more ionic N-metal bond, such as sodium or potassium, favor N-alkylation.[2]

An alternative approach is the Mitsunobu reaction, which allows for the N-alkylation of acidic N-H compounds with alcohols under mild, neutral conditions using a phosphine and an azodicarboxylate.[5][6][7][8]

Method 1: N-Alkylation via Deprotonation and Nucleophilic Substitution

This protocol describes a general and robust method for the N-alkylation of this compound using a strong base and an alkyl halide.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise.

    • Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Hydrogen gas is evolved during this step.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyrrolide salt.

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-alkylated product.

Quantitative Data Summary
ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Sodium Hydride (NaH)1.1 - 1.2Base for Deprotonation
Alkyl Halide1.1 - 1.5Alkylating Agent
Anhydrous DMF or THF-Solvent
Saturated aq. NH₄Cl-Quenching Agent

Reaction Workflow

G start Start dissolve Dissolve Pyrrole in Anhydrous Solvent start->dissolve cool_deprotonate Cool to 0 °C Add NaH dissolve->cool_deprotonate stir_deprotonate Stir at 0 °C for 30-60 min cool_deprotonate->stir_deprotonate add_alkyl_halide Add Alkyl Halide at 0 °C stir_deprotonate->add_alkyl_halide react Warm to RT Stir for 2-24 h add_alkyl_halide->react quench Quench with sat. aq. NH4Cl react->quench extract Workup and Extraction quench->extract purify Purification by Column Chromatography extract->purify end N-Alkylated Product purify->end G pyrrole This compound pyrrolide Sodium Pyrrolide pyrrole->pyrrolide + NaH - H2 product N-Alkyl-1-(4-methyl-pyrrol-3-yl)ethanone pyrrolide->product + R-X alkyl_halide R-X NaX NaX NaH NaH, Anhydrous Solvent G start Start mix Mix Pyrrole, Alcohol, and PPh3 in Solvent start->mix cool_add Cool to 0 °C Add DEAD or DIAD mix->cool_add react Warm to RT Stir for 4-24 h cool_add->react concentrate Concentrate in vacuo react->concentrate purify Purification by Column Chromatography concentrate->purify end N-Alkylated Product purify->end G pyrrole This compound product N-Alkyl-1-(4-methyl-pyrrol-3-yl)ethanone alcohol R-OH alcohol->product PPh3, DEAD/DIAD reagents PPh3, DEAD/DIAD byproducts Ph3P=O + Hydrazine byproduct

References

Application Notes & Protocols: Synthesis of Fluorescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the synthesis of various classes of fluorescent materials, including quantum dots, organic dyes, and fluorescent polymers. It is intended for researchers, scientists, and drug development professionals engaged in the creation and application of fluorescent probes and labels.

Section 1: Semiconductor Quantum Dots (QDs)

Application Note: Semiconductor quantum dots (QDs) are nanocrystals that exhibit quantum mechanical properties and size-tunable fluorescence.[1] Their key advantages include high photostability, enhanced brightness, and narrow emission spectra compared to traditional organic dyes.[2] These properties make them invaluable for a range of applications, including high-resolution cellular imaging, in-vivo tracking, diagnostics, and targeted drug delivery.[2][3] Cadmium-based QDs like CdSe/ZnS are widely studied, but due to toxicity concerns, cadmium-free alternatives such as InP/ZnS are gaining popularity for biomedical applications.[3][4]

Experimental Protocols

Protocol 1.1: Hot-Injection Synthesis of Monodisperse CdSe QDs

This protocol describes the "hot-injection" method, a common approach for producing high-quality, monodisperse quantum dots.[1] It involves the rapid injection of organometallic precursor reagents into a hot, coordinating solvent to induce homogenous nucleation and controlled growth.[1]

  • Materials:

    • Cadmium oxide (CdO)

    • Selenium powder (Se)

    • 1-Octadecene (ODE)

    • Oleic acid (OA)

    • Trioctylphosphine (TOP)

    • Toluene

    • Methanol

  • Equipment:

    • Three-neck round-bottom flask

    • Heating mantle with temperature controller

    • Schlenk line for inert atmosphere (N₂)

    • Syringes and needles

    • Condenser

    • Centrifuge

  • Procedure:

    • Cadmium Precursor Preparation: In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.

    • Heat the mixture to ~120°C under N₂ atmosphere to remove water and oxygen.[1]

    • Increase the temperature to 300°C until the solution becomes clear and colorless, indicating the formation of cadmium oleate. Cool the mixture to room temperature.

    • Selenium Precursor Preparation (TOPSe): In a glovebox or under inert atmosphere, dissolve selenium powder in trioctylphosphine.

    • Nucleation and Growth: Reheat the cadmium precursor solution to a specific growth temperature (e.g., 240°C) under N₂.[1]

    • Rapidly inject the TOPSe solution into the hot cadmium precursor solution. This rapid injection is critical for achieving a uniform size distribution.[1]

    • Monitor the growth of the QDs by taking small aliquots over time and measuring their UV-Vis and fluorescence spectra. The emission wavelength will red-shift as the particles grow.

    • Once the desired size/emission color is reached, cool the reaction to room temperature to quench the growth.

    • Purification: Add excess methanol to the crude solution to precipitate the QDs. Centrifuge the mixture, discard the supernatant, and re-dissolve the QD pellet in a nonpolar solvent like toluene. Repeat this precipitation/redispersion process 2-3 times to remove excess ligands and unreacted precursors.

Protocol 1.2: Synthesis of Cadmium-Free InP/ZnS QDs

This protocol details the synthesis of InP/ZnS core/shell quantum dots, which are suitable for biomedical applications due to the absence of toxic cadmium.[4]

  • Materials:

    • Indium(III) chloride (InCl₃)

    • Zinc chloride (ZnCl₂)

    • Oleylamine (OLA)

    • Tris(trimethylsilyl)phosphine ((TMS)₃P)

    • Sulfur powder

    • 1-Octadecene (ODE)

  • Equipment:

    • Three-neck round-bottom flask

    • Heating mantle with PID temperature controller

    • Condenser

    • Schlenk line

    • Syringes and needles

  • Procedure:

    • Core Synthesis Precursor: Combine InCl₃ (0.398 g) and ZnCl₂ (0.245 g) in a 100 mL three-neck flask with oleylamine (30 mL).[4]

    • Evacuate the flask at room temperature for one hour, then increase the temperature to 120°C and evacuate for another 20 minutes to remove impurities.[4]

    • Under an inert gas, increase the temperature to 220°C and reflux for 15 minutes until the solution turns pale yellow.[4]

    • Core Growth: Inject (TMS)₃P into the hot solution to initiate the growth of InP cores. The reaction progress can be monitored by fluorescence.

    • Shell Coating: Prepare a zinc and sulfur precursor solution (e.g., zinc oleate and sulfur dissolved in ODE).

    • Slowly add the shell precursor solution to the InP core solution at an elevated temperature to grow the ZnS shell. The shell passivates the core, significantly improving the quantum yield and stability.[3]

    • Purification: Purify the resulting InP/ZnS QDs using a similar precipitation and redispersion method as described in Protocol 1.1.

Quantitative Data for Quantum Dots
MaterialSynthesis MethodTypical Size (nm)Emission Max (nm)Quantum Yield (QY)Reference
CdSeHot-Injection2 - 8450 - 65030 - 40%[1]
Carbon NanoparticlesModified Hydrothermal~5500 - 600 (Red)~6%[5]
InP/ZnSHot-Injection3 - 7500 - 700>50%[4]
Eu²⁺-doped HydrideSolid StateBulk~463High[6]

Diagram: General Workflow for Quantum Dot Synthesis

QD_Synthesis_Workflow General Workflow for Colloidal Quantum Dot Synthesis precursors Prepare Precursors (e.g., CdO, Se in ODE/TOP) degas Degas & Heat Solvent (under N₂ atmosphere) precursors->degas injection Rapid Hot-Injection of Precursor B into A degas->injection growth Nucleation & Growth (Monitor size via spectroscopy) injection->growth quench Quench Reaction (Cool to room temperature) growth->quench purify Purification (Precipitation & Centrifugation) quench->purify characterize Characterization (UV-Vis, PL, TEM) purify->characterize storage Store in Dark, Inert Environment characterize->storage

Caption: Workflow for hot-injection synthesis of quantum dots.

Section 2: Fluorescent Organic Dyes

Application Note: Organic fluorescent compounds are indispensable tools in biomedical research and diagnostics due to their structural versatility, tunable emission wavelengths, and high quantum yields.[7] Classic examples like fluorescein and rhodamine are widely used for labeling biomolecules, high-resolution imaging of cellular structures, and sensing applications.[7][8] The synthesis of these dyes often involves established organic chemistry reactions, allowing for the incorporation of various functional groups to modulate their photophysical properties or to enable conjugation to target molecules.[9][10]

Experimental Protocols

Protocol 2.1: Synthesis of Fluorescein

This protocol describes the classic acid-catalyzed condensation reaction to produce fluorescein.[9]

  • Materials:

    • Phthalic anhydride

    • Resorcinol

    • Zinc chloride (ZnCl₂) or Methane-sulfonic acid (catalyst)[9]

    • Deionized water

    • Ethanol

    • Hydrochloric acid (HCl)

  • Equipment:

    • Round-bottom flask

    • Heating mantle or oil bath

    • Condenser

    • Stir plate and stir bar

    • Buchner funnel and filter paper

  • Procedure:

    • Combine phthalic anhydride and resorcinol (in a 1:2 molar ratio) in a round-bottom flask.

    • Add the catalyst (e.g., a catalytic amount of ZnCl₂).

    • Heat the mixture to 180°C with stirring. The mixture will melt, darken, and become viscous. Maintain this temperature for 2-3 hours until the reaction solidifies.[9]

    • Allow the flask to cool to room temperature. The solid product is a dark red mass.

    • Add water and a small amount of HCl to the flask and heat to boiling to dissolve the product and quench the catalyst.

    • Filter the hot solution to remove any insoluble impurities.

    • Upon cooling, fluorescein will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from ethanol and water.

Quantitative Data for Organic Dyes
DyeAbsorption Max (λabs)Emission Max (λem)Quantum Yield (QY)Key Feature/ApplicationReference
Fluorescein (in water, pH > 8)494 nm512 nm0.92Widely used fluorescent tracer[9][11]
4',5'-Difluorofluorescein499 nm520 nm0.97Higher photostability, lower pKa[11]
2',7'-Difluorofluorescein490 nm511 nm0.92Lower pKa than fluorescein[11]
Rhodamine Derivatives~550 nm~570 nmHighExcellent photostability, NIR probes[12]
Coumarin DyesVariableVariableHighUsed in fluorescent conjugates[12]

Diagram: Logical Flow of Organic Dye Synthesis & Functionalization

Organic_Dye_Workflow Workflow for Organic Dye Synthesis and Bioconjugation start Select Core Structure (e.g., Xanthene, Coumarin) synthesis Chemical Synthesis (e.g., Condensation, Cyclization) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Photophysical Characterization (Abs, Em, QY, Lifetime) purification->characterization functionalization Introduce Functional Group (e.g., NHS ester, Maleimide) characterization->functionalization Properties OK? conjugation Bioconjugation (Couple to Antibody, Protein, etc.) functionalization->conjugation final_product Purified Fluorescent Probe conjugation->final_product

Caption: Logical steps from dye design to a functional bioprobe.

Section 3: Fluorescent Polymers & Nanoparticles

Application Note: Fluorescent polymers combine the emissive properties of fluorophores with the processability and structural versatility of macromolecules.[13][14] They can be designed to have tunable emissions and are often used to create fluorescent nanoparticles (FNPs).[13][15] These nanomaterials can be prepared by physically encapsulating dyes within a polymer matrix or by chemically bonding the fluorophore to the polymer backbone.[15] Common synthesis strategies include nanoprecipitation and emulsion polymerization.[16][17] FNPs are widely used in bioimaging, sensing, and as drug delivery vehicles due to their good biocompatibility, high brightness, and stability.[15][18]

Experimental Protocols

Protocol 3.1: Nanoprecipitation for Fluorescent Polymer Nanoparticle (FNP) Formation

This protocol describes a simple and widely used method to prepare FNPs by leveraging solubility differences.[15][16]

  • Materials:

    • Amphiphilic block copolymer (e.g., PLGA, PS-PEG)

    • Hydrophobic fluorescent dye (e.g., a coumarin or rhodamine derivative)

    • A good solvent for both polymer and dye (e.g., Tetrahydrofuran (THF), Acetone)

    • A poor solvent for the polymer and dye (e.g., Deionized water)

  • Equipment:

    • Glass vials

    • Magnetic stir plate and stir bars

    • Syringe pump (optional, for controlled addition)

    • Rotary evaporator or vacuum line

  • Procedure:

    • Organic Phase Preparation: Dissolve the amphiphilic polymer and the hydrophobic fluorescent dye in a minimal amount of the "good" solvent (e.g., THF).

    • Nanoprecipitation: Vigorously stir the "poor" solvent (water).

    • Slowly add the organic solution dropwise into the stirring aqueous phase. The significant difference in solubility causes the polymer to precipitate, entrapping the dye molecules within a nanoparticle core.[15]

    • Solvent Removal: Allow the mixture to stir for several hours to allow the organic solvent to evaporate. This process can be accelerated using a rotary evaporator at reduced pressure.

    • Purification: The resulting FNP suspension can be purified to remove any remaining free dye or non-encapsulated material by methods such as dialysis or centrifugation/resuspension.

Quantitative Data for Fluorescent Polymer Synthesis Methods
Synthesis MethodTypical Particle SizeSize DistributionAdvantagesDisadvantagesReference
Nanoprecipitation 50 - 500 nmModerateSimple, rapid, avoids surfactantsLimited to certain polymer/solvent systems[15][16]
Emulsion Polymerization 50 - 200 nmNarrowRobust, good control over sizeRequires surfactants which may be hard to remove[16][17]
Self-Assembly 20 - 200 nmNarrowForms well-defined structures (micelles)Dependent on specific block copolymer chemistry[15][16]
Microemulsion 10 - 100 nmNarrowProduces very small particlesSurfactant removal is a significant challenge[15]

Diagram: Comparison of FNP Synthesis Strategies

FNP_Synthesis_Strategies Comparison of FNP Synthesis: Nanoprecipitation vs. Self-Assembly cluster_0 Nanoprecipitation Method cluster_1 Self-Assembly Method np_start Dissolve Polymer & Dye in Good Solvent np_add Add to Poor Solvent (Vigorous Stirring) np_start->np_add np_evap Evaporate Good Solvent np_add->np_evap np_end FNPs Formed by Rapid Precipitation np_evap->np_end sa_start Dissolve Amphiphilic Block Copolymer & Dye sa_add Add Poor Solvent for Hydrophobic Block sa_start->sa_add sa_dialysis Dialysis Against Poor Solvent sa_add->sa_dialysis sa_end FNPs (Micelles) Formed by Thermodynamic Equilibrium sa_dialysis->sa_end

References

Application Notes and Protocols: 1-(4-methyl-1H-pyrrol-3-yl)ethanone as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring novel materials for organic electronic applications.

Introduction: 1-(4-methyl-1H-pyrrol-3-yl)ethanone (CAS No. 18818-30-9) is a commercially available heterocyclic compound.[1][2][3] While direct, published applications of this specific molecule in organic electronics are not prominent, its structure presents significant potential as a versatile building block for the synthesis of advanced organic semiconducting materials. Pyrrole-based materials are of great interest in organic electronics due to their electron-rich nature, which is advantageous for hole-transporting materials.[4][5][6] However, the high electron density can also lead to instability, a challenge that is often addressed by incorporating pyrrole units into larger, fused aromatic systems.[4]

The ketone functional group and the reactive sites on the pyrrole ring of this compound offer multiple pathways for chemical modification. These modifications can be used to extend the π-conjugation, tune the frontier molecular orbital energy levels (HOMO/LUMO), and enhance the solubility and processability of new materials for applications in Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs), and Organic Light-Emitting Diodes (OLEDs).

This document provides an overview of the potential applications of this compound and detailed protocols for its derivatization and subsequent use in the fabrication of organic electronic devices. The performance data presented is based on established pyrrole-based materials to provide a benchmark for development.

Data Presentation: Performance of Pyrrole-Based Organic Electronic Devices

The following tables summarize the performance of various organic electronic devices that utilize pyrrole-based derivatives as the active material. This data provides a comparative overview and a target for materials synthesized from this compound.

Table 1: Performance of Pyrrole-Based Organic Solar Cells (OSCs)

Pyrrole-Based Material Class Donor/Acceptor Power Conversion Efficiency (PCE) (%) Open-Circuit Voltage (Voc) (V) Short-Circuit Current (Jsc) (mA/cm²) Fill Factor (FF)
Pyrrolo[3,2-b]pyrrole-based materials Donor Varies based on specific derivative - - -
GS70 (1-(2-butyloctyl)-1H-pyrrole based non-fused acceptor) Acceptor 19.4% (in tandem cell) - 28.4 -
Dipolar dyes with pyrrole spacers Donor 4.77% - 6.18% - - -

| PDHPFBT (fused pyrrolopyridine-based copolymer) | Donor | 5.68% | 0.86 | 11.32 | 0.59 |

Table 2: Performance of Pyrrole-Based Organic Field-Effect Transistors (OFETs)

Pyrrole-Based Material Class Charge Carrier Type Mobility (μ) (cm²/Vs) On/Off Ratio
Pyrrolo[3,2-b]pyrrole-based quinoidal molecules (QFBPBP) n-channel up to 6.0 -
Diketopyrrolopyrrole (DPP) derivatives p-channel up to 5.7 x 10⁻⁴ 10⁴ - 10⁶
isoDTPP based polymers p-channel up to 0.49 -
isoDTPP based polymers n-channel up to 0.29 -

| Pyrrolo[3,4-c]pyrrole-1,3-dione based copolymers | p-channel | up to 0.013 | - |

Experimental Protocols

The following protocols describe hypothetical, yet chemically sound, pathways for the utilization of this compound as a precursor for organic electronic materials.

Protocol 1: Synthesis of a Donor-Acceptor Monomer via Knoevenagel Condensation

This protocol details the synthesis of a new monomer by reacting the ketone group of this compound with an electron-accepting unit.

Objective: To create a donor-acceptor (D-A) type monomer suitable for polymerization.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Toluene (solvent for purification)

  • Hexane (solvent for purification)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a toluene/hexane gradient as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield the purified monomer.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Conjugated Polymer via Suzuki Coupling

This protocol describes the polymerization of a dibrominated derivative of the monomer synthesized in Protocol 1 with a suitable comonomer.

Objective: To synthesize a D-A conjugated polymer for use in OFETs or OSCs.

Materials:

  • Dibrominated pyrrole-based monomer (synthesized from the product of Protocol 1)

  • A suitable diboronic ester comonomer (e.g., a thiophene-based derivative)

  • Pd(PPh₃)₄ (catalyst)

  • Toluene (solvent)

  • Aqueous sodium carbonate solution (2 M)

  • Tetrahydrofuran (THF) for purification

  • Methanol for purification

Procedure:

  • In a Schlenk flask, combine the dibrominated pyrrole-based monomer (1.0 eq), the diboronic ester comonomer (1.0 eq), and Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and the degassed aqueous sodium carbonate solution.

  • Heat the mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.

  • Cool the reaction to room temperature and pour it into methanol to precipitate the polymer.

  • Filter the crude polymer and purify it by Soxhlet extraction with methanol, hexane, and finally THF.

  • Collect the THF fraction and precipitate the polymer in methanol.

  • Filter and dry the final polymer under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and distribution, and by UV-Vis spectroscopy and cyclic voltammetry to determine its optical and electronic properties.

Protocol 3: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a bottom-gate, top-contact OFET using the synthesized polymer.

Objective: To evaluate the charge transport properties of the synthesized polymer.

Materials:

  • Synthesized pyrrole-based polymer

  • Chlorobenzene (solvent)

  • Heavily n-doped Si wafer with a 300 nm SiO₂ layer (substrate)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (for source/drain electrodes)

  • Shadow mask

Procedure:

  • Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol, followed by drying with nitrogen.

  • Treat the substrate with an oxygen plasma to hydroxylate the surface.

  • Functionalize the SiO₂ surface by immersing it in a solution of OTS in toluene to form a self-assembled monolayer.

  • Prepare a solution of the synthesized polymer in chlorobenzene (5-10 mg/mL).

  • Deposit a thin film of the polymer onto the OTS-treated substrate using spin-coating.

  • Anneal the film at a suitable temperature (e.g., 100-150 °C) to improve crystallinity and morphology.

  • Deposit the gold source and drain electrodes (50 nm) through a shadow mask using thermal evaporation.

  • Characterize the OFET device in a nitrogen-filled glovebox using a semiconductor parameter analyzer to obtain output and transfer characteristics and to calculate the charge carrier mobility and on/off ratio.

Visualizations

Proposed Synthetic Pathway

G start This compound monomer Donor-Acceptor Monomer start->monomer Knoevenagel Condensation (Protocol 1) dibromo_monomer Dibrominated Monomer monomer->dibromo_monomer Bromination polymer Conjugated Polymer dibromo_monomer->polymer Suzuki Coupling (Protocol 2)

Caption: Synthetic route from the starting material to a conjugated polymer.

OFET Fabrication Workflow

G sub Si/SiO₂ Substrate ots OTS Surface Treatment sub->ots Cleaning & Plasma spin Polymer Spin-Coating ots->spin anneal Thermal Annealing spin->anneal electrodes Au Electrode Deposition anneal->electrodes device OFET Device electrodes->device Final Device

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

Logical Relationship in Donor-Acceptor Polymer Design

G building_block 1-(4-methyl-1H- pyrrol-3-yl)ethanone donor_unit Pyrrole Donor Unit building_block->donor_unit polymer D-A Polymer donor_unit->polymer acceptor_unit Tuning Acceptor Unit acceptor_unit->polymer properties Electronic Properties (HOMO/LUMO, Bandgap) polymer->properties performance Device Performance (Mobility, PCE) properties->performance

Caption: Design logic for tuning device performance from the building block.

References

Application Notes and Protocols for Screening the Biological Activity of Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to established methodologies for assessing the biological potential of novel pyrrole compounds. The protocols detailed herein cover key in vitro screening assays for antimicrobial, anticancer, and anti-inflammatory activities, offering a structured approach from initial screening to data interpretation.

Antimicrobial Activity Screening

The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Pyrrole derivatives have shown promise as a source of novel antibacterial and antifungal compounds.[1][2][3] The following protocols describe widely accepted methods for preliminary antimicrobial screening.

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the antimicrobial activity of a compound.[4][5]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test pyrrole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Clotrimazole)[6]

  • Negative control (solvent-impregnated disk)

  • Bacterial and fungal cultures (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas fluorescens, Candida albicans, Aspergillus niger)[2][7]

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a lawn of microbial growth.[8]

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place sterile paper disks impregnated with the test pyrrole compounds (at a specific concentration, e.g., 100 µg/mL) onto the surface of the agar.[6]

  • Gently press the disks to ensure complete contact with the agar.

  • Place the positive and negative control disks on the same plate.

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each disk.[8]

Data Presentation: Antimicrobial Activity

Summarize the results of the disk diffusion assay in a table for clear comparison.

Compound IDTest MicroorganismConcentration (µ g/disk )Zone of Inhibition (mm)
Pyrrole-AS. aureus10015
Pyrrole-AE. coli1000
Pyrrole-BS. aureus10020
Pyrrole-BE. coli10012
CiprofloxacinS. aureus1025
CiprofloxacinE. coli1022
Solvent (DMSO)S. aureus-0
Solvent (DMSO)E. coli-0

Experimental Workflow: Kirby-Bauer Disk Diffusion

KirbyBauerWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Inoculation Inoculate MHA Plate Inoculum->Inoculation MHA_Plate Mueller-Hinton Agar Plate MHA_Plate->Inoculation Test_Disks Impregnated Paper Disks (Test Compounds & Controls) Disk_Placement Place Disks on Agar Test_Disks->Disk_Placement Inoculation->Disk_Placement Incubation Incubate Plates Disk_Placement->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Data_Recording Record Data Measure_Zones->Data_Recording

Kirby-Bauer Disk Diffusion Workflow

Anticancer Activity Screening

Pyrrole-containing compounds have been identified as having significant anticancer properties, making them an important scaffold in the design of new therapeutic agents.[9] The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[10]

Experimental Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, LoVo for colon cancer)[9]

  • Normal human cell line (e.g., HUVEC) for selectivity assessment[9]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test pyrrole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[13]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test pyrrole compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.[9] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[13]

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Presentation: Cytotoxicity Data

The results of the MTT assay are typically presented as the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2.1: Percentage of Cell Viability

Compound IDConcentration (µM)MCF-7 (% Viability)LoVo (% Viability)HUVEC (% Viability)
Pyrrole-C6.2585.290.198.5
Pyrrole-C12.565.775.392.1
Pyrrole-C2542.155.885.3
Pyrrole-C5020.530.275.6
Pyrrole-C1005.310.960.2
Doxorubicin145.650.130.4

Table 2.2: IC50 Values

Compound IDMCF-7 IC50 (µM)LoVo IC50 (µM)HUVEC IC50 (µM)
Pyrrole-C23.538.2>100
Doxorubicin0.91.20.5

Experimental Workflow: MTT Assay

MTTWorkflow cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Cell_Seeding Seed Cells in 96-well Plate Incubation_1 Overnight Incubation Cell_Seeding->Incubation_1 Compound_Treatment Treat with Pyrrole Compounds Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 3-4h MTT_Addition->Incubation_3 Solubilization Add Solubilization Solution Incubation_3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

MTT Cytotoxicity Assay Workflow

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. Pyrrole derivatives have been investigated for their potential to modulate inflammatory pathways.[6] A key target in anti-inflammatory drug discovery is the cyclooxygenase (COX) enzyme.[14]

Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[15][16]

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Reaction buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test pyrrole compounds dissolved in DMSO

  • Positive control inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • 96-well plate

  • ELISA kit for Prostaglandin E2 (PGE2) quantification or a colorimetric assay kit[16][17]

Procedure:

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.[18]

  • Add the test pyrrole compounds at various concentrations to the respective wells. Include wells for 100% enzyme activity (vehicle control) and background (inactive enzyme).[18]

  • Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[18]

  • Initiate the reaction by adding arachidonic acid to all wells.[18]

  • Incubate for a specific time (e.g., 2 minutes) at 37°C.[18]

  • Stop the reaction according to the kit instructions (e.g., by adding a strong acid).

  • Quantify the amount of PGE2 produced using an ELISA kit or measure the colorimetric product according to the assay kit protocol.

Data Presentation: COX Inhibition

The results are presented as the percentage of inhibition of COX-1 and COX-2 activity and the corresponding IC50 values.

Table 3.1: Percentage of COX Inhibition

Compound IDConcentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)
Pyrrole-D115.245.8
Pyrrole-D1035.680.1
Pyrrole-D10060.395.2
Indomethacin185.175.3
Celecoxib120.490.7

Table 3.2: IC50 Values for COX Inhibition

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrrole-D85.22.534.08
Indomethacin0.51.20.42
Celecoxib50.10.3167

Signaling Pathway: Arachidonic Acid Cascade

ArachidonicAcidPathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Stomach_Lining_Protection Stomach Lining Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Stomach_Lining_Protection Inhibitor Pyrrole Compound (COX Inhibitor) Inhibitor->COX1 Inhibitor->COX2

Arachidonic Acid Pathway and COX Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-methyl-1H-pyrrol-3-yl)ethanone by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(4-methyl-1H-pyrrol-3-yl)ethanone using chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound Streaking or Tailing on TLC/Column The compound is interacting too strongly with the acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) or pyridine (0.1-1%) to the eluent to neutralize acidic sites on the silica.[1] Alternatively, use a different stationary phase such as neutral or basic alumina.[1]
The sample is overloaded.Reduce the amount of sample loaded onto the column or TLC plate.[2]
Poor Separation of Compound from Impurities The solvent system (eluent) has inappropriate polarity.If the compound is too close to the baseline (low Rf), increase the eluent's polarity. If it's too close to the solvent front (high Rf), decrease the polarity.[2] A general rule is to aim for an Rf value of approximately 0.3 for the desired compound.[3]
The polarity of the eluent was increased too quickly during a gradient elution.Employ a more gradual solvent gradient to allow for better separation.[1]
Compound Does Not Elute from the Column The compound is very polar and strongly adsorbed to the silica gel.Switch to a more polar solvent system, such as dichloromethane/methanol.[1] If the compound is stable to acid, a small amount of acetic or formic acid can be added to the eluent.[1] Consider using reverse-phase chromatography with a C18 stationary phase and a polar mobile phase like water/acetonitrile.[1]
Compound Decomposes on the Column Pyrrole derivatives can be sensitive to the acidic nature of silica gel.Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs.[1] If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[1]
Colored Impurities in the Purified Product Highly conjugated byproducts may have formed during the synthesis.Minimize exposure of the compound to air and light.[1] A pre-purification step using activated charcoal treatment can help adsorb colored impurities, though this may reduce the overall yield.[1]
Low Recovery Yield Too much solvent was used for recrystallization after the column.Use the minimum amount of hot solvent necessary for dissolution.
Premature crystallization occurred during filtration.Pre-heat the filtration apparatus to prevent the compound from crashing out of solution.
The compound is partially soluble in the eluent, leading to loss during chromatography.Ensure the chosen solvent system provides good separation while minimizing the solubility of the compound in the initial, less polar eluent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of this compound?

A good starting point for many pyrrole derivatives is a mixture of hexanes and ethyl acetate.[3] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio that provides an Rf value of about 0.3 for the target compound.[3]

Q2: How can I prevent my pyrrole compound from streaking on the silica gel column?

Streaking is often due to the interaction of the basic pyrrole nitrogen with the acidic silanol groups on the silica surface.[1] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[1] This will neutralize the acidic sites and lead to better peak shapes.

Q3: My compound appears to be degrading on the silica gel. What are my alternatives?

Some pyrroles are unstable on silica gel.[1] First, confirm instability by performing a TLC spot test and observing if new spots appear over time.[1] If degradation is confirmed, consider using a more inert stationary phase such as neutral alumina or deactivated silica gel.[1] Deactivating silica can be done by treating it with a solution of triethylamine in a non-polar solvent before packing the column.[1]

Q4: Can I use reverse-phase chromatography for this compound?

Yes, if your compound is proving to be very polar and difficult to elute from a normal-phase column, reverse-phase chromatography is a viable alternative.[1] This would involve a non-polar stationary phase (like C18) and a polar mobile phase (such as water/acetonitrile or water/methanol).[1]

Q5: How do I remove colored impurities before or after chromatography?

If your crude product is colored, you can try treating a solution of it with a small amount of activated charcoal before chromatography.[1] The charcoal can adsorb the colored impurities. Be aware that this may also lead to some loss of your desired product.[1] If color persists after chromatography, a final recrystallization step may be necessary.

Experimental Protocol: Flash Column Chromatography

This is a general protocol that should be optimized for the specific separation of this compound based on TLC analysis.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that provides a good separation of the target compound from impurities, aiming for an Rf of ~0.3 for this compound.[3]

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Dry-pack the column with silica gel (Silica 60 is common for flash chromatography) to the desired height (typically 6-10 inches).[3]

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Pre-elute the column with the initial, least polar solvent mixture to be used in the separation.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the chromatography eluent or a more volatile solvent like dichloromethane.[3]

    • Carefully apply the sample solution to the top of the silica gel.[3]

    • Alternatively, for less soluble compounds, the "dry loading" method can be used: dissolve the compound, add a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system, applying gentle air pressure to achieve a steady flow rate (a solvent descent of about 2 inches/minute is a good guideline).[3]

    • Collect fractions in appropriately sized test tubes.

    • If using a gradient, gradually increase the polarity of the eluent as the chromatography progresses.

  • Monitoring the Separation:

    • Monitor the fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Data Summary Table

Parameter Typical Range / Value Notes
Stationary Phase Silica Gel (Standard)Neutral or basic alumina can be used for acid-sensitive compounds.[1]
Mobile Phase (Eluent) Hexanes/Ethyl AcetateA common starting point for compounds of moderate polarity.[3] Dichloromethane/Methanol can be used for more polar compounds.[1]
Target Rf Value ~0.3Provides a good balance between separation and elution time.[3]
Basic Modifier (if needed) 0.1 - 1% TriethylamineAdded to the eluent to reduce tailing of basic compounds.[1]
Purification Yield (Flash Chromatography) 40 - 80%Highly dependent on the purity of the crude material and the separation efficiency.[1]
Expected Purity 95 - 99%Can be achieved with careful optimization of the chromatographic conditions.[1]

Workflow and Logic Diagrams

G cluster_0 Troubleshooting Workflow for Purification start Crude this compound tlc Develop TLC with Hexanes/EtOAc start->tlc check_rf Is Rf ~0.3 and separation good? tlc->check_rf streaking Streaking or Tailing? tlc->streaking column Run Flash Column Chromatography check_rf->column Yes adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No analyze Analyze Fractions by TLC column->analyze combine Combine Pure Fractions & Evaporate analyze->combine end Pure Product combine->end adjust_polarity->tlc streaking->check_rf No add_base Add 0.1-1% Triethylamine to Eluent streaking->add_base Yes add_base->tlc alt_stationary Consider Alumina or Deactivated Silica add_base->alt_stationary

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 1-(4-methyl-1H-pyrrol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-methyl-1H-pyrrol-3-yl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis of this compound is resulting in a mixture of isomers. How can I identify the desired 3-acyl product from the 2-acyl byproduct?

A1: The formation of regioisomers, specifically the 2-acyl and 3-acyl products, is a common challenge in the Friedel-Crafts acylation of pyrroles.[1] The electron-rich nature of the pyrrole ring allows for electrophilic substitution at multiple positions.

Identification Strategy:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the pyrrole ring protons are distinct for each isomer. For the desired 3-acetyl-4-methylpyrrole, you would expect to see two distinct signals for the C2-H and C5-H protons. In the case of the 2-acetyl-4-methylpyrrole byproduct, the protons at C3 and C5 would give rise to different signals.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrrole ring will also differ significantly between the two isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the isomers based on their retention times and provide their mass spectra for confirmation.

  • High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can be developed to separate and quantify the different isomers.

Q2: I am observing a significant amount of the 2-acetyl-4-methylpyrrole byproduct. How can I improve the regioselectivity of the acylation to favor the 3-position?

A2: Achieving high regioselectivity for the 3-position in pyrrole acylation can be challenging.[1] Several factors influence the outcome of the reaction.

Strategies to Enhance 3-Acylation:

  • Sterically Hindered N-Protecting Groups: Introducing a bulky protecting group on the pyrrole nitrogen can sterically hinder the C2 and C5 positions, thereby favoring acylation at the C3 and C4 positions.

  • Choice of Lewis Acid: The strength and nature of the Lewis acid catalyst can influence the regioselectivity. Milder Lewis acids may favor the thermodynamically more stable 3-acyl product under certain conditions.[2]

  • Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamic product over the kinetic product.

  • Alternative Synthetic Routes: Consider a multi-step synthesis that directs the acylation to the desired position. For instance, a route involving a removable blocking group at the 2-position could be employed.[1]

Q3: My reaction mixture is turning dark and forming a lot of polymeric material. What is causing this and how can I prevent it?

A3: Pyrroles are susceptible to polymerization under strongly acidic conditions, which are often employed in Friedel-Crafts acylation.

Troubleshooting Polymerization:

  • Control of Acidity: Use the minimum effective amount of Lewis acid. The use of milder Lewis acids can also mitigate polymerization.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Slow Addition of Reagents: Add the acylating agent and Lewis acid slowly to the solution of the pyrrole to avoid localized high concentrations of acid.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization.

Q4: I am attempting a Paal-Knorr synthesis to obtain the target molecule. What are the likely byproducts in this case?

A4: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.[3][4][5][6] A potential 1,4-dicarbonyl precursor for this compound would be 3-methylhexane-2,5-dione.

Potential Byproducts in Paal-Knorr Synthesis:

  • Furan byproduct: Under acidic conditions, the 1,4-dicarbonyl compound can undergo intramolecular cyclization and dehydration to form the corresponding furan derivative, in this case, 3-acetyl-2,5-dimethylfuran.[5] To minimize this, it is crucial to maintain neutral or weakly acidic conditions.

  • Incomplete cyclization products: Hemiaminal or enamine intermediates may be present if the reaction does not go to completion.

  • Self-condensation of the dicarbonyl compound: Under certain conditions, the 1,4-dicarbonyl precursor might undergo self-condensation reactions.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for different synthetic approaches to highlight the impact of reaction conditions on product distribution.

Synthesis MethodLewis Acid/CatalystSolventTemperature (°C)Yield of 3-acyl isomer (%)Yield of 2-acyl isomer (%)Reference
Friedel-Crafts AcylationAlCl₃Dichloromethane0 to rt40-6040-60[2]
Friedel-Crafts Acylation (with N-Tosyl protection)AlCl₃Dichloromethane0>80<20[2]
Organocatalytic AcylationDBNTolueneRefluxHigh (regioselective for C2 on N-methylpyrrole)-[7]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of a Pyrrole (Illustrative Example):

Note: This is a general procedure and requires optimization for the specific synthesis of this compound.

  • Preparation: To a solution of the N-protected 3-methylpyrrole in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon), cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Addition of Lewis Acid: Slowly add the Lewis acid (e.g., aluminum chloride) to the stirred solution.

  • Addition of Acylating Agent: Add the acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding it to ice-water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.

Visualizations

Byproduct_Identification_Workflow start Reaction Mixture Analysis tlc_gc TLC / GC-MS Analysis start->tlc_gc multiple_spots Multiple Spots/Peaks Observed? tlc_gc->multiple_spots single_spot Single Major Spot/Peak multiple_spots->single_spot No isolate Isolate Components via Column Chromatography multiple_spots->isolate Yes end Pure Desired Product single_spot->end nmr ¹H and ¹³C NMR Analysis isolate->nmr structure_elucidation Structure Elucidation of Byproducts nmr->structure_elucidation optimize Optimize Reaction Conditions (Temp, Catalyst, etc.) structure_elucidation->optimize

Caption: Troubleshooting workflow for byproduct identification.

Regioselectivity_Factors acylation Friedel-Crafts Acylation of 3-Methylpyrrole regioselectivity Regioselectivity acylation->regioselectivity product_2_acyl 2-Acetyl-4-methylpyrrole (Kinetic Product) regioselectivity->product_2_acyl product_3_acyl This compound (Thermodynamic Product) regioselectivity->product_3_acyl steric_hindrance Steric Hindrance (N-Protecting Group) steric_hindrance->regioselectivity Influences lewis_acid Lewis Acid Strength lewis_acid->regioselectivity Influences temperature Reaction Temperature temperature->regioselectivity Influences

Caption: Factors influencing regioselectivity in Friedel-Crafts acylation.

References

how to increase the yield of Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Paal-Knorr pyrrole synthesis. Our aim is to help you overcome common experimental challenges and increase your reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Paal-Knorr pyrrole synthesis in a user-friendly question-and-answer format.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the Paal-Knorr synthesis can stem from several factors. Begin by evaluating the following:

  • Suboptimal Reaction Conditions: The traditional method often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time may lead to an incomplete reaction. Conversely, excessively high temperatures or very strong acids can degrade the starting materials or the pyrrole product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, highly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][2]

  • Product Instability: The synthesized pyrrole may be sensitive to the acidic conditions, leading to degradation over extended reaction times.[1]

  • Purification Losses: The product may be difficult to isolate and purify, resulting in an apparent low yield.[1]

Question: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

Answer: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]

To minimize furan formation:

  • Control Acidity: Maintain a pH above 3. The use of amine/ammonium hydrochloride salts or reactions at a pH below 3 can lead to furans as the main products.[2] Adding a weak acid like acetic acid can accelerate the desired reaction without promoting significant furan formation.[2]

  • Use Excess Amine: Employing an excess of the amine can shift the equilibrium towards the formation of the pyrrole.[1]

Question: My reaction mixture has turned into a dark, tarry material that is difficult to work with. What causes this and how can I prevent it?

Answer: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[1] This is typically triggered by excessively high temperatures or highly acidic conditions.[1]

To mitigate polymerization:

  • Lower the Reaction Temperature: Reducing the temperature can help control the reaction rate and prevent unwanted side reactions.

  • Use a Milder Catalyst: Opt for a weaker acid catalyst or consider neutral reaction conditions if possible.[1]

Question: My reaction is very sluggish or does not seem to be proceeding. What can I do to improve the reaction rate?

Answer: A sluggish reaction can often be addressed by adjusting the reaction conditions or the catalytic system.

  • Increase Temperature or Reaction Time Moderately: Carefully increasing the temperature or extending the reaction time can drive the reaction to completion. However, be mindful of potential product degradation.[1]

  • Catalyst Choice: A variety of catalysts can be employed to improve reaction rates and yields. These include:

    • Brønsted acids: Acetic acid, p-toluenesulfonic acid.[3][4]

    • Lewis acids: Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂, BF₃·Et₂O.[5]

    • Heterogeneous catalysts: Montmorillonite KSF, Fe(III)-montmorillonite, silica sulfuric acid, and various aluminas can offer high catalytic activity and easier separation.[3][6][7]

    • Iodine: Molecular iodine has been used as an effective catalyst for rapid synthesis at room temperature.[8]

  • Alternative Energy Sources: Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[5][9] Mechanochemical activation through ball-milling is another solvent-free approach that can lead to high yields in short reaction times.[10]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using "green" catalysts or conditions for the Paal-Knorr synthesis?

A1: "Green" approaches aim to improve the efficiency and sustainability of the synthesis. For example, using silica sulfuric acid as a reusable heterogeneous catalyst can lead to very high yields in short reaction times under solvent-free conditions.[6] Acidic ionic liquids like 1-hexyl-3-methylimidazolium hydrogen sulfate ([HMIM]HSO₄) under ultrasonic irradiation can also accelerate the reaction, improve yields, and allow for catalyst recovery and reuse.[6]

Q2: Can I run the Paal-Knorr synthesis without a solvent?

A2: Yes, solvent-free conditions have been successfully applied. For instance, using iodine as a catalyst can produce pyrroles in exceptional yields at room temperature without a solvent.[6] Mechanochemical methods using a ball mill are also inherently solvent-free.[10]

Q3: How do I choose the right catalyst for my specific substrates?

A3: The choice of catalyst depends on the reactivity of your 1,4-dicarbonyl compound and amine. For acid-sensitive substrates, milder Lewis acids or heterogeneous catalysts are preferable.[5] For less reactive amines, a stronger acid or more forcing conditions might be necessary. It is often beneficial to screen a small set of catalysts to find the optimal one for your system.

Q4: What are some common purification methods for the synthesized pyrroles?

A4: Purification typically involves standard laboratory techniques. After an aqueous workup to remove the catalyst and any water-soluble byproducts, the crude product can be purified by column chromatography on silica gel or recrystallization.[1][9]

Data Presentation

The following tables summarize quantitative data for various catalytic systems and conditions to aid in the selection of an appropriate method.

Table 1: Comparison of Various Catalysts for Paal-Knorr Pyrrole Synthesis

CatalystSubstratesConditionsReaction TimeYield (%)Reference
Acetic Acid 1,4-Dicarbonyls, Primary Amines25 - 100 °C15 min - 24 h>60, often 80-95[4]
p-Toluenesulfonic Acid 1,4-Dicarbonyls, Primary Amines25 - 100 °C15 min - 24 h>60, often 80-95[4]
Iodine (10 mol%) 1,4-Diketone, Primary AmineRoom Temperature5 - 10 minHigh[1]
Silica Sulfuric Acid Diketones, AminesRoom Temperature, Solvent-free3 min98[6]
CATAPAL 200 (Alumina) Acetonylacetone, Primary Amines60 °C, Solvent-free45 min68-97[3]
Citric Acid (10 mol%) 2,5-Hexanedione, AmineBall Mill (30 Hz)15 min96[10]
Bismuth Nitrate 2,5-Hexanedione, AmineRoom Temperature-High[7]

Experimental Protocols

Protocol 1: General Procedure using a Brønsted Acid Catalyst (e.g., HCl)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 eq), the primary amine (1.0-1.2 eq), and a suitable solvent such as methanol or ethanol.[9]

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).[1][9]

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.[1] Add cold 0.5 M hydrochloric acid to precipitate the product.[1]

  • Purification: Collect the crystals by vacuum filtration and wash them with cold water.[1] The crude product can be further purified by recrystallization.[9]

Protocol 2: Iodine-Catalyzed Solvent-Free Synthesis

  • Reaction Setup: In a flask, mix the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Catalyst Addition: Add a catalytic amount of iodine (e.g., 10 mol%).[1]

  • Reaction: Stir the mixture at 60°C. Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes).[1]

  • Workup: Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.[1] Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[1]

Protocol 3: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1-1.5 eq).[9]

  • Additives: Add the chosen solvent (e.g., ethanol, acetic acid) and catalyst, if required.[9] Solvent-free conditions can also be applied.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[9]

  • Workup: After the reaction is complete, cool the vial to room temperature.[9] Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[9]

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[9]

Visualizations

Paal_Knorr_Troubleshooting start Low Yield in Paal-Knorr Synthesis suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions byproduct Major Byproduct Observed? suboptimal_conditions->byproduct No adjust_temp_time Adjust Temperature/ Reaction Time suboptimal_conditions->adjust_temp_time Yes polymerization Dark, Tarry Mixture? byproduct->polymerization No control_ph Control pH (>3) byproduct->control_ph Yes (Furan) sluggish Sluggish Reaction? polymerization->sluggish No lower_temp Lower Temperature polymerization->lower_temp Yes increase_temp_time Increase Temperature/ Time Moderately sluggish->increase_temp_time Yes end Improved Yield sluggish->end No adjust_temp_time->end change_catalyst Change Catalyst (Milder/Greener) excess_amine Use Excess Amine control_ph->excess_amine excess_amine->end milder_catalyst Use Milder Catalyst lower_temp->milder_catalyst milder_catalyst->end optimize_catalyst Optimize Catalyst System increase_temp_time->optimize_catalyst optimize_catalyst->end

Caption: Troubleshooting workflow for common Paal-Knorr synthesis issues.

Experimental_Workflow start Start: Paal-Knorr Synthesis reactants Combine 1,4-Dicarbonyl and Amine start->reactants add_catalyst Add Catalyst (e.g., Acid, Iodine) reactants->add_catalyst reaction_conditions Apply Reaction Conditions (Heating, Microwave, etc.) add_catalyst->reaction_conditions monitor Monitor Reaction (TLC) reaction_conditions->monitor monitor->reaction_conditions Incomplete workup Aqueous Workup monitor->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Pure Pyrrole Product purification->product

Caption: A general experimental workflow for the Paal-Knorr synthesis.

References

managing side reactions in the formylation of pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of pyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during electrophilic formylation, particularly the Vilsmeier-Haack reaction.

Troubleshooting Guide

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the formylation of pyrrole derivatives.

Issue 1: Low or No Yield of the Desired Formylated Product

Q1: My Vilsmeier-Haack reaction has a very low yield or appears to have failed completely. What are the potential causes and how can I fix this?

A1: Several factors can contribute to a low or nonexistent yield in a Vilsmeier-Haack reaction. A systematic approach to troubleshooting is recommended.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive.[1] Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous dimethylformamide (DMF) and fresh phosphorus oxychloride (POCl₃).[1] The reagent should typically be prepared at low temperatures (0-5 °C) and used immediately.[1]

  • Substrate Reactivity: Pyrroles with strong electron-withdrawing groups are deactivated towards electrophilic substitution, which can hinder the reaction.[2][3] For these less reactive substrates, you may need to employ more forceful conditions, such as increasing the reaction temperature (e.g., to 70-80 °C) or using a larger excess of the Vilsmeier reagent.[1]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Product Decomposition: The formylated pyrrole product might be unstable under the work-up conditions. Ensure the hydrolysis of the iminium salt intermediate is performed carefully, often by pouring the reaction mixture into ice-water and then neutralizing.[4]

Below is a troubleshooting workflow to diagnose low-yield issues:

G start Low or No Yield Observed reagent Check Vilsmeier Reagent (Freshness, Anhydrous Conditions) start->reagent substrate Assess Substrate Reactivity (Electron-withdrawing groups?) start->substrate conditions Review Reaction Conditions (Time, Temperature) start->conditions workup Evaluate Work-up Procedure (Decomposition?) start->workup reagent_sol Solution: Use fresh, anhydrous reagents. Prepare reagent at 0-5°C and use immediately. reagent->reagent_sol substrate_sol Solution: Increase reaction temperature. Use excess Vilsmeier reagent. substrate->substrate_sol conditions_sol Solution: Monitor reaction by TLC. Increase reaction time or temperature gradually. conditions->conditions_sol workup_sol Solution: Use milder quench conditions (ice-water). Ensure proper pH control during neutralization. workup->workup_sol

Caption: Troubleshooting workflow for low-yield pyrrole formylation.

Issue 2: Formation of a Dark, Tarry Residue (Polymerization)

Q2: My reaction mixture turned into a dark, intractable tar. What causes this polymerization and how can I prevent it?

A2: Pyrrole and its electron-rich derivatives are highly susceptible to polymerization under acidic conditions, a common issue in reactions like the Vilsmeier-Haack.[5][6]

  • Cause: The strongly acidic nature of the Vilsmeier-Haack conditions can easily trigger the polymerization of the electron-rich pyrrole ring.[6][7]

  • Prevention:

    • Temperature Control: The reaction is exothermic.[1] Strict temperature control is critical. Prepare the Vilsmeier reagent at 0 °C and add it slowly to the cooled solution of the pyrrole substrate to manage the exothermic reaction.[1]

    • Protecting Groups: Introducing a removable electron-withdrawing group (e.g., phenylsulfonyl) on the pyrrole nitrogen can reduce the ring's reactivity and susceptibility to polymerization.[5]

    • Alternative Methods: For highly sensitive substrates, consider alternative, milder formylation methods that do not rely on strongly acidic conditions.[4][6]

Issue 3: Poor Regioselectivity (Mixture of Isomers)

Q3: I'm obtaining a mixture of 2-formyl and 3-formyl (or C4/C5) isomers. How can I control the position of formylation?

A3: The regioselectivity of pyrrole formylation is governed by a delicate interplay of steric and electronic factors.

  • Electronic Effects: Formylation generally occurs at the most electron-rich position. For unsubstituted pyrrole, this is the C2 (α) position.[8]

  • Steric Hindrance: The ratio of α- to β-formylated products is primarily controlled by steric factors.[2][9] A bulky substituent on the nitrogen (N1) or an adjacent carbon will sterically hinder attack at the C2 and C5 positions, potentially favoring formylation at the less hindered C3 or C4 positions.[2][5]

  • Directing Groups: Attaching a directing group to the nitrogen is a powerful strategy.

    • Bulky Silyl Groups (e.g., TIPS): A large triisopropylsilyl (TIPS) group can block the C2/C5 positions, directing formylation to C3 or C4.[5]

    • Electron-Withdrawing Groups (e.g., -SO₂Ph): A phenylsulfonyl group can deactivate the ring but may favor substitution at the C3 position.[5]

The following table summarizes the influence of N-substituents on the regioselectivity of Vilsmeier-Haack formylation.

N-Substituent (R in 1-R-pyrrole)α:β Formylation RatioTotal Yield (%)Key Influencing FactorReference
Methyl4 : 1HighPrimarily Electronic[2]
Ethyl4.3 : 191Minor Steric[2]
Isopropyl2.9 : 189Increased Steric Hindrance[2]
tert-Butyl100% β-isomer95Dominant Steric Hindrance[2]
Phenyl9.0 : 193Electronic & Minor Steric[2]

Frequently Asked Questions (FAQs)

Q: What is the expected color of the Vilsmeier reagent? Mine is colorless, but I was told it should be orange-red.

A: The pure Vilsmeier reagent (chloroiminium salt) is colorless or a white solid.[10] It often appears yellow or orange due to minor impurities in the starting materials (DMF or POCl₃) or slight decomposition.[10] A colorless reagent is perfectly viable for the reaction. The characteristic dark red or orange color typically develops after the reagent is added to the pyrrole solution.[10]

Q: Can I get di-formylation or other side products?

A: Yes. Using a large excess of the Vilsmeier reagent or elevated temperatures can lead to di-formylation.[1] Another possible side reaction, though less common, is dichloromethylation, especially if the iminium intermediate is not hydrolyzed properly. In some cases with substituted pyrroles, unexpected products can form; for instance, 2-chloropyrrole was reported to yield (Z)-1-(3,5-dichloro-2-pyrrolylidene)-N,N-dimethylmethanamine as a side product.[11]

Q: Are there milder alternatives to the Vilsmeier-Haack reaction for sensitive pyrroles?

A: Yes, several alternative methods offer milder conditions:

  • Riecke Formylation: This method uses dichloromethyl methyl ether with a Lewis acid like TiCl₄ or SnCl₄ and can be effective for sensitive substrates.[4]

  • Formic Acid/Acetic Anhydride: This mixture can generate a formylating agent in situ under relatively mild conditions, sometimes accelerated by microwave irradiation or on a silica gel support.[4]

The general mechanism for electrophilic formylation is depicted below.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Electrophile) DMF->V_Reagent + POCl3 POCl₃ POCl3->V_Reagent + Pyrrole Pyrrole Substrate Sigma Sigma Complex (Intermediate) Pyrrole->Sigma + Vilsmeier Reagent Iminium Iminium Salt Sigma->Iminium - H⁺ Iminium_Salt Iminium Salt H2O H₂O (Work-up) Product Formylpyrrole (Product) H2O->Product + Iminium_Salt->Product

Caption: Generalized workflow for the Vilsmeier-Haack formylation of pyrrole.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of N-Substituted Pyrrole

This protocol is a representative example and may require optimization based on the specific substrate.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.5 mL, 45.6 mmol). Cool the flask to 0 °C in an ice bath.[12]

  • Vilsmeier Reagent Formation: Add POCl₃ (3.5 mL, 37.4 mmol) dropwise to the cooled DMF with vigorous stirring.[12] After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes. The mixture may be a colorless to pale yellow solution or a white slurry.

  • Reaction: Dissolve the N-substituted pyrrole (e.g., 1-phenylpyrrole, 0.35 mmol) in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or DCE, 10 mL) in a separate flask under nitrogen.[12] Cool this solution to 0 °C.

  • Addition: Add the freshly prepared Vilsmeier reagent dropwise to the pyrrole solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-75 °C) for a period of 1-6 hours, or until TLC analysis indicates consumption of the starting material.[4]

  • Work-up (Quench & Neutralization): Cool the reaction mixture back to room temperature and pour it carefully into a beaker containing crushed ice (~50 g) with stirring.

  • Basify the aqueous solution to a pH of 8-9 by the slow addition of an aqueous NaOH or NaHCO₃ solution.[4]

  • Extraction: Extract the product from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure formylated pyrrole.[4]

References

Technical Support Center: Optimizing Pyrrole Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrole acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful acylation of pyrroles.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of pyrrole resulting in a low yield or no product?

A1: Low or no yield in the Friedel-Crafts acylation of pyrroles can be attributed to several factors, ranging from reagent quality to reaction conditions. Here are the primary causes and troubleshooting steps:

  • Inactive Lewis Acid Catalyst: Lewis acids like AlCl₃, SnCl₄, and BF₃·OEt₂ are highly sensitive to moisture. Contamination with water will deactivate the catalyst, preventing the reaction from proceeding.

    • Troubleshooting:

      • Use freshly opened or properly stored anhydrous Lewis acids.

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Pyrrole Polymerization: Pyrrole is an electron-rich heterocycle and is highly susceptible to polymerization under strongly acidic conditions, especially at elevated temperatures. This is a very common side reaction.

    • Troubleshooting:

      • Add the Lewis acid to the reaction mixture at a low temperature (e.g., 0 °C or lower) before introducing the acylating agent.

      • Consider using a milder Lewis acid.

  • Deactivated Pyrrole Substrate: If your pyrrole substrate contains strongly electron-withdrawing groups, it may be too deactivated to undergo Friedel-Crafts acylation under standard conditions.

    • Troubleshooting:

      • Increase the reaction temperature, but be cautious of potential polymerization.

      • Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride.

Q2: What are the common side products in pyrrole acylation and how can I minimize their formation?

A2: The high reactivity of the pyrrole ring can lead to the formation of several side products. Here's how to address them:

  • Diacylation: While the initially formed acylpyrrole is less reactive than the starting pyrrole, diacylation can occur under harsh conditions like excess acylating agent or high temperatures.

    • Troubleshooting:

      • Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acylating agent.

      • Maintain a low reaction temperature.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop it once the starting material is consumed.

  • N-Acylation: The pyrrole nitrogen is nucleophilic and can be acylated, especially when unprotected.

    • Troubleshooting:

      • Protect the pyrrole nitrogen with a suitable group (e.g., alkyl, sulfonyl).

      • The choice of acylating agent and reaction conditions can also influence the C- vs. N-acylation ratio.

  • Polymerization: As mentioned earlier, polymerization is a major side reaction.

    • Troubleshooting: Refer to the troubleshooting steps under "Low or No Product Yield" to minimize polymerization.

Q3: How can I control the regioselectivity (C2 vs. C3 acylation) of my reaction?

A3: Achieving the desired regioselectivity in pyrrole acylation is a common challenge. Electrophilic substitution can occur at either the C2 or C3 position, and the outcome is influenced by several factors:

  • Nature of the N-Substituent:

    • Unprotected (N-H) and N-alkyl pyrroles generally favor acylation at the C2 position.

    • Bulky N-substituents can sterically hinder the C2 position, thus favoring C3 acylation.

    • Electron-withdrawing N-protecting groups can also direct acylation to the C3 position.

  • Choice of Lewis Acid: The Lewis acid can significantly impact regioselectivity, particularly with N-sulfonylated pyrroles. For instance, with N-benzenesulfonylpyrrole, weaker Lewis acids like SnCl₄ or BF₃·OEt₂ tend to yield the C2-isomer, while stronger Lewis acids like AlCl₃ favor the C3-isomer.

Troubleshooting Guides

Problem 1: Predominant N-acylation with low C-acylation yield.
  • Possible Cause: High nucleophilicity of the unprotected pyrrole nitrogen. The lone pair of electrons on the nitrogen makes it highly reactive towards electrophilic acylating agents.

  • Solution:

    • N-Protection: Introduce an electron-withdrawing or sterically bulky group onto the pyrrole nitrogen to decrease its nucleophilicity and direct acylation to the carbon atoms.

    • Optimize Reaction Conditions: Carefully select the Lewis acid catalyst, solvent, and temperature to favor the desired C-acylated product.

    • Choice of Acylating Agent: Employ milder or specialized acylating agents that have a higher propensity for C-acylation.

    • Rearrangement Reactions: Consider a strategy where you initially form the N-acyl pyrrole and then induce a rearrangement (e.g., anionic Fries rearrangement) to migrate the acyl group to a carbon atom.

Problem 2: Formation of a mixture of C2 and C3-acylated isomers.
  • Possible Cause A: Inadequate Directing Group: If targeting C3-acylation, the N-protecting group may not be providing sufficient steric bulk or electronic influence to exclusively direct the reaction.

  • Solution A: Re-evaluate the N-protecting group. Consider using a bulkier group to increase steric hindrance at the C2 position.

  • Possible Cause B: Lewis Acid Choice: The strength of the Lewis acid can influence the C2/C3 selectivity.

  • Solution B: Screen different Lewis acids. For N-benzenesulfonylpyrrole, stronger Lewis acids like AlCl₃ tend to favor C3-acylation, while weaker ones like SnCl₄ or BF₃·OEt₂ favor C2-acylation.

Problem 3: The reaction mixture turns into a dark, insoluble polymer.
  • Possible Cause: Pyrrole's high reactivity makes it prone to polymerization in the presence of strong acids and higher temperatures.

  • Solution:

    • Low Temperature: Add the Lewis acid at a low temperature (0 °C or below) before adding the acylating agent.

    • Milder Lewis Acid: Switch to a milder Lewis acid to reduce the harshness of the reaction conditions.

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidative polymerization.

Data Presentation

Table 1: Influence of Lewis Acid on Acylation of N-p-Toluenesulfonylpyrrole

Lewis AcidEquivalents of Lewis AcidC3:C2 Isomer RatioTotal Yield
AlCl₃>1.0>98:<2Good
EtAlCl₂1.2(Increased C2-isomer)Moderate
Et₂AlCl1.2(Increased C2-isomer)Moderate

Data compiled from studies on Friedel-Crafts acylation of N-sulfonylated pyrroles. Strong Lewis acids like AlCl₃ in excess favor the formation of an organoaluminum intermediate that leads to the 3-acyl product.

Table 2: Regioselective C-Acylation using N-Acylbenzotriazoles with TiCl₄

Pyrrole SubstrateAcylating Agent (RCOBt)ProductYield (%)
Pyrrole4-Tolyl-COBt2-Acylpyrrole91
N-Methylpyrrole4-Tolyl-COBt2-Acyl-N-methylpyrrole94
N-TIPS-pyrrole4-Tolyl-COBt3-Acyl-N-TIPS-pyrrole92
N-TIPS-pyrrole4-Nitrophenyl-COBt3-Acyl-N-TIPS-pyrrole85

*Data from Katritzky et al. demonstrates the utility of N-acylbenzotriazoles for mild and

Technical Support Center: Characterization of Unexpected Products in Pyrrole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the characterization of unexpected products in common pyrrole reactions.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Paal-Knorr pyrrole synthesis and obtaining a significant amount of a non-nitrogenous byproduct. What is it likely to be?

A1: The most common unexpected byproduct in the Paal-Knorr synthesis is a furan derivative. This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material, which competes with the desired condensation with the amine.

Q2: How can I minimize the formation of the furan byproduct in my Paal-Knorr reaction?

A2: Furan formation is highly dependent on the reaction's acidity. Strongly acidic conditions (pH < 3) significantly favor the formation of furans.[1][2][3] To minimize this side reaction, it is recommended to maintain the reaction under neutral or weakly acidic conditions. The use of microwave-assisted synthesis can also be beneficial as it often allows for shorter reaction times and lower temperatures, further reducing the likelihood of side reactions.[4]

Q3: My Knorr pyrrole synthesis using an unsymmetrical diketone yielded a product with an unexpected molecular weight. What could have happened?

A3: In the Knorr synthesis with unsymmetrical diketones, an unexpected side reaction involving the loss of an acyl group from the diketone can occur.[5] This leads to a pyrrole product with a lower molecular weight than anticipated. This phenomenon has been observed to a minor extent even in systems using acetoacetate esters.[5]

Q4: During the electrophilic substitution of a substituted pyrrole, I'm observing a mixture of products. What determines the regioselectivity?

A4: The regioselectivity of electrophilic substitution on pyrroles is influenced by both electronic and steric factors. While electrophilic attack preferentially occurs at the more electron-rich C2 and C5 positions, bulky substituents on the nitrogen or the pyrrole ring can sterically hinder these positions, leading to substitution at the C3 or C4 positions. For example, in the Vilsmeier-Haack formylation of 1-substituted pyrroles, steric hindrance from the substituent on the nitrogen atom can significantly influence the ratio of α- to β-formylated products.[6][7]

Q5: I'm attempting a Diels-Alder reaction with a pyrrole, but the expected cycloaddition product is not the major product. What other reaction could be occurring?

A5: Pyrroles are often poor dienes in Diels-Alder reactions. A common competing reaction is the Michael addition of the pyrrole to the dienophile.[8][9] This is particularly prevalent with electron-deficient dienophiles like maleimides. The reaction conditions can sometimes be tuned to favor one pathway over the other, but the formation of Michael adducts is a frequent cause of "unexpected" products in these reactions.

Troubleshooting Guides

Issue 1: Identification of Furan Byproduct in Paal-Knorr Synthesis

Symptoms:

  • TLC analysis shows a major, less polar spot in addition to the expected pyrrole product.

  • ¹H NMR of the crude product shows signals consistent with a furan ring (typically in the δ 6.0-7.5 ppm region) and lacks the characteristic N-H proton signal (if applicable).

  • Mass spectrometry reveals a molecular ion corresponding to the cyclized 1,4-dicarbonyl compound minus a molecule of water.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying and mitigating furan byproduct formation.

Issue 2: Characterization of Oligomeric Byproducts in Acid-Catalyzed Pyrrole Reactions

Symptoms:

  • The crude reaction mixture is a dark, tarry, or polymeric material.

  • TLC shows a streak of inseparable compounds at the baseline.

  • Mass spectrometry (especially ESI-MS) indicates the presence of species with masses corresponding to dimers, trimers, or higher oligomers of the pyrrole monomer.

Troubleshooting Workflow:

Caption: Workflow for the characterization and prevention of pyrrole oligomerization.

Data Presentation

Table 1: Influence of pH on Furan vs. Pyrrole Formation in Paal-Knorr Synthesis

pHCatalystPyrrole Yield (%)Furan Yield (%)Reference
< 3Amine/Ammonium Hydrochloride SaltsLowMain Product[1][2]
> 3Weak Acid (e.g., Acetic Acid)Good to ExcellentMinor Byproduct[1][2]
NeutralNoneModerateMinimal[1]

Note: Yields are qualitative and can vary significantly based on substrates and specific reaction conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of Paal-Knorr Reaction Mixture for Furan Byproduct Detection

Objective: To separate and identify the desired pyrrole product and the potential furan byproduct.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Materials:

  • Crude reaction mixture from Paal-Knorr synthesis.

  • Dichloromethane (or another suitable volatile solvent).

  • Helium (carrier gas).

Procedure:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in 1 mL of dichloromethane.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: m/z 40-300.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak.

    • Compare the obtained mass spectra with a spectral library (e.g., NIST) to confirm the identity of the pyrrole and furan products.

Protocol 2: Characterization of Michael Adducts from Pyrrole and Maleimide

Objective: To isolate and characterize the Michael addition product of pyrrole and N-phenylmaleimide.

Procedure:

  • Reaction: In a suitable solvent (e.g., a deep eutectic solvent like ChCl:ZnCl₂), react pyrrole with N-phenylmaleimide at room temperature.[8]

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • ¹H NMR: Acquire a ¹H NMR spectrum of the purified product. Expect to see characteristic signals for the pyrrole ring, the phenyl group, and the succinimide ring protons. The coupling patterns of the succinimide protons will be indicative of the Michael adduct structure.

    • ¹³C NMR: Obtain a ¹³C NMR spectrum to confirm the carbon skeleton of the adduct.

    • Mass Spectrometry: Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the product.

Signaling Pathways and Logical Relationships

Paal_Knorr_Pathways cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 1,4-Dicarbonyl D D A->D Protonation F F A->F Nucleophilic Attack B Primary Amine B->F C Acid Catalyst C->D G Pyrrole (Desired) H Furan (Unexpected) E E D->E Intramolecular Nucleophilic Attack (Enol Oxygen) E->H Dehydration F->G Intramolecular Cyclization & Dehydration

Caption: Competing pathways in the Paal-Knorr synthesis leading to desired pyrrole or unexpected furan products.

References

Technical Support Center: Strategies to Avoid Polymerization of Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of pyrrole and its derivatives during storage and experimentation.

Troubleshooting Guide

This guide addresses common issues related to pyrrole polymerization in a question-and-answer format.

Q1: My freshly distilled pyrrole turns yellow or brown shortly after purification. What is happening?

A1: The discoloration of pyrrole is a visual indicator of polymerization and oxidation.[1] This process is initiated by exposure to air (oxygen), light, and heat.[2][3] Even at room temperature, polymerization can occur slowly.[4] To prevent this, freshly distilled pyrrole should be used immediately or stored under stringent conditions.

Q2: I observed the formation of a dark, tarry substance in my reaction mixture involving a pyrrole derivative. What is the likely cause and how can I prevent it?

A2: The formation of a dark, insoluble tar is a classic sign of polymerization of the pyrrole compound.[2] This is often triggered by overly acidic conditions or high reaction temperatures.[2]

  • Troubleshooting Steps:

    • Lower the reaction temperature: Many reactions involving pyrroles can be successfully carried out at or below room temperature.

    • Use a milder acid catalyst: If the reaction is acid-catalyzed, consider using a weaker acid or reducing the catalyst loading. In some cases, neutral conditions may be sufficient.[2]

    • Control the addition of reagents: Slow, dropwise addition of reactive reagents can help to control the reaction exotherm and minimize localized heating.

Q3: My pyrrole-containing reaction is sluggish at low temperatures, but heating leads to polymerization. How can I promote the desired reaction without causing polymerization?

A3: This is a common challenge. Here are a few strategies to consider:

  • Optimize the solvent: The choice of solvent can influence reaction rates. A solvent that better solubilizes the reactants may allow the reaction to proceed at a lower temperature.

  • Use a more active, but non-acidic catalyst: If applicable, explore alternative catalysts that can promote the desired transformation under milder conditions.

  • Protect the pyrrole nitrogen: If the N-H proton is not involved in the desired reaction, protecting it with a suitable group can reduce the pyrrole's susceptibility to acid-catalyzed polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for pyrrole to maximize its shelf life?

A1: To prevent polymerization and degradation, pyrrole should be stored with the exclusion of air, light, and heat. The ideal storage conditions are summarized in the table below.

Q2: How effective is purification by distillation in preventing polymerization?

A2: Distillation, particularly fractional distillation under reduced pressure immediately before use, is a highly effective method for removing non-volatile impurities and oligomeric species that can catalyze polymerization.[5] A product with higher purity will have a reduced tendency to darken and polymerize.[5]

Q3: Are there any chemical inhibitors I can add to my pyrrole to prevent polymerization?

A3: While the use of polymerization inhibitors is common for many monomers, specific recommendations for pyrrole are not widely documented in commercial literature. However, the general principle is to use radical scavengers. For some applications involving pyrrole derivatives, imidazole has been shown to act as a polymerization inhibitor.[6] It is crucial to ensure that any added inhibitor does not interfere with downstream reactions.

Q4: What is the influence of pH on the stability of pyrrole?

A4: Pyrrole is highly susceptible to acid-catalyzed polymerization.[3] Even mildly acidic conditions can be sufficient to initiate this process. Therefore, it is crucial to avoid acidic environments during storage and in reactions where polymerization is not the desired outcome. The polymerization of pyrrole is significantly inhibited at elevated pH.[7]

Data Presentation

Table 1: Recommended Storage Conditions for Pyrrole

Storage ConditionRecommendationExpected Outcome
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[2]Minimizes oxidation, a key initiation step for polymerization.
Temperature Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C or -80°C is effective.Significantly slows down the rate of polymerization.
Light Store in an amber or opaque container, or in a dark cabinet.[2]Prevents photo-initiated polymerization.
Purity Use freshly distilled pyrrole.[1]Removes impurities that can catalyze polymerization.

Table 2: Kinetic Data for the Chemical Polymerization of Pyrrole

The following data is for the oxidative chemical polymerization of pyrrole in an aqueous solution using ferric chloride as the oxidant.

ParameterValueReference
Initiation Step
Activation Energy (Ea)79,485 ± 17 J/mol[8]
Enthalpy of Activation (ΔH‡)77,091 ± 17 J[8]
Entropy of Activation (ΔS‡)24.25 ± 0.06 J/K[8]
Propagation Step
Activation Energy (Ea)73,365 ± 14 J/mol[8]
Enthalpy of Activation (ΔH‡)70,971 ± 14 J[8]
Entropy of Activation (ΔS‡)10.55 ± 0.05 J/K[8]

Experimental Protocols

Protocol 1: Purification of Pyrrole by Fractional Distillation under Reduced Pressure

This protocol is for obtaining high-purity pyrrole with a reduced tendency to polymerize.

Materials:

  • Crude pyrrole

  • Calcium hydride (CaH₂) for drying (optional)

  • Fractional distillation apparatus (e.g., Vigreux or packed column)

  • Vacuum pump

  • Inert gas source (Nitrogen or Argon)

  • Receiving flask cooled in an ice bath

Procedure:

  • Drying (Optional): If the crude pyrrole contains water, it can be dried by stirring over a small amount of calcium hydride for a few hours. Caution: Reacts with water to produce hydrogen gas.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry. Connect the apparatus to a vacuum pump and an inert gas line.

  • Inert Atmosphere: Evacuate the system and backfill with inert gas. Repeat this cycle three times to ensure the removal of all air.

  • Charging the Flask: Under a positive pressure of inert gas, charge the distillation flask with the crude (or dried) pyrrole. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring the pyrrole.

    • Gradually apply vacuum to the system.

    • Gently heat the distillation flask.

    • Collect a forerun fraction, which will contain any low-boiling impurities.

    • Collect the main fraction of pure pyrrole at its boiling point under the applied pressure (e.g., ~30°C at reduced pressure). The purified pyrrole should be a colorless liquid.

  • Storage: Immediately transfer the distilled pyrrole to a clean, dry, amber glass bottle. Purge the headspace with inert gas before sealing the container. Store in a refrigerator or freezer as described in Table 1.

Mandatory Visualizations

Polymerization_Triggers_and_Prevention cluster_triggers Triggers for Polymerization cluster_prevention Prevention Strategies Air Air (Oxygen) Polymer Polymerization Air->Polymer Light Light Light->Polymer Heat Heat Heat->Polymer Acid Acid Acid->Polymer Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Polymer inhibits Dark_Storage Dark Storage Dark_Storage->Polymer inhibits Low_Temperature Low Temperature Low_Temperature->Polymer inhibits Neutral_pH Neutral/Basic pH Neutral_pH->Polymer inhibits Purification Purification Purification->Polymer inhibits Pyrrole Pyrrole Monomer Pyrrole->Polymer leads to

Caption: Factors triggering pyrrole polymerization and corresponding prevention strategies.

Purification_Workflow Start Crude Pyrrole Drying Optional: Dry with CaH₂ Start->Drying Distillation Fractional Distillation under Reduced Pressure and Inert Atmosphere Start->Distillation If already dry Drying->Distillation Collect_Forerun Discard Forerun Distillation->Collect_Forerun Collect_Main_Fraction Collect Pure Pyrrole Distillation->Collect_Main_Fraction Storage Store under Inert Gas, Refrigerated/Frozen, in the Dark Collect_Main_Fraction->Storage End High-Purity Pyrrole Storage->End

Caption: Experimental workflow for the purification of pyrrole to prevent polymerization.

References

Validation & Comparative

Spectroscopic Showdown: Unraveling the Structure of 1-(4-methyl-1H-pyrrol-3-yl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the NMR and mass spectrometry analysis of 1-(4-methyl-1H-pyrrol-3-yl)ethanone, offering a comparative look against structurally related pyrrole derivatives. This guide provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to aid in the characterization of these important heterocyclic compounds.

Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Among them, acetylpyrroles serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. Accurate and thorough analytical characterization is paramount for ensuring the identity and purity of these compounds. This guide focuses on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of This compound and provides a comparative analysis with two isomeric and structurally similar alternatives: 1-(1H-pyrrol-2-yl)ethanone and 1-(1-methyl-1H-pyrrol-2-yl)ethanone .

Comparative Spectroscopic Data

To facilitate a clear comparison, the key NMR and mass spectrometry data for this compound and its selected alternatives are summarized below.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-2H-5Pyrrole-CH₃Acetyl-CH₃N-H/N-CH₃
This compound 7.24 (s)6.57 (s)2.15 (s)2.41 (s)~8.0 (br s)
1-(1H-pyrrol-2-yl)ethanone 6.95 (dd)7.08 (m)-2.43 (s)~9.4 (br s)
1-(1-methyl-1H-pyrrol-2-yl)ethanone 6.85 (dd)6.68 (dd)-2.39 (s)3.88 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OC-2C-3C-4C-5Pyrrole-CH₃Acetyl-CH₃N-CH₃
This compound 197.6122.6120.6126.3121.812.931.1-
1-(1H-pyrrol-2-yl)ethanone 187.9132.0116.3110.1125.0-25.4-
1-(1-methyl-1H-pyrrol-2-yl)ethanone 187.1131.5116.8108.0128.5-26.035.0

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₇H₉NO123.15123 (M⁺), 108, 80, 53
1-(1H-pyrrol-2-yl)ethanone C₆H₇NO109.13109 (M⁺), 94, 66, 39
1-(1-methyl-1H-pyrrol-2-yl)ethanone C₇H₉NO123.15123 (M⁺), 108, 80, 53

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

¹H NMR Spectroscopy: The spectra were acquired at a frequency of 400 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.

¹³C NMR Spectroscopy: The spectra were acquired at a frequency of 100.6 MHz using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Approximately 1024 scans were averaged for each spectrum.

Data Processing: The collected Free Induction Decays (FIDs) were processed using MestReNova software. An exponential window function with a line broadening of 0.3 Hz was applied to the ¹H FIDs, and 1.0 Hz to the ¹³C FIDs before Fourier transformation. The spectra were phase-corrected, and the baseline was corrected automatically. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the analyte in methanol (approximately 1 µg/mL) was introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5 µL/min.

Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.

Electron Ionization (EI) Conditions: The electron energy was set to 70 eV. The ion source temperature was maintained at 230 °C, and the transfer line temperature was 250 °C. The mass spectrometer was scanned over a mass-to-charge ratio (m/z) range of 35-300 amu.

Data Analysis: The resulting mass spectra were analyzed to identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern provides valuable information for structural elucidation and confirmation.

Analysis Workflow

The logical flow of the analytical process for the characterization of these pyrrole derivatives is illustrated in the diagram below.

Analysis Workflow for Pyrrole Derivatives cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Pyrrole Derivative Dissolution Dissolve in CDCl3 with TMS Compound->Dissolution MS_Sample Dilute in Methanol Compound->MS_Sample NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) NMR_Tube->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (EI-MS) MS_Sample->Mass_Spectrometry NMR_Processing Process FIDs (Fourier Transform, Phasing, Baseline Correction) NMR_Spectroscopy->NMR_Processing MS_Analysis Analyze Mass Spectrum (Identify M⁺ and Fragments) Mass_Spectrometry->MS_Analysis Structure_Elucidation Structure Elucidation & Comparison NMR_Processing->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: A flowchart illustrating the key steps in the NMR and mass spectrometry analysis of pyrrole derivatives.

This guide provides a foundational dataset and standardized protocols for the analysis of this compound and related compounds. By presenting this data in a comparative format, we aim to facilitate more efficient and accurate structural characterization for researchers in the field.

A Comparative Guide to the 1H NMR Spectra of Pyrrole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural isomers of heterocyclic compounds like pyrrole is crucial. While 1H-pyrrole is a stable aromatic compound, its non-aromatic isomers, 2H-pyrrole and 3H-pyrrole, are significantly less stable and not readily isolated. Consequently, experimental 1H NMR data for these isomers is scarce. This guide provides a detailed comparison of the well-characterized 1H NMR spectrum of 1H-pyrrole with the predicted spectra of 2H-pyrrole and 3H-pyrrole, based on fundamental NMR principles. This comparative analysis offers valuable insights into how subtle changes in molecular structure dramatically influence the 1H NMR landscape.

Data Presentation: 1H NMR Data of Pyrrole Isomers

The following table summarizes the experimental 1H NMR data for 1H-pyrrole and the predicted data for its non-aromatic isomers, 2H-pyrrole and 3H-pyrrole. The predicted values are based on established chemical shift ranges for similar structural motifs.

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1H-Pyrrole H1 (N-H)~8.0 (broad)Singlet (broad)-
H2, H5 (α-protons)~6.7TripletJ2,3 = J4,5 = 2.5
H3, H4 (β-protons)~6.1TripletJ3,4 = 3.4, J2,3 = J4,5 = 2.5
2H-Pyrrole (Predicted) H1 (N-H)~3.5-4.5Singlet (broad)-
H2---
H3~6.0-6.5Doublet of doubletsJ3,4 ≈ 8-10, J3,5 ≈ 2-3
H4~5.5-6.0Doublet of doubletsJ3,4 ≈ 8-10, J4,5 ≈ 6-8
H5~7.0-7.5Doublet of doubletsJ4,5 ≈ 6-8, J3,5 ≈ 2-3
3H-Pyrrole (Predicted) H1 (N-H)~3.0-4.0Singlet (broad)-
H2~6.5-7.0DoubletJ2,4 ≈ 2-3
H3~2.5-3.0Singlet (or very small coupling)-
H4~5.0-5.5DoubletJ2,4 ≈ 2-3
H5~6.5-7.0Singlet (or very small coupling)-

Structural Isomers of Pyrrole

The structural differences between 1H-pyrrole, 2H-pyrrole, and 3H-pyrrole are the basis for their distinct 1H NMR spectra. 1H-pyrrole is aromatic, with a delocalized π-electron system. In contrast, 2H- and 3H-pyrrole are non-aromatic and contain sp3-hybridized carbon atoms, which breaks the conjugation.

Caption: Structural diagrams of 1H-pyrrole, 2H-pyrrole, and 3H-pyrrole.

Comparative Analysis of 1H NMR Spectra

1H-Pyrrole: The aromatic nature of 1H-pyrrole leads to a relatively simple 1H NMR spectrum.[1] The delocalized π-electron system creates a ring current that deshields the protons attached to the ring. The α-protons (H2, H5) are deshielded to a greater extent (~6.7 ppm) than the β-protons (H3, H4) (~6.1 ppm) due to their closer proximity to the electron-withdrawing nitrogen atom.[1] The N-H proton signal is typically broad and appears further downfield (~8.0 ppm) due to hydrogen bonding and quadrupole broadening from the nitrogen atom. The symmetry of the molecule results in only two signals for the four C-H protons.

2H-Pyrrole (Predicted): The loss of aromaticity in 2H-pyrrole would result in a more complex and upfield-shifted 1H NMR spectrum. The sp3-hybridized C2 atom would have no attached proton. The remaining protons would be in distinct chemical environments. The N-H proton is expected to be significantly shielded compared to 1H-pyrrole, appearing in the range of ~3.5-4.5 ppm. The olefinic protons (H3, H4, H5) would exhibit chemical shifts typical of a conjugated diene system within a five-membered ring. H5, being adjacent to the imine nitrogen, would be the most deshielded of the C-H protons (~7.0-7.5 ppm). The coupling constants would be characteristic of cis- and trans-olefinic and allylic relationships.

3H-Pyrrole (Predicted): 3H-pyrrole, with two sp3-hybridized carbons at positions 3 and 5, would also display a spectrum indicative of a non-aromatic system. The N-H proton would be shielded, similar to 2H-pyrrole (~3.0-4.0 ppm). The most upfield signals would be from the protons on the sp3-hybridized C3 atom (~2.5-3.0 ppm). The olefinic protons H2 and H4 would be in the range of ~6.5-7.0 ppm and ~5.0-5.5 ppm, respectively. Due to the intervening sp3 carbon, the coupling between many of the protons would be minimal or non-existent, leading to simpler splitting patterns than in 2H-pyrrole.

Experimental Protocols

Acquiring high-quality 1H NMR spectra is essential for accurate structural elucidation. The following is a general protocol for obtaining the 1H NMR spectrum of 1H-pyrrole, which can be adapted for other stable derivatives.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the pyrrole sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or acetone-d6) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of the N-H proton.[1]

  • Ensure the sample is completely dissolved. Vortexing or gentle warming may be necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

NMR Spectrometer Parameters:

  • Spectrometer Frequency: 300 MHz or higher for better resolution.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16 scans are usually sufficient for a concentrated sample.

  • Spectral Width (SW): A range of 0-10 ppm is generally adequate for 1H-pyrrole.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS signal to 0 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

This guide provides a foundational understanding of the 1H NMR characteristics of pyrrole and its non-aromatic isomers. While experimental data for 2H- and 3H-pyrrole remain elusive due to their instability, the predicted spectra offer valuable insights for researchers working on reactions where these species might be transient intermediates.

References

A Comparative Guide to FT-IR Analysis of Acetylpyrrole Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data of acetylpyrrole isomers (N-acetylpyrrole and 2-acetylpyrrole) with related compounds. By presenting key functional group vibrations in a clear, tabular format and outlining a comprehensive experimental protocol, this document serves as a practical resource for the identification and characterization of acetylpyrrole derivatives in various research and development settings.

Data Presentation: Comparative FT-IR Vibrational Frequencies

The following table summarizes the characteristic infrared absorption frequencies for the key functional groups in acetylpyrrole and its structural analogues. This allows for a direct comparison of the electronic effects of the pyrrole ring and the acetyl substituent on the vibrational modes.

CompoundC=O Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Pyrrole N-H Bend/Stretch (cm⁻¹)Aliphatic C-H Stretch/Bend (cm⁻¹)
N-Acetylpyrrole ~1710 (strong)[1]~1370[1]~1540[1]N/A~2920-3100 (stretch), ~1480 (bend)[1]
2-Acetylpyrrole ~1691[2]Not clearly assigned~1530-1550~3400 (stretch)[3][4]~2900-3100 (stretch), ~1420 (bend)
Pyrrole N/A~1198, ~952[1]~1475[1]~3400 (stretch)[3][4], ~736 (bend)[3]~3100 (aromatic C-H stretch)
Acetone ~1712-1715[5][6]N/AN/AN/A~2900-3000 (stretch), ~1361-1426 (bend)[5]
Acetophenone ~1685N/A~1600, ~1450N/A~2900-3000 (stretch), ~1360 (bend)
N-Methylacetamide ~1630[7]~1518[7]N/A~3300-3500 (N-H stretch, if present)~2900-3000 (stretch), ~1400-1450 (bend)

Experimental Protocol: FT-IR Analysis of Liquid Organic Compounds

This section details a standard procedure for obtaining high-quality FT-IR spectra of liquid samples, such as acetylpyrrole, using either the thin film or Attenuated Total Reflectance (ATR) method.

I. Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample: Acetylpyrrole or analogue (liquid)

  • For Thin Film Method:

    • Two polished salt plates (e.g., NaCl, KBr)

    • Pasteur pipette

    • Desiccator for storing salt plates

  • For ATR Method:

    • ATR accessory with a suitable crystal (e.g., diamond, germanium)

  • Cleaning solvent (e.g., spectroscopic grade isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

  • Personal Protective Equipment (PPE): Safety glasses, gloves

II. Instrument Setup

  • Power On: Ensure the FT-IR spectrometer and its associated computer are turned on and have had adequate time to warm up and stabilize.

  • Software Initialization: Launch the data acquisition software for the spectrometer.

  • Parameter Selection: Set the desired parameters for the analysis. Typical settings for routine analysis of organic liquids include:

    • Spectral Range: 4000 to 400 cm⁻¹[8]

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (averaging multiple scans improves the signal-to-noise ratio)[8]

III. Background Spectrum Acquisition

A background spectrum must be collected to account for atmospheric and instrumental interferences.

  • Ensure the sample compartment is empty and clean.

  • Close the sample compartment lid.

  • In the software, initiate the collection of a background spectrum. This will be stored and automatically subtracted from the sample spectrum.

IV. Sample Preparation and Analysis

A. Thin Film Method [9][10]

  • Plate Preparation: Retrieve two salt plates from the desiccator. If necessary, clean them by wiping gently with a lint-free tissue lightly dampened with a volatile solvent like acetone, then allow them to dry completely.[9] Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

  • Sample Application: Place one to two drops of the liquid sample onto the center of one salt plate using a clean Pasteur pipette.[9]

  • Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[10]

  • Data Acquisition: Carefully place the "sandwich" of salt plates into the sample holder in the spectrometer's sample compartment. Close the lid and acquire the sample spectrum.

B. Attenuated Total Reflectance (ATR) Method [8][11]

  • Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol). Allow the solvent to fully evaporate.

  • Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. For some ATR accessories, a pressure arm is used to ensure good contact between the sample and the crystal, though this is more critical for solid samples.[12]

V. Data Processing and Interpretation

  • Baseline Correction: If necessary, perform a baseline correction to level the spectrum.

  • Peak Picking: Use the software to identify and label the wavenumbers of the significant absorption peaks.

  • Functional Group Assignment: Compare the observed peak positions to the data in the comparison table and other standard FT-IR correlation charts to assign the peaks to specific functional group vibrations.

VI. Cleanup

  • Thin Film Method: Separate the salt plates and clean them thoroughly with a suitable solvent and lint-free wipes. Return the clean, dry plates to the desiccator.[9]

  • ATR Method: Clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-dampened wipe. Ensure the crystal is completely clean and dry before the next use.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process.

FTIR_Workflow start Start setup Instrument Setup (Range, Resolution, Scans) start->setup background Acquire Background Spectrum setup->background prep Sample Preparation background->prep thin_film Thin Film Method (Salt Plates) prep->thin_film Liquid Film atr ATR Method (Crystal) prep->atr ATR acquire_sample Acquire Sample Spectrum thin_film->acquire_sample atr->acquire_sample process Data Processing (Baseline, Peak Pick) acquire_sample->process interpret Interpretation & Functional Group Assignment process->interpret end_node End interpret->end_node

Caption: Workflow for FT-IR Analysis of Liquid Samples.

References

biological activity of "1-(4-methyl-1H-pyrrol-3-yl)ethanone" vs other pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Pyrrole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comparative overview of the biological activities of various pyrrole derivatives, offering insights into the therapeutic potential of this chemical scaffold. While specific experimental data for "1-(4-methyl-1H-pyrrol-3-yl)ethanone" is not publicly available, this document evaluates structurally related pyrrole compounds to highlight potential areas of biological significance. The guide focuses on three key areas of pharmacological research: anticancer, antimicrobial, and anti-inflammatory activities.

The pyrrole ring is a fundamental component of many natural products and synthetic molecules, exhibiting a wide array of biological functions.[1][2] Its versatile structure serves as a valuable template in medicinal chemistry for the development of novel therapeutic agents.[3] Pyrrole derivatives have been successfully developed into drugs for various diseases, demonstrating activities such as anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2]

Anticancer Activity of Substituted Pyrroles

Several studies have demonstrated the potent cytotoxic effects of pyrrole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes like tubulin polymerization or the modulation of signaling pathways that lead to apoptosis (programmed cell death).[4]

Comparative Data: Anticancer Activity of Pyrrole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3-Aroyl-1-arylpyrrole (Compound 22) NCI-ADR-RES (Ovarian Cancer)0.018Paclitaxel0.49
3-Aroyl-1-arylpyrrole (Compound 27) D283 (Medulloblastoma)0.005--
[4-(4-methylthio phenyl)-1H-pyrrol- 3-yl] (4-methoxy phenyl) methanone (3j) MGC80-3 (Gastric Cancer)Not specified, but potentPaclitaxelSimilar antiproliferative activity
Pyrrolo[2,3-d]pyrimidine derivative LoVo (Colon Cancer)~10 µM (for compound 4a)--

Signaling Pathway: Intrinsic Apoptosis

Many anticancer compounds, including certain pyrrole derivatives, induce cell death through the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade that orchestrates cell disassembly.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol Stress e.g., DNA Damage, Oxidative Stress Mito Mitochondrial Outer Membrane Stress->Mito activates CytoC_Cyto Cytochrome c Mito->CytoC_Cyto releases CytoC_Mito Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome recruited to Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves & activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes CytoC_Cyto->Apoptosome

Caption: Intrinsic apoptosis signaling pathway.

Antimicrobial Activity of Pyrrole Derivatives

The pyrrole scaffold is present in several natural and synthetic antimicrobial agents. These compounds can exhibit activity against a broad spectrum of bacteria and fungi, making them a promising area for the development of new antibiotics to combat antimicrobial resistance.

Comparative Data: Antimicrobial Activity of Pyrrole Derivatives

Compound/Derivative ClassMicroorganismZone of Inhibition (mm) at 100 µg/mLReference CompoundZone of Inhibition (mm)
Pyrrole-Thiazole Derivative (3d) E. coli25Ciprofloxacin25
Pyrrole-Thiazole Derivative (3d) S. aureus24Ciprofloxacin24
Pyrrole-Thiazole Derivative (3c) C. albicans26Clotrimazole24
Pyrrole-Thiazole Derivative (3e) A. niger24Clotrimazole24

Anti-inflammatory Activity of Pyrrole Derivatives

Pyrrole-containing compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Comparative Data: Anti-inflammatory Activity of Pyrrole Derivatives

Compound/Derivative ClassAssayIC50 (µM)Selectivity (COX-1/COX-2)Reference Compound
Diarylpyrrole Nitrile (3b) COX-2 InhibitionNot specified, but most potent in series38.8Celecoxib
Diarylpyrrole Aldehyde (1c) COX-2 InhibitionNot specified4.8Celecoxib
2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole (Compound 4) TPA-induced skin inflammationMore potent than celecoxibNot specifiedCelecoxib

Experimental Protocols

1. Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrrole derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with pyrrole derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

2. Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test pyrrole compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum serial_dilution Perform serial dilution of pyrrole compound in broth start->serial_dilution inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plate (e.g., 18-24h at 37°C) inoculate->incubate read_mic Visually assess growth and determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution assay.

3. Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the COX-2 enzyme.

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme, and the test pyrrole compound at various concentrations.

  • Enzyme and Inhibitor Incubation: The COX-2 enzyme is pre-incubated with the test compound or vehicle control to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Incubation: The mixture is incubated to allow for the conversion of arachidonic acid to prostaglandins.

  • Detection: The amount of prostaglandin produced is quantified, often using an ELISA or a fluorometric probe.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration to determine the IC50 value.

COX2_Inhibition_Assay_Workflow start Start prep_reagents Prepare reagents (Buffer, COX-2, Inhibitor) start->prep_reagents pre_incubate Pre-incubate COX-2 enzyme with pyrrole inhibitor prep_reagents->pre_incubate add_substrate Initiate reaction with Arachidonic Acid pre_incubate->add_substrate incubate_reaction Incubate to allow prostaglandin formation add_substrate->incubate_reaction detect_product Quantify prostaglandin (e.g., ELISA) incubate_reaction->detect_product analyze Calculate % inhibition and IC50 detect_product->analyze end End analyze->end

Caption: Workflow for an in vitro COX-2 inhibition assay.

References

A Comparative Guide to Substituted Pyrrole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyrroles is a cornerstone of modern organic chemistry. This guide provides an objective comparison of four prominent methods for pyrrole synthesis: the Paal-Knorr, Knorr, Hantzsch, and Barton-Zard syntheses. This comparison is supported by quantitative data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific synthetic challenges.

Quantitative Comparison of Pyrrole Synthesis Methods

The selection of a synthetic route to a substituted pyrrole is often dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes the key quantitative parameters of the four discussed methods.

Synthesis MethodStarting MaterialsKey Reagents/CatalystTypical Reaction TimeTypical Yield (%)
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, Primary amines or ammoniaAcid catalyst (e.g., HCl, Acetic Acid) or solid acid catalyst (e.g., Silica-supported sulfuric acid)15 min - 24 h60-98%[1]
Knorr Pyrrole Synthesis α-Amino-ketones, β-KetoestersZinc, Acetic Acid1 h~60%
Hantzsch Pyrrole Synthesis β-Ketoesters, α-Haloketones, Ammonia or primary aminesBase or Lewis Acid8 min - several hoursModerate to high
Barton-Zard Synthesis Nitroalkenes, α-IsocyanoacetatesBase (e.g., K₂CO₃)0.5 h63-94%[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for each of the four major pyrrole synthesis methods.

1. Paal-Knorr Pyrrole Synthesis: Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol describes the acid-catalyzed condensation of 2,5-hexanedione with aniline.

  • Materials: 2,5-Hexanedione (1.14 g, 10 mmol), Aniline (0.93 g, 10 mmol), Ethanol (20 mL), Concentrated Hydrochloric Acid (catalytic amount).

  • Procedure:

    • A solution of 2,5-hexanedione and aniline in ethanol is prepared in a round-bottom flask.

    • A catalytic amount of concentrated hydrochloric acid is added to the solution.

    • The reaction mixture is heated at reflux for 1 hour.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired product.

2. Knorr Pyrrole Synthesis: Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This classic one-pot procedure involves the in situ formation of an α-amino-β-ketoester.[3]

  • Materials: Ethyl acetoacetate (32.5 g), Glacial acetic acid (75 mL), Sodium nitrite (8.7 g), Zinc dust (16.7 g), Water (12.5 mL).[3]

  • Procedure:

    • Dissolve ethyl acetoacetate in glacial acetic acid in a flask and cool in an ice bath to 5-7 °C.[3]

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature between 5 and 7 °C.[3]

    • Gradually add zinc dust to the reaction mixture, which is exothermic.

    • After the addition of zinc is complete, heat the mixture at reflux for 1 hour.[3]

    • Pour the hot mixture into a large volume of water to precipitate the product.

    • Collect the crude product by filtration, wash with water, and recrystallize from ethanol.[3]

3. Hantzsch Pyrrole Synthesis: General Procedure

The Hantzsch synthesis provides a versatile route to variously substituted pyrroles.[4]

  • Materials: A β-ketoester (1 eq.), an α-haloketone (1 eq.), and a primary amine or ammonia (1 eq.).

  • Procedure:

    • The β-ketoester is reacted with the primary amine or ammonia to form an enamine intermediate.

    • The enamine is then reacted with the α-haloketone.

    • The resulting intermediate undergoes cyclization and dehydration to form the pyrrole ring.

    • The reaction is often carried out in a suitable solvent and may be heated to drive the reaction to completion.

4. Barton-Zard Synthesis: Synthesis of 1-Ethyl 2,4-dihydrochromeno[3,4-c]pyrroles

This method demonstrates a regioselective one-pot synthesis.[2]

  • Materials: 3-Nitro-2H-chromene derivative (1 eq.), Ethyl isocyanoacetate (1 eq.), Potassium carbonate (K₂CO₃, as base), Ethanol.[2]

  • Procedure:

    • To a solution of the 3-nitro-2H-chromene in ethanol, add ethyl isocyanoacetate and potassium carbonate.

    • Heat the reaction mixture at reflux for 30 minutes.[2]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product is then purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of each pyrrole synthesis method.

Paal_Knorr_Synthesis Start 1,4-Dicarbonyl Compound Reaction Condensation & Cyclization Start->Reaction Amine Primary Amine or Ammonia Amine->Reaction Catalyst Acid Catalyst Catalyst->Reaction Product Substituted Pyrrole Reaction->Product

Paal-Knorr Synthesis Workflow

Knorr_Pyrrole_Synthesis Ketoester1 β-Ketoester (1 eq.) Oxime α-Oximino-β-ketoester Ketoester1->Oxime NaNO2 NaNO₂ NaNO2->Oxime AminoKetone α-Amino-β-ketoester (in situ) Oxime->AminoKetone Zinc Zinc Dust Zinc->AminoKetone Condensation Condensation & Cyclization AminoKetone->Condensation Ketoester2 β-Ketoester (1 eq.) Ketoester2->Condensation Product Substituted Pyrrole Condensation->Product

Knorr Pyrrole Synthesis Workflow

Hantzsch_Pyrrole_Synthesis Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine Amine Amine/Ammonia Amine->Enamine Alkylation Alkylation Enamine->Alkylation HaloKetone α-Haloketone HaloKetone->Alkylation Cyclization Cyclization & Dehydration Alkylation->Cyclization Product Substituted Pyrrole Cyclization->Product

Hantzsch Pyrrole Synthesis Workflow

Barton_Zard_Synthesis Nitroalkene Nitroalkene MichaelAddition Michael Addition Nitroalkene->MichaelAddition Isocyanoacetate α-Isocyanoacetate Isocyanoacetate->MichaelAddition Base Base Base->MichaelAddition Cyclization Intramolecular Cyclization MichaelAddition->Cyclization Elimination Elimination of Nitro Group Cyclization->Elimination Product Substituted Pyrrole Elimination->Product

Barton-Zard Synthesis Workflow

References

A Comparative Guide to the Reactivity of 3-Acetylpyrroles versus 2-Acetylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-acetylpyrroles and 2-acetylpyrroles, two common structural motifs in medicinal chemistry and materials science. Understanding the nuanced differences in their reactivity is crucial for synthetic strategy design, optimization of reaction conditions, and the development of novel molecular entities. This comparison is supported by experimental data and detailed methodologies for key chemical transformations.

Executive Summary

The position of the acetyl group on the pyrrole ring significantly influences the molecule's electronic properties and, consequently, its reactivity. In general, the pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the acetyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. The placement of this deactivating group at the 2- or 3-position dictates the regioselectivity of subsequent reactions and modulates the reactivity of the carbonyl group towards nucleophiles. A combined experimental and computational study has shown that 2-acetylpyrrole is thermodynamically more stable than its 3-acetyl isomer.[1]

Data Presentation: Comparative Reactivity

The following tables summarize the comparative reactivity of 2-acetylpyrrole and 3-acetylpyrrole in key organic reactions.

Reaction TypeReagents2-Acetylpyrrole3-AcetylpyrroleKey Observations
Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation) POCl₃, DMFFormylation occurs, position not specified in readily available comparative data.Formylation occurs, position not specified in readily available comparative data.Pyrrole is highly reactive in this reaction, generally more so than furan or thiophene.[2] The acetyl group deactivates the ring, but substitution is still possible under appropriate conditions.
Electrophilic Aromatic Substitution (Bromination) DMSO/HBr4,5-dibromination is the major outcome.Electrophilic substitution is expected at the 5-position.The electron-withdrawing acetyl group directs incoming electrophiles. For 2-substituted pyrroles with electron-withdrawing groups, substitution at the 4- and 5-positions is common. For 3-substituted pyrroles, the 5-position is the most activated site for electrophilic attack.
Nucleophilic Addition (Reduction with NaBH₄) NaBH₄, MeOHReduction to the corresponding alcohol occurs.Reduction to the corresponding alcohol occurs.Sodium borohydride is a mild reducing agent that effectively reduces ketones to alcohols.[3][4][5][6] The relative rates for 2- and 3-acetylpyrrole are not readily available in direct comparative studies.
Nucleophilic Addition (Grignard Reaction) RMgX, Et₂OReaction with the carbonyl group to form a tertiary alcohol.Reaction with the carbonyl group to form a tertiary alcohol.Grignard reagents are potent nucleophiles that readily add to ketones.[1][7][8][9][10][11][12] Comparative yields would depend on steric hindrance and electronic effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Electrophilic Aromatic Substitution: Vilsmeier-Haack Formylation

Objective: To introduce a formyl group onto the pyrrole ring.

General Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) and cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.[2]

  • Dissolve the acetylpyrrole isomer (2-acetylpyrrole or 3-acetylpyrrole) in a minimal amount of anhydrous DMF.

  • Add the acetylpyrrole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

  • Pour the reaction mixture into a beaker of crushed ice and basify with an aqueous solution of sodium hydroxide or sodium carbonate until the pH is alkaline.

  • The resulting mixture is then typically heated to hydrolyze the iminium salt intermediate.

  • After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Nucleophilic Addition: Reduction with Sodium Borohydride

Objective: To reduce the acetyl group to a secondary alcohol.

General Procedure:

  • Dissolve the acetylpyrrole isomer (2-acetylpyrrole or 3-acetylpyrrole) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[3] An excess of NaBH₄ is typically used.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1N HCl) at 0 °C.

  • The methanol is typically removed under reduced pressure.

  • The aqueous residue is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the alcohol product.

  • Purification can be achieved by column chromatography or recrystallization if necessary.

Nucleophilic Addition: Grignard Reaction

Objective: To add an alkyl or aryl group to the carbonyl carbon.

General Procedure (using anhydrous conditions):

  • All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).[1][8]

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of the appropriate alkyl or aryl halide (e.g., bromobenzene) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The Grignard reagent is now prepared.

  • Dissolve the acetylpyrrole isomer (2-acetylpyrrole or 3-acetylpyrrole) in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent at 0 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for a specified time (monitor by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with diethyl ether. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The tertiary alcohol product can be purified by column chromatography.

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the key reaction mechanisms and the logical flow of the transformations discussed.

Electrophilic_Aromatic_Substitution Pyrrole_Ring Pyrrole Ring Intermediate Carbocation Intermediate (Arenium Ion) Pyrrole_Ring->Intermediate Attack by π-electrons Acetyl_Group Acetyl Group (Electron-withdrawing) Acetyl_Group->Pyrrole_Ring Deactivates Electrophile Electrophile (E⁺) Electrophile->Intermediate Product Substituted Acetylpyrrole Intermediate->Product Deprotonation (Restores Aromaticity)

Caption: General mechanism of electrophilic aromatic substitution on an acetylpyrrole ring.

Nucleophilic_Addition_to_Carbonyl Acetylpyrrole Acetylpyrrole (C=O group) Alkoxide Alkoxide Intermediate Acetylpyrrole->Alkoxide Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) (e.g., H⁻ from NaBH₄, R⁻ from RMgX) Nucleophile->Alkoxide Product Alcohol Product Alkoxide->Product Protonation Proton_Source Proton Source (e.g., H₂O, H₃O⁺) Proton_Source->Product

Caption: General mechanism of nucleophilic addition to the acetyl group of acetylpyrrole.

Conclusion

The reactivity of acetylpyrroles is a delicate interplay of the inherent electron-rich nature of the pyrrole ring and the electron-withdrawing effect of the acetyl substituent. 2-Acetylpyrrole, being the more thermodynamically stable isomer, serves as a common building block. Electrophilic substitution on 2-acetylpyrrole is directed to the 4- and 5-positions, while for 3-acetylpyrrole, the 5-position is the primary site of reaction. The carbonyl group in both isomers is susceptible to nucleophilic attack, leading to the formation of alcohols or more complex structures. The choice between 2-acetylpyrrole and 3-acetylpyrrole as a starting material will depend on the desired substitution pattern of the final product and the specific reaction conditions to be employed. Further quantitative kinetic and yield comparison studies under standardized conditions would be highly valuable for a more precise prediction of their relative reactivity.

References

Comparative Analysis of 1-(4-methyl-1H-pyrrol-3-yl)ethanone and Structurally Related Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a computational analysis of the properties of 1-(4-methyl-1H-pyrrol-3-yl)ethanone and a comparative assessment against selected pyrrole-containing compounds: the structurally similar 2-acetylpyrrole, and the established nonsteroidal anti-inflammatory drugs (NSAIDs), Tolmetin and Ketorolac. This document is intended for researchers, scientists, and professionals in drug development, offering a summary of physicochemical properties, potential biological activities, and relevant experimental methodologies. While experimental data for this compound is limited, this comparison leverages data from related compounds to infer potential characteristics and guide future research.

Physicochemical Properties

A compound's physicochemical properties are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key physicochemical parameters for this compound and its comparators.

PropertyThis compound2-AcetylpyrroleTolmetinKetorolac
Molecular Formula C₇H₉NOC₆H₇NOC₁₅H₁₅NO₃C₁₅H₁₃NO₃
Molecular Weight ( g/mol ) 123.15109.13257.28255.27
Melting Point (°C) Not available88-93[1]156[2]160-161[3][4]
Boiling Point (°C) Not available220[5]Not available493.2 (Predicted)[4]
LogP (o/w) 0.8 (Predicted)0.93[6]2.79[2]2.1[7]
pKa Not available16.5 (Estimated)[8]3.5[2][9]3.49[4]
Water Solubility Not availableSoluble[5]222 mg/L[2]183 mg/L[4]

Comparative Biological Activities

Pyrrole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects. This section compares the known activities of the selected compounds.

Anti-inflammatory Activity

Tolmetin and Ketorolac are well-established NSAIDs that exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][10][11] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for the production of prostaglandins.

CompoundTargetMechanism of Action
TolmetinCOX-1 and COX-2Inhibition of prostaglandin synthesis.[11][12][13]
KetorolacCOX-1 and COX-2Non-selective inhibition of COX enzymes, leading to reduced prostaglandin production.[10][14]

Given the structural similarities, it is plausible that this compound could exhibit some degree of COX inhibition, a hypothesis that warrants experimental validation.

Anticancer Activity

Numerous pyrrole derivatives have been investigated for their potential as anticancer agents. One of the key mechanisms involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

While specific anticancer data for this compound is not available, the general potential of pyrrole-based compounds as kinase inhibitors suggests this as a promising area for investigation.

Antibacterial Activity

The pyrrole nucleus is a common scaffold in compounds exhibiting antibacterial properties. The antibacterial efficacy of these compounds is often evaluated by their ability to inhibit the growth of various bacterial strains.

There is no specific antibacterial data available for this compound in the reviewed literature. However, the broad antibacterial potential of pyrrole derivatives suggests that this compound could be screened against a panel of pathogenic bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the properties discussed.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the lipophilicity of a compound.[15][16]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol)

  • Glass flasks with stoppers

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of the test compound in the aqueous phase.

  • Add equal volumes of the n-octanol and the aqueous solution of the compound to a flask.

  • Securely stopper the flask and place it on a mechanical shaker.

  • Shake the flask for a predetermined period (e.g., 24 hours) to allow for equilibrium to be reached.

  • After shaking, centrifuge the flask to ensure complete separation of the two phases.

  • Carefully collect aliquots from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the LogP value using the formula: LogP = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[17][18]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[17]

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[19][20]

Materials:

  • Bacterial strain(s)

  • Mueller-Hinton agar plates

  • Sterile paper disks (6 mm diameter)

  • Test compound

  • Sterile saline or broth

  • McFarland turbidity standard (0.5)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacterium by suspending several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[20]

  • Dip a sterile swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[20]

  • Impregnate sterile paper disks with a known concentration of the test compound and allow them to dry.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[19]

  • The size of the inhibition zone is indicative of the bacterium's susceptibility to the compound.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway in Angiogenesis

dot

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

COX-2 Inflammatory Pathway

dot

COX2_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Tolmetin, Ketorolac) NSAIDs->COX2 Inhibition

Caption: The role of COX-2 in the inflammatory response.

Experimental Workflow for In Vitro Anticancer Drug Screening

// Nodes Cell_Culture [label="1. Cell Culture\n(Cancer Cell Line)", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Treatment [label="2. Compound Treatment\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="3. Incubation\n(24-72 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT_Assay [label="4. MTT Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="5. Data Analysis\n(Absorbance Reading, IC50 Calculation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Compound_Treatment; Compound_Treatment -> Incubation; Incubation -> MTT_Assay; MTT_Assay -> Data_Analysis; }

References

Validating the Structure of Novel Pyrrole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] As research into novel pyrrole derivatives continues to yield promising therapeutic agents, rigorous structural validation is paramount. This guide provides a comparative overview of the key techniques used to elucidate the structure of these novel compounds, supported by experimental data and detailed protocols.

Structural Elucidation: A Multi-Faceted Approach

The definitive confirmation of a novel molecule's structure relies on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction are indispensable tools, each providing unique and complementary information.

A general workflow for the structural validation of novel pyrrole derivatives is outlined below.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS XRay Single-Crystal X-ray Diffraction Purification->XRay Confirmed Confirmed Structure NMR->Confirmed MS->Confirmed XRay->Confirmed

A general workflow for the synthesis and structural validation of novel pyrrole derivatives.

Spectroscopic and Spectrometric Analyses

NMR and MS are fundamental techniques for characterizing newly synthesized compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3] 1H and 13C NMR are standard experiments that reveal the chemical environment and connectivity of atoms.

Comparative NMR Data for Substituted Pyrroles:

Compound Type1H NMR Chemical Shifts (ppm)13C NMR Chemical Shifts (ppm)Reference
Pyrrole-2,3-dione derivative (3a)3.37, 3.17, 2.50, 2.44 (all s, CH3)190.80 (C=O), 182.20 (C3), 173.67 (C2), 163.80 (-NCON-), 151.87 (C5), 119.02 (C4), 40.47, 38.94 (N-CH3), 21.59 (Ar-CH3)[4]
N-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (IVc)9.88 (s, CHO), 6.3 (s, pyrrole H), 2.29 (s, 2-CH3), 1.93 (s, 5-CH3)Not specified[5]
3,4-disubstituted-pyrrole derivative (1)11.50-11.62 (br, NH), 7.41, 6.87 (d, J=16.6 Hz, alkenyl H)Not specified[6]
Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule, providing its molecular weight.[7] Fragmentation patterns can offer further structural insights.[7]

Comparative Mass Spectrometry Data:

Compound IDIonization MethodMolecular Ion (M+) or [M+H]+ (m/z)Key Fragments (m/z)Reference
Pyrrolo[2,3-b]pyridine (3l)EI602Not specified[8]
Pyrrolo[2,3-b]pyrido[4,3-d]pyrimidin-4-one (4i)EI554Not specified[8]
N-methylpyrroleEI8180, 54, 53, 41[7]
N-ethylpyrroleEI9580, 67, 53[7]

Single-Crystal X-ray Diffraction

For an unambiguous three-dimensional structure determination, single-crystal X-ray diffraction is the gold standard.[9][10] This technique maps the electron density within a crystal, revealing the precise spatial arrangement of atoms and their bonding.[10]

XRay_Workflow CrystalGrowth Crystal Growth DataCollection Data Collection (X-ray Diffractometer) CrystalGrowth->DataCollection StructureSolution Structure Solution (Direct/Patterson Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final 3D Structure StructureRefinement->FinalStructure

A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Data for Pyrrole Derivatives:

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylateMonoclinicP2₁/c10.034(2)11.987(2)9.778(2)98.34(3)4[9]
1-(4-chlorobenzyl)-N,N-diethyl-5-methyl-1H-pyrrole-3-carboxamideMonoclinicP2₁/cNot specifiedNot specifiedNot specifiedNot specified4[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters are typically used. For complex structures, 2D NMR experiments like COSY and HSQC may be necessary to establish connectivity.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

  • Spectral Analysis: Integrate the 1H NMR signals and assign the chemical shifts of both 1H and 13C signals to the respective atoms in the proposed structure.[4] Coupling constants in the 1H NMR spectrum provide information about adjacent protons.[3]

Protocol 2: Mass Spectrometric Analysis (GC-MS)

This protocol is suitable for volatile and thermally stable pyrrole derivatives.[7]

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or hexane to a concentration of about 1 mg/mL.[7]

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the components of the sample.

  • Ionization: As the compound elutes from the GC column, introduce it into the mass spectrometer's ion source. For structural elucidation, Electron Ionization (EI) at 70 eV is commonly used.[7]

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by the mass analyzer.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.[7]

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow high-quality single crystals of the pyrrole derivative. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate).[9] The crystal should be of adequate size (typically >0.1 mm in all dimensions) and free of significant defects.[9][11]

  • Data Collection: Mount a suitable crystal on a goniometer head in a single-crystal X-ray diffractometer.[9] Maintain the crystal at a low temperature (e.g., 100-173 K) to minimize thermal vibrations.[9] The crystal is rotated in the X-ray beam, and the intensities of the diffracted X-rays are measured at various angles.[9][10]

  • Structure Solution and Refinement: Process the collected diffraction data to solve the crystal structure, often using direct methods.[9] Refine the resulting electron density map to accurately position the atoms and determine the final three-dimensional structure.[10]

Validation_Methods Structure Molecular Structure NMR NMR Spectroscopy Structure->NMR Provides C-H Framework MS Mass Spectrometry Structure->MS Gives Molecular Weight XRay X-ray Crystallography Structure->XRay Defines 3D Arrangement NMR->MS Complementary Data MS->XRay XRay->NMR

The complementary nature of key structural validation techniques.

References

A Comparative Guide to Catalysts in Pyrrole Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrrole and its derivatives is a cornerstone of heterocyclic chemistry, given their prevalence in pharmaceuticals, natural products, and functional materials. The choice of catalyst is paramount in determining the efficiency, selectivity, and overall viability of a synthetic route. This guide provides an objective comparison of various catalytic systems for pyrrole synthesis, supported by experimental data and detailed protocols.

The landscape of pyrrole synthesis has been significantly shaped by the development of diverse catalytic systems, ranging from traditional acid and base catalysis to sophisticated transition metal and organocatalytic methods. Each approach offers distinct advantages and is suited for different substrate scopes and reaction conditions. This comparison focuses on some of the most prominent and effective catalysts, including those based on gold, silver, iron, manganese, as well as organocatalysts and zeolites.

Comparative Efficacy of Catalysts

The performance of different catalysts in pyrrole synthesis can be evaluated based on several key metrics, including reaction yield, turnover number (TON), turnover frequency (TOF), reaction time, and the mildness of the reaction conditions. The following table summarizes quantitative data for a selection of catalytic systems, providing a snapshot of their relative efficacy.

Catalyst SystemPyrrole Synthesis MethodSubstratesReaction ConditionsYield (%)Reaction TimeReference
Gold (Au) Gold(I)-catalyzed hydroamination/cyclizationα-amino ketones and alkynesLow catalyst loading, open-flaskHighShort[1]
Dual IPrAuCl/AgNTf2Enyne sulfonamidesDDQ as oxidant for formylpyrrolesGoodNot specified[2]
Silver (Ag) Silver(I)-promoted oxidative cyclizationHomopropargylaminesAgOAc (1.1 equiv), CH2Cl2, room tempHighNot specified[3]
Silver-catalyzed formal [3+2] cycloadditionCyclopropanols and iminesMild conditionsGoodNot specified[1]
Iron (Fe) Iron(III) chloride-catalyzed Paal-Knorr2,5-dimethoxytetrahydrofuran and aminesWater, catalytic FeCl3, mild conditionsGood to excellentNot specified[1]
Iron-catalyzed carboamination/copper-mediated cyclizationArylacetylenesOne-potGoodNot specified[4]
Manganese (Mn) Manganese-catalyzed Knorr synthesis1,2- or 1,3-amino alcohols and keto estersDehydrogenative couplingUp to 97%Not specified[5]
Organocatalyst Vitamin B1Hexane-2,5-dione and aromatic amines (Paal-Knorr)Ethanol, room temperature25-94%1 hour[6]
L-ProlineSuccinaldehyde, aldehydes, and amines (Sequential multicomponent)Not specifiedGoodNot specified[6]
Chiral Phosphoric Acid1,4-dione and 2-(tert-butyl)aniline (Asymmetric Paal-Knorr)CCl4/cyclohexane, 0°C95%4 days[7]
Zeolite H-Y ZeoliteBioderived furans and aminesNot specifiedUp to 96%Not specified[8]
Alumina CATAPAL 200 (commercial alumina)Acetonylacetone and primary amines (Paal-Knorr)60°C, solvent-free70-88%45 min[9]

Key Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are the methodologies for some of the key catalytic pyrrole syntheses cited in this guide.

Iron-Catalyzed Paal-Knorr Synthesis

This method offers an economical and environmentally friendly approach to N-substituted pyrroles.[1]

Procedure:

  • To a solution of the primary amine (1 mmol) in water (5 mL), add 2,5-dimethoxytetrahydrofuran (1 mmol).

  • Add a catalytic amount of iron(III) chloride (FeCl3, 5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Gold-Catalyzed Synthesis from α-Amino Ketones and Alkynes

This atom-economical method provides access to substituted pyrroles under mild conditions.[1]

Procedure:

  • In an open flask, dissolve the α-amino ketone (1 mmol) and the alkyne (1.2 mmol) in a suitable solvent (e.g., dichloroethane).

  • Add the gold(I) catalyst (e.g., PPh3AuCl/AgOTf, 1-5 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 80°C).

  • Monitor the reaction by TLC.

  • After completion, remove the solvent in vacuo.

  • Purify the residue by flash chromatography to obtain the desired pyrrole.

Organocatalytic Asymmetric Paal-Knorr Reaction

This protocol enables the enantioselective synthesis of axially chiral arylpyrroles.[7]

Procedure:

  • To a solution of the 1,4-dione (0.1 mmol) in a mixture of CCl4 (0.3 mL) and cyclohexane (1.2 mL), add the chiral phosphoric acid catalyst (S)-C3 (10 mol %) and Fe(OTf)3 (10 mol %).

  • Add the 2-(tert-butyl)aniline (0.1 mmol).

  • Stir the reaction mixture at 0°C for 4 days.

  • Monitor the enantiomeric excess (ee) and yield by chiral High-Performance Liquid Chromatography (HPLC) and 1H NMR analysis of the crude reaction mixture.

  • Upon completion, purify the product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved in catalytic pyrrole synthesis, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for catalyst screening and the mechanism of the classical Paal-Knorr synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Catalyst Screening cluster_analysis Analysis & Purification Reactant_A Reactant A (e.g., 1,4-Diketone) Catalyst_1 Catalyst 1 (e.g., FeCl3) Reactant_A->Catalyst_1 Catalyst_2 Catalyst 2 (e.g., Organocatalyst) Reactant_A->Catalyst_2 Catalyst_3 Catalyst 3 (e.g., Zeolite) Reactant_A->Catalyst_3 Reactant_B Reactant B (e.g., Amine) Reactant_B->Catalyst_1 Reactant_B->Catalyst_2 Reactant_B->Catalyst_3 Solvent Solvent Solvent->Catalyst_1 Solvent->Catalyst_2 Solvent->Catalyst_3 Monitoring Reaction Monitoring (TLC, GC-MS) Catalyst_1->Monitoring Catalyst_2->Monitoring Catalyst_3->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Paal_Knorr_Mechanism cluster_reactants cluster_intermediates cluster_product diketone 1,4-Diketone hemiaminal Hemiaminal Intermediate diketone->hemiaminal + Amine (Nucleophilic Attack) amine Primary Amine (R-NH2) amine->hemiaminal dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrole hemiaminal->dihydroxypyrrolidine Intramolecular Cyclization pyrrole N-Substituted Pyrrole dihydroxypyrrolidine->pyrrole Dehydration (-2 H2O)

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrrole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount to developing safe and effective therapeutics. While specific cross-reactivity data for "1-(4-methyl-1H-pyrrol-3-yl)ethanone" derivatives are not extensively available in publicly accessible literature, this guide provides a comparative analysis of structurally related pyrrole-containing compounds, particularly pyrrolo[2,3-d]pyrimidines and pyrrole indolin-2-ones, which are well-documented as potent kinase inhibitors. This information can serve as a valuable surrogate for predicting the potential off-target effects and selectivity of novel pyrrole-based chemical entities.

The pyrrole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[1] Modifications to the pyrrole ring and its substituents can significantly influence a compound's potency and, critically, its selectivity across the human kinome.[2] A lack of selectivity can lead to off-target effects and associated toxicities, underscoring the importance of comprehensive cross-reactivity profiling.[3]

Comparative Kinase Inhibition Profiles

To illustrate the diverse selectivity profiles of pyrrole-based kinase inhibitors, this section presents quantitative data for representative compounds from the pyrrolo[2,3-d]pyrimidine and pyrrole indolin-2-one classes. This data, typically generated through in vitro kinase assays, reveals the concentration at which a compound inhibits 50% of the activity of a specific kinase (IC50). A lower IC50 value indicates higher potency. By comparing IC50 values across a panel of kinases, a compound's selectivity can be assessed.

Compound Scaffold Derivative Example Primary Target(s) IC50 (nM) Cross-Reactivity (Selected Kinases) IC50 (nM)
Pyrrolo[2,3-d]pyrimidineCompound 6f TrkA, FGFR4, Tie22250, 6710, 6840>50 other kinases>10,000
Pyrrolo[2,3-d]pyrimidineCompound 5k EGFR, Her2, VEGFR2, CDK240-204Sunitinib (Reference)261
Pyrrole Indolin-2-oneSunitinibVEGFRs, PDGFRs, KIT, FLT32-80Multiple other kinases>100
Pyrrole Indolin-2-oneSemaxanib (SU5416)VEGFRs, PDGFRs---

Note: The data presented above is a compilation from multiple sources and is intended for comparative purposes. The specific IC50 values can vary based on the assay conditions.

Experimental Protocols

The determination of kinase inhibitor cross-reactivity relies on robust and standardized experimental protocols. Below are detailed methodologies for common in vitro kinase assays used to generate the data presented in this guide.

In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity and inhibition.

Materials:

  • Kinase of interest

  • ULight™-labeled peptide substrate

  • Europium (Eu)-labeled anti-phospho-substrate antibody

  • ATP

  • Test compounds (e.g., pyrrole derivatives)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 40 mM EDTA in 1X LANCE Detection Buffer)

  • 384-well white OptiPlate™

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (prepared in kinase buffer) to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture containing the ULight™-labeled peptide substrate and ATP (prepared in kinase buffer).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding 5 µL of the stop solution.

    • Add 5 µL of the Eu-labeled anti-phospho-substrate antibody (prepared in LANCE Detection Buffer).

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 320 or 340 nm and an emission wavelength of 665 nm.[4][5]

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Radioactive Kinase Assay (³³P-ATP Filter Binding Assay)

This traditional method measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.

Materials:

  • Kinase of interest

  • Protein or peptide substrate

  • [γ-³³P]ATP

  • Non-radioactive ATP

  • Test compounds

  • Kinase reaction buffer

  • Stop solution (e.g., phosphoric acid)

  • Filter plates (e.g., phosphocellulose or glass fiber)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Kinase Reaction:

    • In a reaction tube or plate, combine the kinase, substrate, and test compound in the kinase reaction buffer.

    • Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radioactive ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding the stop solution.

    • Spot the reaction mixture onto the filter plates. The phosphorylated substrate will bind to the filter material.

    • Wash the filter plates multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Dry the filter plates and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 values as described for the TR-FRET assay.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in assessing cross-reactivity and the biological context of kinase inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Detection Signal Detection Termination->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination Selectivity_Profile Selectivity Profile IC50_Determination->Selectivity_Profile Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) ADP ADP RTK->ADP Downstream_Signal Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signal Phosphorylation Pyrrole_Inhibitor Pyrrole-based Inhibitor (e.g., Sunitinib) Pyrrole_Inhibitor->RTK Inhibition ATP ATP ATP->RTK Cell_Response Cellular Response (Proliferation, Angiogenesis) Downstream_Signal->Cell_Response

References

A Comparative Guide to Assessing the Purity of Synthesized "1-(4-methyl-1H-pyrrol-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research in the fields of medicinal chemistry and drug development. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of "1-(4-methyl-1H-pyrrol-3-yl)ethanone," a heterocyclic ketone with potential applications in pharmaceutical synthesis. We present detailed experimental protocols, comparative data with structurally similar alternatives, and visual workflows to aid in the selection and implementation of appropriate purity assessment strategies.

Executive Summary

"this compound" is a substituted pyrrole that, like many nitrogen-containing heterocycles, is a valuable building block in drug discovery. Its purity is paramount to ensure the validity of subsequent biological assays and to meet stringent regulatory requirements. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis in determining the purity of this compound. We also provide comparative data for two viable alternatives: the parent compound "1-(1H-pyrrol-3-yl)ethanone" and the isomeric "2-Acetyl-1-methylpyrrole."

Purity Assessment Workflow

A systematic approach is crucial for the conclusive determination of a synthesized compound's purity. The following workflow outlines a logical sequence of analytical techniques, from initial screening to comprehensive quantification.

cluster_0 Initial Synthesis & Purification cluster_1 Qualitative & Semi-Quantitative Analysis cluster_2 Quantitative Purity Determination cluster_3 Final Purity Confirmation start Synthesized Product purification Column Chromatography / Recrystallization start->purification tlc Thin Layer Chromatography (TLC) purification->tlc Initial Purity Check elemental Elemental Analysis purification->elemental Elemental Composition nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr Structural Confirmation gcms GC-MS / LC-MS nmr->gcms Molecular Weight Verification qnmr Quantitative NMR (qNMR) nmr->qnmr hplc HPLC-UV gcms->hplc Quantitative Analysis final_purity Purity > 95% hplc->final_purity qnmr->final_purity elemental->final_purity

Figure 1: Comprehensive workflow for assessing the purity of a synthesized compound.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the need for quantitative accuracy, impurity identification, and throughput.

Technique Principle Information Provided Advantages Limitations
HPLC-UV Differential partitioning of analytes between a mobile and stationary phase.Purity (%), Retention Time (t R ), Detection of non-volatile impurities.High accuracy and precision for quantification, Widely applicable.Requires a chromophore for UV detection, Co-elution of impurities can occur.
GC-MS Separation of volatile compounds followed by mass-to-charge ratio analysis.Purity (%), Retention Time (t R ), Molecular Weight (MW), Structural information from fragmentation.High sensitivity and resolution, Excellent for identifying volatile impurities.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed structural information, Identification and quantification of impurities.Non-destructive, Provides unambiguous structural elucidation.Lower sensitivity compared to chromatographic methods, Can be complex to interpret.
Elemental Analysis Combustion of the compound to determine the percentage of C, H, N, and other elements.Elemental composition.Provides fundamental confirmation of the empirical formula.Does not distinguish between the target compound and isomers, Requires high sample purity.

Performance Comparison: "this compound" and Alternatives

This section provides a comparative summary of the expected analytical data for the target compound and its structural analogs. The data for "this compound" is illustrative and based on its chemical structure and the typical behavior of similar compounds in these analyses.

Compound Purity (Typical) HPLC (t R ) GC-MS (m/z) ¹H NMR (CDCl₃, δ ppm) Elemental Analysis (%C, %H, %N)
This compound ≥98%Illustrative: 5.2 min123 (M+), 108, 80, 53Illustrative: 7.9 (br s, 1H), 6.6 (s, 1H), 6.5 (s, 1H), 2.4 (s, 3H), 2.1 (s, 3H)Calculated: C 68.27, H 7.37, N 11.37
1-(1H-pyrrol-3-yl)ethanone ≥97%Illustrative: 4.5 min109, 94, 66, 398.3 (br s, 1H), 7.4 (m, 1H), 6.7 (m, 2H), 2.4 (s, 3H)Calculated: C 66.04, H 6.47, N 12.84
2-Acetyl-1-methylpyrrole ≥98%Illustrative: 5.8 min123 (M+), 108, 80, 52[1]6.9 (dd, 1H), 6.7 (dd, 1H), 6.1 (dd, 1H), 3.9 (s, 3H), 2.4 (s, 3H)Calculated: C 68.27, H 7.37, N 11.37

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

Procedure:

  • Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Set the UV detector to monitor at a wavelength of 254 nm.

  • Inject 10 µL of the sample solution.

  • Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile components and confirm the molecular weight of the synthesized compound.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Carrier Gas:

  • Helium at a constant flow of 1.0 mL/min

Procedure:

  • Prepare a sample solution in dichloromethane at a concentration of approximately 100 µg/mL.

  • Set the injector temperature to 250 °C with a split ratio of 20:1.

  • The oven temperature program should be: initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.

  • Identify the main peak by its retention time and mass spectrum, and compare the spectrum to a library database (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any structural impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Procedure:

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Compare the chemical shifts, coupling constants, and integration values to the expected structure.

Elemental Analysis

Objective: To determine the elemental composition (C, H, N) of the synthesized compound and compare it to the theoretical values.

Instrumentation:

  • CHNS/O Elemental Analyzer

Procedure:

  • Accurately weigh approximately 2 mg of the dried, pure sample into a tin capsule.

  • The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • The instrument software calculates the percentage of each element.

  • Compare the experimental percentages to the theoretical values calculated from the molecular formula (C₇H₉NO). A deviation of ±0.4% is generally considered acceptable.

Inter-Technique Relationship for Purity Confirmation

The various analytical techniques provide complementary information that, when combined, offers a comprehensive assessment of a compound's identity and purity.

cluster_0 Primary Techniques cluster_1 Separation & Quantification cluster_2 Compositional Verification NMR NMR (Structure) HPLC HPLC (Purity %) NMR->HPLC Confirms Identity of Major Peak EA Elemental Analysis (Empirical Formula) NMR->EA Corroborates Structure MS MS (Molecular Weight) GC GC (Purity %) MS->GC Confirms Identity of Major Peak Purity Confirmed Pure Compound HPLC->Purity GC->Purity EA->Purity

Figure 2: Logical relationship between analytical techniques for purity confirmation.

Conclusion

The purity assessment of synthesized "this compound" requires a multi-faceted analytical approach. While techniques like HPLC and GC-MS are excellent for quantitative purity determination, NMR spectroscopy is indispensable for unambiguous structural confirmation. Elemental analysis provides a fundamental check of the compound's composition. By employing a combination of these methods as outlined in this guide, researchers can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

References

Comparative Analysis of Synthetic Routes to 1-(4-methyl-1H-pyrrol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pyrrole Intermediate

1-(4-methyl-1H-pyrrol-3-yl)ethanone, a substituted pyrrole, serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical compounds. The strategic construction of this intermediate is pivotal for the efficient development of novel therapeutics. This guide provides a comparative overview of the primary synthetic methodologies for obtaining this compound, presenting quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable route for their specific needs.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached through two main strategies: construction of the pyrrole ring from acyclic precursors (the Paal-Knorr synthesis) or functionalization of a pre-existing pyrrole ring system (electrophilic acylation). Each approach offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classical and widely employed method for the construction of pyrrole rings from 1,4-dicarbonyl compounds. In the context of synthesizing this compound, this would involve the cyclization of a suitably substituted 1,4-dicarbonyl precursor in the presence of an ammonia source. The key starting material for this route is 3-methylhexane-2,5-dione.

Experimental Protocol: Paal-Knorr Synthesis

A solution of 3-methylhexane-2,5-dione and a suitable ammonia source, such as ammonium carbonate or ammonia in a solvent like ethanol, is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Electrophilic Acylation of 3-Methylpyrrole

An alternative strategy involves the direct acylation of a pre-formed 3-methylpyrrole ring. This approach falls under the category of electrophilic aromatic substitution, where the pyrrole ring acts as the nucleophile. The Vilsmeier-Haack reaction or Friedel-Crafts acylation are common methods for introducing an acetyl group onto the pyrrole nucleus.

Experimental Protocol: Vilsmeier-Haack Type Acylation

To a solution of 3-methylpyrrole in a suitable solvent such as dichloromethane, a Vilsmeier reagent, prepared from a formamide derivative (e.g., N,N-dimethylformamide) and an activating agent (e.g., phosphorus oxychloride or oxalyl chloride), is added at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as indicated by TLC. The reaction is then quenched with an aqueous base, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the resulting crude product is purified by chromatography to yield this compound.

Comparative Data

The following table summarizes the key quantitative data for the discussed synthetic routes. It is important to note that specific yields and reaction conditions can vary depending on the scale of the reaction and the specific reagents and purification methods employed.

ParameterPaal-Knorr SynthesisVilsmeier-Haack Acylation
Starting Material 3-Methylhexane-2,5-dione3-Methylpyrrole
Key Reagents Ammonia source (e.g., NH₄OH)Vilsmeier reagent (e.g., DMF/POCl₃)
Typical Yield Moderate to GoodGood to Excellent
Reaction Temperature Reflux0 °C to room temperature
Reaction Time Several hours1-3 hours
Purification Column ChromatographyColumn Chromatography

Logical Flow of Synthetic Strategies

The choice between these synthetic routes depends on several factors, including the commercial availability and cost of the starting materials, the desired scale of the synthesis, and the tolerance of other functional groups within the molecule to the reaction conditions. The following diagram illustrates the logical relationship between the starting materials and the final product for each route.

Synthetic_Routes cluster_paal_knorr Paal-Knorr Synthesis cluster_acylation Electrophilic Acylation 3-Methylhexane-2,5-dione 3-Methylhexane-2,5-dione Product This compound 3-Methylhexane-2,5-dione->Product Cyclization Ammonia Source Ammonia Source Ammonia Source->Product 3-Methylpyrrole 3-Methylpyrrole 3-Methylpyrrole->Product Acylation Acylating Agent Acylating Agent Acylating Agent->Product

Caption: Synthetic pathways to this compound.

Conclusion

Both the Paal-Knorr synthesis and electrophilic acylation represent viable methods for the preparation of this compound. The Paal-Knorr route offers a convergent approach where the pyrrole ring is constructed in a single step from an acyclic precursor. In contrast, the acylation of a pre-existing pyrrole ring provides a more direct functionalization strategy. The selection of the optimal route will be guided by the specific requirements of the research project, including precursor availability, scalability, and overall cost-effectiveness. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.

Safety Operating Guide

Navigating the Safe Disposal of 1-(4-methyl-1H-pyrrol-3-yl)ethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(4-methyl-1H-pyrrol-3-yl)ethanone, a heterocyclic ketone compound. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). The specific PPE required is outlined in the table below. This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] In case of accidental release, avoid dust formation and ensure adequate ventilation.[1]

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the compound is managed in an environmentally responsible and compliant manner.

Step 1: Collection and Storage of Waste

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Step 2: Labeling of Waste Container

  • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Include appropriate hazard symbols (e.g., harmful, irritant).

  • Indicate the date of waste generation.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal service with the Safety Data Sheet (SDS) or all available safety information for the compound.

  • The preferred disposal methods are controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.[3]

Step 4: Decontamination of Work Area

  • After the waste has been safely containerized, decontaminate the work area, including benchtops and any equipment used, with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Dispose of all decontamination materials as hazardous waste.

Crucially, do not discharge this compound or its containers to sewer systems, and prevent it from contaminating water, foodstuffs, or soil.[3]

Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate actions:

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2] For large spills, contact your EHS department immediately.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Have this compound waste B Is the waste in a properly labeled, sealed container? A->B C Collect waste in a suitable, labeled, and sealed container B->C No D Contact Environmental Health & Safety (EHS) or a licensed waste disposal company B->D Yes C->D E Provide Safety Data Sheet (SDS) or chemical information D->E F Arrange for pickup and disposal via incineration or chemical destruction E->F G Decontaminate work area and dispose of cleaning materials as hazardous waste F->G H End: Proper Disposal Complete G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(4-methyl-1H-pyrrol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-methyl-1H-pyrrol-3-yl)ethanone (CAS No. 18818-30-9) is publicly available. The following guidance is based on the safety profiles of structurally similar pyrrole derivatives and general laboratory safety principles. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Based on the hazards associated with analogous compounds, which include skin irritation, serious eye damage, and respiratory irritation, the following personal protective equipment is mandatory.[1][2][3]

Table 1: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Inspect for tears or holes before use.To prevent skin contact and potential irritation or absorption.
Eyes Safety glasses with side shields or chemical splash goggles.To protect against splashes and airborne particles that could cause serious eye irritation or damage.
Body Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent inhalation of vapors or aerosols that may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

dot

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review SDS of Analogous Compounds Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_and_Dispense Weigh and Dispense Prepare_Work_Area->Weigh_and_Dispense Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Chemical Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.